Sodium oxamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
565-73-1 |
|---|---|
Molecular Formula |
C2H3NNaO3 |
Molecular Weight |
112.04 g/mol |
IUPAC Name |
sodium;oxamate |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |
InChI Key |
VDJDPRLPCNKVEA-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
Isomeric SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
Canonical SMILES |
C(=O)(C(=O)O)N.[Na] |
Appearance |
Solid powder |
Other CAS No. |
565-73-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium Oxamate; |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Target of Sodium Oxamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Targe and Mechanism of Action
The primary molecular target of sodium oxamate (B1226882) is Lactate (B86563) Dehydrogenase A (LDH-A) , a key enzyme in anaerobic glycolysis.[1][2][3][4][5] Sodium oxamate, a structural analog of pyruvate (B1213749), functions as a competitive inhibitor of LDH-A.[6] By binding to the enzyme's active site, it blocks the conversion of pyruvate to lactate, a critical step for regenerating NAD+ required for sustained high rates of glycolysis.[6][7][8] This inhibition disrupts the Warburg effect, a metabolic hallmark of many cancer cells, leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest.[1][3][9]
Quantitative Inhibition Data
This compound exhibits inhibitory activity against LDH-A and affects the viability of various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Enzyme Inhibition Constants
| Target | Inhibitor | Ki (μM) | Assay Conditions |
| Human LDH-A | This compound | 136.3 | in vitro enzyme assay |
Note: Further studies are needed to comprehensively determine the selectivity profile against other LDH isoforms.
Table 2: Cellular IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 |
| CNE-1 | Nasopharyngeal Carcinoma | 32.4 | 48 |
| CNE-1 | Nasopharyngeal Carcinoma | 17.8 | 72 |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 |
| CNE-2 | Nasopharyngeal Carcinoma | 44.5 | 48 |
| CNE-2 | Nasopharyngeal Carcinoma | 31.6 | 72 |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 |
| A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | 24 |
| HBE | Normal Human Bronchial Epithelial | 96.73 ± 7.60 | 24 |
| MIAPaCa2 | Pancreatic Cancer | 18.9 | Not Specified |
Signaling Pathways and Experimental Workflows
The inhibition of LDH-A by this compound perturbs several downstream signaling pathways critical for cancer cell proliferation and survival.
Glycolysis and Cellular Metabolism Pathway
This compound directly inhibits the final step of anaerobic glycolysis. This disruption leads to a decrease in lactate production and a shift in cellular metabolism.
References
- 1. Lactate dehydrogenase A subunit messenger RNA stability is synergistically regulated via the protein kinase A and C signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Metformin, this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Oxamate as a Lactate Dehydrogenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium oxamate (B1226882) as a potent inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in cellular metabolism. The document details its mechanism of action, kinetic properties, and its effects on cellular signaling pathways, particularly in the context of cancer metabolism. Furthermore, it offers detailed experimental protocols and quantitative data to support researchers in their study of this compound.
Introduction: Targeting the Warburg Effect
Lactate dehydrogenase (LDH) is a pivotal enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, coupled with the oxidation of NADH to NAD+. The LDH-A isoform, in particular, is a key player in anaerobic glycolysis. Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[1][2][3] This metabolic reprogramming is crucial for rapid tumor growth, providing ATP and biosynthetic precursors while contributing to an acidic tumor microenvironment that promotes invasion and immune evasion.[4][5]
The central role of LDH-A in sustaining the Warburg effect makes it an attractive therapeutic target for cancer.[2] Sodium oxamate, a structural analog of pyruvate, is a classical and widely studied competitive inhibitor of LDH, primarily targeting the LDH-A isoform.[2][6][7][8][9] By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic machinery of cancer cells, leading to various anti-tumor effects.
Mechanism of Action
This compound exerts its inhibitory effect through competitive inhibition. As a structural analog of pyruvate, it directly competes for the pyruvate-binding site on the lactate dehydrogenase enzyme.[8][10][11] This binding prevents the natural substrate, pyruvate, from being converted to lactate, thereby halting the regeneration of NAD+ required for sustained high-rate glycolysis.[7] Studies have shown that while oxamate is a competitive inhibitor with respect to pyruvate, it acts as a non-competitive inhibitor when lactate is the substrate.[12]
Quantitative Data: Inhibitory Potency
The efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. It is important to note that these values can vary based on the cell line, incubation time, and assay conditions.
| Cell Line | Cancer Type | IC50 (24h Incubation) | Reference |
| A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [13][14] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [13][14] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [15][16] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [15][16] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mmol/L | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mmol/L | [2] |
| HBE | Normal Bronchial Epithelial | 96.73 ± 7.60 mmol/L | [13][14][15][16] |
The significantly higher IC50 value in the normal HBE cell line suggests a degree of selectivity for cancer cells, which are more reliant on glycolysis.[13][14][15]
The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. Studies on murine LDH isozymes have reported the following dissociation constants for oxamate.
| LDH Isozyme | Substrate | Inhibition Type | Ki (mM) | Reference |
| LDH-A4 (Mouse) | Pyruvate | Competitive | 0.08 | [10] |
| LDH-B4 (Mouse) | Pyruvate | Competitive | 0.06 | [10] |
| LDH-C4 (Mouse) | Pyruvate | Competitive | 0.03 | [10] |
| LDH (Pig Heart) | Lactate | Non-competitive | 6.8 | [12] |
| LDH (Rabbit Muscle) | Lactate | Non-competitive | 16.0 | [12] |
Cellular Effects and Signaling Pathways
Inhibition of LDH-A by this compound triggers a cascade of cellular events, primarily stemming from the disruption of glycolytic flux.
-
Metabolic Shift: By blocking lactate production, oxamate causes an accumulation of pyruvate and a decrease in intracellular ATP levels.[2][17]
-
Oxidative Stress: The disruption of metabolism leads to an increase in reactive oxygen species (ROS), creating a state of oxidative stress.[2][4][17]
-
Apoptosis Induction: Elevated ROS levels can trigger the mitochondrial pathway of apoptosis. This is evidenced by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 and the activation of cleaved caspase-3.[2][4][17]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, though the specific phase (G2/M or G0/G1) can vary between different cancer cell types.[2][6][15][18]
-
Inhibition of Proliferation and Migration: The combined effects of energy depletion, oxidative stress, and cell cycle arrest lead to a significant reduction in cancer cell proliferation and migration.[2][13][18]
-
Radiosensitization: Oxamate can enhance the sensitivity of cancer cells to ionizing radiation, suggesting its potential as an adjunct to radiotherapy.[2][3][4]
These interconnected events highlight the central role of LDH in cancer cell survival and proliferation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8 Method)
This colorimetric assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a soluble formazan (B1609692) dye.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Sigma-Aldrich Corp. or equivalent)[2]
-
Cell Counting Kit-8 (CCK-8) solution (Dojindo or equivalent)[14][19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 10, 20, 40, 60, 80, 100 mmol/L).[14][19]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells containing medium only.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Assay: Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Intracellular LDH Activity Assay
This assay measures the enzymatic activity of LDH within cells following treatment with an inhibitor.
Materials:
-
Treated and untreated cell pellets
-
Assay Buffer (provided in kit)
-
Cell lysis buffer
-
LDH Activity Assay Kit (e.g., from BioVision, Solarbio, or Abcam)[15][17][19][20]
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest cells treated with this compound for a specified time (e.g., 24 hours). Lyse the cells using the provided lysis buffer or through sonication/homogenization on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes to remove insoluble material. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize the results.
-
Reaction Setup: Add 1-50 µL of the cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL/well with Assay Buffer.
-
Substrate Mix: Prepare the LDH substrate mix according to the kit manufacturer's instructions. This typically includes NAD+ and a probe that reacts with the product (NADH) to generate a colorimetric or fluorescent signal.[17][19]
-
Add the substrate mix to each well containing the sample.
-
Measurement: Immediately begin measuring the absorbance (e.g., at 450 nm) or fluorescence kinetically over 30-60 minutes at 37°C.[17][20]
-
Analysis: Calculate the LDH activity based on the rate of change in absorbance. Normalize the activity to the protein concentration of the sample. Express the results as a percentage of the activity in untreated control cells.
Conclusion
This compound serves as a foundational tool for studying the metabolic vulnerabilities of cancer. Its well-characterized mechanism as a competitive LDH-A inhibitor allows for the targeted disruption of the Warburg effect. The resulting metabolic crisis, characterized by decreased ATP, increased ROS, and subsequent induction of apoptosis and cell cycle arrest, validates LDH-A as a significant target in oncology. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate LDH inhibition and explore the therapeutic potential of targeting cancer metabolism. While the high concentrations required for the effect of oxamate may limit its direct clinical utility, it remains an invaluable chemical probe for preclinical research and the development of next-generation, more potent LDH inhibitors.[2][9]
References
- 1. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Analysis of the Warburg Effect and Lactate Dehydrogenase Inhibition in SK-BR3, MDA-MB-453, DLD-1, and HT-29 Cancer Cells [digitalshowcase.lynchburg.edu]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxamate Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxamate - Wikipedia [en.wikipedia.org]
- 9. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. karger.com [karger.com]
- 13. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 14. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. PTPS-28: INHIBITION OF LACTATE DEHYDROGENASE-A USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 20. abcam.cn [abcam.cn]
A Technical Guide to the Biological Effects of Sodium Oxamate on Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sodium oxamate (B1226882), a structural analog of pyruvate (B1213749), is a classical competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular specificity for the LDH-A isoform predominantly expressed in cancer cells.[1][2][3] Its primary mechanism of action involves the disruption of glycolysis at its terminal step—the conversion of pyruvate to lactate.[4][5] This inhibition leads to a cascade of metabolic and signaling events, including decreased ATP production, induction of oxidative stress, cell cycle arrest, and apoptosis, making it a subject of significant interest in cancer research.[1][6][7] This document provides a comprehensive overview of the molecular effects of sodium oxamate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of lactate dehydrogenase A (LDH-A).[2][8] As an analog of pyruvate, it competes for the enzyme's active site, thereby blocking the conversion of pyruvate to lactate.[2][9] This reaction is a critical step in anaerobic glycolysis, as it regenerates the NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, allowing glycolysis to continue under anaerobic or hypoxic conditions.[5] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is overexpressed and essential for maintaining rapid ATP production and cell proliferation.[5][6][10][11] By inhibiting LDH-A, this compound disrupts this metabolic phenotype, forcing a reliance on mitochondrial oxidative phosphorylation, a pathway often impaired in cancer cells.
Caption: Mechanism of this compound action on the glycolytic pathway.
Effects on Cancer Cell Metabolism and Viability
The inhibition of LDH-A by this compound triggers significant downstream consequences for cancer cells that are highly dependent on glycolysis.
Disruption of Glycolysis and Energy Production
By blocking lactate production, this compound causes a bottleneck in the glycolytic pathway. This leads to a significant reduction in intracellular ATP levels, depriving cancer cells of the energy required for rapid proliferation and survival.[6][7][12] This effect is particularly pronounced in cancer cells compared to normal cells, which typically rely on oxidative phosphorylation and are less sensitive to glycolytic inhibition.[13][14][15]
Induction of Apoptosis via Oxidative Stress
The metabolic shift induced by this compound often leads to an increase in mitochondrial activity and a subsequent elevation of reactive oxygen species (ROS).[1][6][12] This accumulation of ROS can overwhelm the cell's antioxidant capacity, leading to mitochondrial damage and the activation of the intrinsic apoptotic pathway.[5][7] Studies have shown that this compound treatment enhances the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while reducing anti-apoptotic proteins like Bcl-2, confirming the induction of apoptosis via the mitochondrial pathway.[6][12][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Metformin, this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 9. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxamate Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Structural Analogs of Pyruvate: A Technical Guide to Metabolic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of structural analogs of pyruvate (B1213749), with a primary focus on sodium oxamate (B1226882). It details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their study, and visualizes the core concepts through signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in research and drug development investigating metabolic pathways and their therapeutic targeting.
Introduction: Pyruvate's Central Role and Its Analogs
Pyruvate, the end-product of glycolysis, occupies a critical juncture in cellular metabolism.[1][2] Its fate—conversion to acetyl-CoA for the TCA cycle, reduction to lactate (B86563), or transamination to alanine—is pivotal for cellular bioenergetics and biosynthesis.[1][2][3] Structural analogs of pyruvate are molecules with a chemical structure similar to pyruvate, allowing them to interact with enzymes that normally bind pyruvate.[4] By acting as competitive or non-competitive inhibitors, these analogs are powerful tools for studying metabolic pathways and represent promising candidates for therapeutic development, particularly in oncology.
Sodium Oxamate: A Prototypical Pyruvate Analog
This compound is a well-characterized structural analog of pyruvate that acts as a competitive inhibitor of lactate dehydrogenase (LDH), with a particular specificity for the LDH-A isoform.[4][5][6]
Mechanism of Action
Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and conversion of pyruvate to lactate, even in the presence of oxygen.[7][8] This metabolic reprogramming is thought to confer a proliferative advantage. The enzyme LDH-A is a key player in this process, catalyzing the reduction of pyruvate to lactate.[7] this compound, by competing with pyruvate for the active site of LDH-A, effectively blocks this conversion.[4][8]
Inhibition of LDH-A by this compound leads to several downstream cellular consequences:
-
Reduced Lactate Production: Direct inhibition of the pyruvate-to-lactate conversion significantly decreases lactate secretion.[9][10]
-
Induction of Apoptosis: The metabolic stress induced by LDH-A inhibition can trigger programmed cell death.[6][7] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[6][7]
-
Increased Reactive Oxygen Species (ROS): Disruption of normal metabolic flux can lead to mitochondrial dysfunction and an increase in ROS levels.[6][7]
-
Cell Cycle Arrest: Treatment with this compound has been shown to cause cell cycle arrest, particularly in the G2/M phase, by downregulating the CDK1/cyclin B1 pathway.[5][6]
-
Enhanced Radiosensitivity: By impairing DNA repair mechanisms and promoting apoptosis, oxamate can enhance the sensitivity of cancer cells to radiation therapy.[7][11]
Quantitative Data: Inhibitory Effects of this compound
The inhibitory concentration of this compound varies across different cell lines and experimental conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (24h) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | [12] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [12] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [12] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mM | [6] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mM | [6] |
| HeLa | Cervical Cancer | 40-60 mM (LDH inhibition) | [7] |
| MCF-7 | Breast Cancer | 40-60 mM (LDH inhibition) | [7] |
Other Notable Structural Analogs of Pyruvate
While this compound is a prominent example, other pyruvate analogs target different key enzymes in central carbon metabolism.
| Analog | Primary Target Enzyme(s) | Inhibition Constant (Ki) / IC50 | Mechanism of Action | Reference(s) |
| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | Ki ≈ 0.1 µM | Potent competitive inhibitor; can also cause irreversible inactivation upon preincubation. | [13][14][15][16] |
| Acetyl Phosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDHC) | Ki ≈ 40 µM | Competitive inhibitor. | [13][14][15] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Varies by PDK isoform | Inhibits PDK, leading to the activation of the PDH complex and increased oxidative phosphorylation. | [17][18] |
| Galloflavin | Lactate Dehydrogenase (LDH) | IC50 varies by isoform | LDH inhibitor. | [19] |
| Thiamine (B1217682) Analogs | Pyruvate Dehydrogenase (PDH) | Ki ≈ 54 nM (most potent analog) | Competitive inhibitors of thiamine pyrophosphate (TPP), a necessary cofactor for PDH. | [20] |
| Ethyl Pyruvate | Multiple targets | Not applicable | Reduces inflammation and oxidative stress. | [21] |
Visualizing Metabolic Inhibition
The following diagrams illustrate the key pathways and concepts discussed.
Caption: Glycolysis and Lactate Fermentation Pathway.
Caption: Mechanism of Action of this compound.
Caption: Pyruvate Analogs and Their Enzyme Targets.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pyruvate analogs. Below are protocols for key experiments.
Protocol 1: In Vitro LDH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[19]
Materials:
-
Purified LDH enzyme (e.g., human LDH-A)
-
Sodium Pyruvate
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compound (e.g., this compound, Galloflavin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 100 mM in DMSO).
-
Create a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is low (<1%) and consistent across all wells.
-
Prepare solutions of LDH enzyme, pyruvate, and NADH in assay buffer. Final concentrations in the reaction well are typically around 0.015 U/mL LDH, 1 mM pyruvate, and 150 µM NADH.[19]
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
LDH enzyme solution
-
Test compound solution (or vehicle for control wells)
-
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.[19]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pyruvate and NADH solution to each well.
-
Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of LDH inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an In Vitro LDH Inhibition Assay.
Protocol 2: Cell Viability Assay (MTT-based)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (including a vehicle-only control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[23]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.[23]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the % viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies the activity of LDH released from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.[24][25][26][27]
Materials:
-
Cells and culture reagents as in Protocol 5.2.
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, stop solution, and lysis buffer).
-
Sterile 96-well cell culture plates.
-
96-well flat-bottom assay plates.
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the test compound as described in steps 1 and 2 of Protocol 5.2.
-
Include the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the end of the incubation period.[27]
-
Background Control: Medium without cells.
-
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the cell culture plate at 250 x g for 3-5 minutes to pellet any detached cells.[27]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom assay plate.
-
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caption: Workflow for an LDH Cytotoxicity Assay.
Protocol 4: Metabolic Flux Analysis (MFA)
MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. 13C-MFA, which uses stable isotope-labeled substrates, is the most common and informative method.[28]
General Workflow:
-
Tracer Selection: Choose a 13C-labeled substrate (e.g., [U-13C]-glucose) that will enter the metabolic pathway of interest.[28]
-
Labeling Experiment: Culture cells in a medium where the primary carbon source is replaced with the 13C-labeled tracer. Allow the cells to reach a metabolic and isotopic steady state.[28]
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.[29]
-
Analytical Measurement: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distributions (i.e., the patterns of 13C labeling) in key metabolites (e.g., amino acids, TCA cycle intermediates).[29][30]
-
Computational Modeling: Use a computational model of the cell's metabolic network. The model takes the measured labeling patterns and extracellular uptake/secretion rates as inputs. By iteratively simulating the labeling patterns that would result from different flux distributions, the model finds the set of fluxes that best fits the experimental data.[30][31][32]
Conclusion and Future Directions
Structural analogs of pyruvate, particularly this compound, have proven to be invaluable tools for dissecting the metabolic dependencies of cells, especially in the context of cancer. By inhibiting key enzymes like LDH and PDH, these compounds have illuminated the critical role of metabolic reprogramming in disease and have shown promise as therapeutic agents. Future research will likely focus on developing more potent and specific analogs, exploring combination therapies to overcome metabolic adaptability and drug resistance, and utilizing advanced techniques like metabolic flux analysis to gain a more dynamic and comprehensive understanding of their effects on cellular metabolism. The continued investigation of these compounds holds significant potential for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. Pyruvate -Definition, Structure, Formula and Biological Reactions [pw.live]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate | Definition, Structure & Uses - Lesson | Study.com [study.com]
- 4. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPS-28: INHIBITION OF LACTATE DEHYDROGENASE-A USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blocking Aerobic Glycolysis by Targeting Pyruvate Dehydrogenase Kinase in Combination with EGFR TKI and Ionizing Radiation Increases Therapeutic Effect in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Study on New Natural Compound Inhibitors of Pyruvate Dehydrogenase Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00085G [pubs.rsc.org]
- 21. Ethyl pyruvate and analogs as potential treatments for acute pancreatitis: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 30. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 31. researchgate.net [researchgate.net]
- 32. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
The Double-Edged Sword: Sodium Oxamate's Impact on the Warburg Effect in Tumors
A Technical Guide for Researchers and Drug Development Professionals
The Warburg effect, a hallmark of cancer metabolism, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of ample oxygen. This metabolic reprogramming fuels rapid cell proliferation and creates an acidic tumor microenvironment conducive to invasion and metastasis. A key enzyme orchestrating this metabolic shift is Lactate (B86563) Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate. Sodium oxamate (B1226882), a structural analog of pyruvate, has emerged as a potent competitive inhibitor of LDH-A, offering a promising therapeutic strategy to counteract the Warburg effect and impede tumor progression. This technical guide provides an in-depth analysis of sodium oxamate's mechanism of action, its quantifiable effects on tumor cell biology, and detailed protocols for key experimental assays.
Core Mechanism of Action: Reversing the Warburg Effect
This compound directly targets and inhibits the enzymatic activity of LDH-A, a critical juncture in anaerobic glycolysis.[1] By competitively binding to the active site of LDH-A, it prevents the reduction of pyruvate to lactate, a reaction essential for regenerating the NAD+ required to maintain a high glycolytic flux.[2] This inhibition forces a metabolic rewiring in cancer cells, shunting pyruvate away from lactate production and towards the mitochondria for oxidative phosphorylation. This effectively counteracts the Warburg effect, leading to a cascade of downstream anti-tumor effects.
Quantitative Impact of this compound on Tumor Cells
The inhibition of LDH-A by this compound triggers a series of measurable changes in cancer cell physiology. These effects, observed across various cancer cell lines, underscore its potential as an anti-cancer agent.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mmol/L) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 ± 4.74 | [3] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [3] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [4] |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [5] |
| 48 | 32.4 | [5] | ||
| 72 | 17.8 | [5] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [5] |
| 48 | 44.5 | [5] | ||
| 72 | 31.6 | [5] | ||
| LLC/R9 | Lewis Lung Carcinoma (low-metastatic) | 24 | Lower than LLC | [6] |
| LLC | Lewis Lung Carcinoma (high-metastatic) | 24 | Higher than LLC/R9 | [6] |
Table 2: Effect of this compound on Cellular Energetics and Metabolism
| Cell Line | Parameter | Treatment Condition | % Change from Control | Reference |
| CNE-1 | Intracellular ATP | 20 mmol/L this compound, 24h | -12.7% | [5] |
| 50 mmol/L this compound, 24h | -48.7% | [5] | ||
| 100 mmol/L this compound, 24h | -67.3% | [5] | ||
| CNE-2 | Intracellular ATP | 20 mmol/L this compound, 24h | -15.7% | [5] |
| 50 mmol/L this compound, 24h | -52.4% | [5] | ||
| 100 mmol/L this compound, 24h | -73% | [5] | ||
| MDA-MB-231 | Intracellular ATP | 40 mM this compound, 24h | -33% | [7] |
| CT26 | Lactate Production | Phenformin + Oxamate | Significant decrease | [2] |
| H1299 | LDH Activity | 20, 60, 100 mM this compound, 24h | Dose-dependent decrease | [4] |
| Glycolysis | 20-100 mM this compound, 24h | Significant inhibition | [4] | |
| HTZ-349 & U87 | Extracellular Lactate | 10-75 mM this compound, 24h | Dose-dependent reduction | [8] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Condition | Apoptosis Rate (% of cells) | Reference |
| H1395 | 20 mmol/L this compound, 24h | 6.24 ± 1.50% | [3] |
| 50 mmol/L this compound, 24h | 16.36 ± 3.23% | [3] | |
| 100 mmol/L this compound, 24h | 29.66 ± 4.34% | [3] | |
| A549 | Up to 100 mmol/L this compound, 24h | No significant increase | [3] |
| CNE-1 & CNE-2 | Irradiation + Oxamate | Synergistically enhanced apoptosis | [5] |
Signaling Pathways Modulated by this compound
The metabolic shift induced by this compound has profound implications for intracellular signaling pathways that govern cell survival, proliferation, and death. A key pathway implicated is the PI3K/Akt/mTOR axis, a central regulator of cellular metabolism and growth.
Experimental Protocols
Lactate Dehydrogenase (LDH) Activity Assay
This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or similar)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 20, 50, 100 mmol/L) for the desired time period (e.g., 24 hours).[3] Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of LDH release relative to the positive control.
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), a key indicator of glycolysis, in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose)
-
XF Base Medium supplemented with 2 mM L-glutamine
-
This compound
-
Cancer cell lines of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.[11]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose (e.g., 10 mM), oligomycin (e.g., 1 µM), and 2-deoxyglucose (2-DG) (e.g., 50 mM) according to the Glycolysis Stress Test protocol.[12]
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the basal ECAR and the response to the sequential injections of glucose, oligomycin, and 2-DG.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key glycolytic parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell lines of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time to induce apoptosis.[13] Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, neutralize with complete medium, and collect them in a microcentrifuge tube.
-
Suspension cells: Collect the cells directly into a microcentrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[14]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
This compound presents a compelling case as a targeted therapeutic agent against cancers exhibiting the Warburg phenotype. Its ability to inhibit LDH-A and consequently reverse the metabolic reprogramming of tumor cells leads to reduced proliferation, decreased energy production, and induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of this compound and other LDH-A inhibitors in various cancer models. Further exploration of its synergistic effects with other anti-cancer therapies and its impact on the tumor microenvironment will be crucial in translating this promising metabolic inhibitor into a clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 7. Targeting aspartate aminotransferase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. agilent.com [agilent.com]
- 12. Glycolysis stress test in organoids [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Anti-proliferative Activity of Sodium Oxamate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), demonstrates significant anti-proliferative activity across a range of cancer cell lines. By targeting a key enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in tumors (the Warburg effect), sodium oxamate disrupts cancer cell metabolism, leading to reduced ATP production, cell cycle arrest, and induction of apoptosis. This technical guide provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for evaluating its efficacy.
Core Mechanism of Action: LDH-A Inhibition
This compound functions primarily as a structural analog of pyruvate (B1213749), allowing it to competitively inhibit the active site of lactate dehydrogenase A (LDH-A).[1][2][3] LDH-A is a critical enzyme that catalyzes the conversion of pyruvate to lactate, the final step in anaerobic glycolysis.[4] In many cancer cells, this pathway is a primary source of ATP production. Inhibition of LDH-A by this compound leads to a cascade of downstream cellular events that collectively suppress tumor cell proliferation.
The inhibition of LDH-A disrupts the glycolytic pathway, leading to several key outcomes:
-
Decreased ATP Production: By blocking the conversion of pyruvate to lactate, oxamate significantly reduces the rate of glycolysis, leading to a marked decrease in intracellular ATP levels.[5][6]
-
Increased Reactive Oxygen Species (ROS): The metabolic shift induced by LDH-A inhibition results in mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS).[1][5][6]
-
Induction of Apoptosis: Elevated ROS levels trigger the mitochondrial apoptotic pathway.[5][7] This is characterized by changes in the expression of key apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[1][3][5][8]
-
Cell Cycle Arrest: this compound treatment has been shown to induce cell cycle arrest at the G2/M phase.[1][3][8] This arrest is mediated by the downregulation of the CDK1/cyclin B1 pathway, which is essential for the G2/M transition.[2][5][7]
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 32.4 | 17.8 |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 44.5 | 31.6 |
| A549 | Non-Small Cell Lung Cancer | 58.53 | - | - |
| H1975 | Non-Small Cell Lung Cancer | 32.13 | - | - |
| H1395 | Non-Small Cell Lung Cancer | 19.67 | - | - |
| HBE | Normal Lung Epithelial | 96.73 | - | - |
Data sourced from references[7][9]. Note the significantly higher IC50 in the non-cancerous HBE cell line, suggesting a degree of selectivity for cancer cells.[9]
Table 2: Effects of this compound on Cellular Processes in NPC Cells (CNE-1 & CNE-2)
| Parameter | Treatment Conditions | Result |
| LDH Activity | 20-100 mM for 24h | Significant dose-dependent decrease.[5][7] |
| ATP Levels | 20-100 mM for 24h | Dose-dependent reduction to as low as ~30% of control.[5] |
| ROS Levels | 20-100 mM for 24h | Dose-dependent increase (up to 3.3-fold).[5][7] |
| Cell Cycle | 20-100 mM for 24h | Dose-dependent increase in the percentage of cells in the G2/M phase.[1][5] |
| Apoptosis | 20-100 mM for 48h | Dose-dependent increase in early and late apoptotic cells.[3][5] |
Data compiled from a study on Nasopharyngeal Carcinoma (NPC) cells.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's anti-proliferative activity. The following are standard protocols for key assays.
Cell Viability and Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]
-
Adherence: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[11]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 20, 50, 100 mM). Include a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[7][9]
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Final Incubation: Allow the plate to stand overnight at room temperature in the dark to ensure all crystals are dissolved.[10]
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate spectrophotometer.[11]
LDH Activity Assay
This assay directly measures the enzymatic activity of intracellular LDH. The protocol involves lysing the cells and then providing the enzyme with its substrates to measure the rate of reaction, often by monitoring the change in absorbance of NADH at 340 nm.[12]
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., CNE-1, CNE-2) in appropriate vessels and treat with desired concentrations of this compound for 24 hours.[5]
-
Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells using a suitable lysis buffer on ice.[5]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[5]
-
Sample Preparation: Collect the supernatant, which contains the intracellular proteins including LDH.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture. A typical reaction involves monitoring the conversion of pyruvate to lactate, which consumes NADH. The mixture contains phosphate (B84403) buffer, sodium pyruvate, and NADH.[12]
-
Initiate Reaction: Add a small volume of the cell lysate (supernatant) to the reaction mixture to start the reaction.[13]
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the LDH activity.[12][13]
-
Normalization: Normalize the LDH activity to the total protein concentration of the lysate, determined by a protein assay like the BCA assay.
Western Blotting for Apoptosis and Cell Cycle Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular pathways affected by this compound.[14][15] This protocol is for analyzing proteins like CDK1, Cyclin B1, Bax, Bcl-2, and Caspase-3.[5]
Detailed Protocol:
-
Lysate Preparation: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14][16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-CDK1) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and capture the signal using a digital imager or X-ray film.[14]
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound presents a compelling case as an anti-proliferative agent by targeting the metabolic hallmark of many cancers—the Warburg effect. Its ability to inhibit LDH-A, leading to energy depletion, cell cycle arrest, and apoptosis, has been well-documented in vitro. Furthermore, studies have shown that this compound can enhance the sensitivity of cancer cells to ionizing radiation, suggesting its potential in combination therapies.[1][5] Future research should focus on in vivo validation of these findings, exploring synergistic combinations with other chemotherapeutic agents,[18] and investigating potential mechanisms of resistance. The development of more potent and specific LDH-A inhibitors based on the oxamate scaffold remains a promising avenue for cancer drug development.
References
- 1. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound | 565-73-1 | Apoptosis | MOLNOVA [molnova.com]
- 9. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. protocols.io [protocols.io]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. tycmhoffman.com [tycmhoffman.com]
- 14. benchchem.com [benchchem.com]
- 15. medium.com [medium.com]
- 16. origene.com [origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Toxicological Profile of Sodium Oxamate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium oxamate (B1226882), the sodium salt of oxamic acid, is a structural analog of pyruvate (B1213749). It functions primarily as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular specificity for the LDH-A isoform, which is predominantly expressed in many cancer cells.[1] By blocking the conversion of pyruvate to lactate, sodium oxamate disrupts aerobic glycolysis, a metabolic pathway known as the "Warburg effect," which is crucial for the proliferation and survival of numerous cancer cell types.[2] This targeted disruption of tumor cell metabolism has positioned this compound as a compound of interest in oncology research, often investigated for its potential as a standalone anti-cancer agent or as a sensitizer (B1316253) for radiotherapy and chemotherapy.[3][4][5] This document provides a comprehensive overview of the preliminary toxicological data on this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exerts its primary effect by competitively inhibiting the enzyme Lactate Dehydrogenase A (LDH-A).[1][6] LDH-A is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ required for sustained glycolysis. By blocking this step, this compound leads to a cascade of metabolic and cellular consequences.
In Vitro Toxicity and Efficacy
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. A consistent finding is its dose- and time-dependent inhibition of cell proliferation.[5][7] Notably, this compound demonstrates selective toxicity, requiring significantly higher concentrations to inhibit the growth of normal cells compared to cancer cells.[8][9][10]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the reported IC50 values for this compound in various cell lines at different time points.
| Cell Line | Cancer Type | Time Point | IC50 (mM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24h | 74.6 | [5][7][11] |
| 48h | 32.4 | [5][7][11] | ||
| 72h | 17.8 | [5][7][11] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24h | 62.3 | [5][7][11] |
| 48h | 44.5 | [5][7][11] | ||
| 72h | 31.6 | [5][7][11] | ||
| A549 | Non-Small Cell Lung Cancer | 24h | 19.67 - 58.53 | [9][10] |
| H1299 | Non-Small Cell Lung Cancer | 24h | 32.13 | [9] |
| H1975 | Non-Small Cell Lung Cancer | 24h | 32.13 | [10] |
| H1395 | Non-Small Cell Lung Cancer | 24h | 19.67 | [10] |
| HBE | Normal Lung Epithelial | 24h | 96.73 | [9][10] |
Experimental Protocol: Cell Viability Assay (CCK-8 / MTT)
This protocol outlines the general steps for assessing cell viability after exposure to this compound.
-
Cell Seeding: Plate cells (e.g., A549, H1299, CNE-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight to allow for attachment.[9][10]
-
Compound Treatment: Prepare fresh solutions of this compound in the appropriate culture medium at various concentrations (e.g., 0-100 mM).[4][9] Replace the existing medium with the medium containing this compound.
-
Incubation: Incubate the cells for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[4][10]
-
Reagent Addition: Add 10-20 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[9][10]
-
Final Incubation: Incubate for 2-4 hours in the dark. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Data Acquisition: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Cellular Mechanisms of Toxicity
Inhibition of LDH-A by this compound triggers several downstream signaling events that contribute to its cytotoxic and anti-proliferative effects. These include the induction of G2/M cell cycle arrest and apoptosis, often mediated by an increase in mitochondrial reactive oxygen species (ROS).[1][5][12]
Induction of Apoptosis
This compound treatment leads to programmed cell death in cancer cells.[5] This is characterized by the activation of the mitochondrial apoptotic pathway. Key events include an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of cleaved-caspase-3.[5][7] This apoptotic induction is strongly linked to a dose-dependent increase in intracellular ROS.[5][7]
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Culture and treat cells with desired concentrations of this compound for a specified duration (e.g., 48 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.[4][5] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Induction of G2/M Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in nasopharyngeal and non-small cell lung cancer cells.[5][8][10] This arrest prevents cells from entering mitosis, thereby halting proliferation. The mechanism involves the downregulation of key cell cycle regulatory proteins, specifically CDK1 and Cyclin B1.[1][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 12. researchgate.net [researchgate.net]
The Impact of Sodium Oxamate on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium oxamate (B1226882), a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting LDH, sodium oxamate disrupts the conversion of pyruvate to lactate, a process fundamental to the rapid adenosine (B11128) triphosphate (ATP) production characteristic of many cancer cells (the Warburg effect). This disruption leads to a significant reduction in cellular ATP levels, triggering a cascade of events including metabolic reprogramming, cell cycle arrest, and apoptosis. This technical guide provides an in-depth analysis of the core mechanism of this compound's effect on cellular ATP production, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its primary effect by competitively inhibiting lactate dehydrogenase (LDH), particularly the LDHA isoform, which is often overexpressed in cancer cells.[1][2] LDH catalyzes the reversible conversion of pyruvate to lactate, a crucial step for regenerating NAD+ from NADH. This NAD+ is essential for maintaining a high glycolytic flux and, consequently, rapid ATP production, especially under anaerobic conditions or in cancer cells exhibiting aerobic glycolysis.
By binding to the pyruvate-binding site of LDH, this compound blocks the conversion of pyruvate to lactate.[3][4] This inhibition has two major consequences for cellular energy metabolism:
-
Decreased Glycolytic ATP Production: The inhibition of LDH leads to a bottleneck in glycolysis, reducing the overall rate of ATP synthesis from this pathway.[5][6]
-
Shift Towards Oxidative Phosphorylation: With the glycolytic pathway impeded, cells may attempt to compensate by increasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, although this shift is often insufficient to overcome the energy deficit, particularly in cancer cells highly dependent on glycolysis.[7][8]
The net result is a dose-dependent decrease in intracellular ATP concentrations, which can induce cellular stress, leading to apoptosis and a reduction in cell viability.[1][5][9]
Below is a diagram illustrating the inhibitory effect of this compound on the glycolytic pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Sodium Oxamate-Induced Apoptosis
This guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways involved in the induction of apoptosis by sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A).
Introduction: Targeting Cancer Metabolism
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[1][2][3][4][5] This metabolic shift is crucial for rapid ATP production and the synthesis of macromolecules needed for proliferation.[1] Lactate dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate, is a key enzyme in this process and is often overexpressed in various cancers, correlating with poor prognosis.[6][7] this compound, a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A, making it a promising agent for anticancer therapy by targeting this metabolic vulnerability.[1][5][6]
Core Mechanism of Action
This compound competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate.[5][8] This inhibition leads to a metabolic shift: pyruvate is redirected from lactate fermentation into the mitochondrial tricarboxylic acid (TCA) cycle. This redirection has two major consequences: a decrease in lactate production and an increase in mitochondrial respiration, which elevates the production of reactive oxygen species (ROS).[6][9]
Signaling Pathways for Apoptosis Induction
The primary mechanism by which this compound induces apoptosis is through the generation of mitochondrial ROS.[6][9][10] Elevated ROS levels initiate the intrinsic (mitochondrial) pathway of apoptosis. This involves changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6][9][10] This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3.[6][9] Additionally, this compound has been shown to induce G2/M cell cycle arrest by downregulating the CDK1/cyclin B1 pathway, further contributing to its anti-proliferative effects.[6][7][8][10]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (mM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24 h | 74.6 | [10] |
| 48 h | 32.4 | [10] | ||
| 72 h | 17.8 | [10] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 h | 62.3 | [10] |
| 48 h | 44.5 | [10] | ||
| 72 h | 31.6 | [10] | ||
| A549 | Non-Small Cell Lung Cancer | 24 h | 58.53 ± 4.74 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 24 h | 32.13 ± 2.50 | [2][11] |
| H1395 | Non-Small Cell Lung Cancer | 24 h | 19.67 ± 1.53 | [2][11] |
| HBE | Normal Lung Epithelial | 24 h | 96.73 ± 7.60 | [2][11] |
Table 2: Dose-Dependent Effects of this compound
| Cell Line | Parameter | Concentration (mM) | Incubation | Result | Reference |
| NPC Cells | Apoptosis | 0, 20, 50, 100 | 48 h | Dose-dependent increase in early and late apoptotic cells | [6][10] |
| CNE-1 | ROS Levels | 20, 50, 100 | 24 h | 1.3, 2.4, and 3.1-fold increase vs. control | [6][9] |
| CNE-2 | ROS Levels | 20, 50, 100 | 24 h | 1.5 to 3.3-fold increase vs. control | [6][9] |
| H1395 | Apoptosis Rate | 0, 20, 50, 100 | 24 h | 2.15%, 6.24%, 16.36%, 29.66% | [2] |
| A549 | Apoptosis Rate | 0, 20, 50, 100 | 24 h | No significant increase vs. control | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
General Experimental Workflow
A typical workflow involves culturing cancer cells, treating them with varying concentrations of this compound, and then subjecting them to a battery of assays to measure viability, apoptosis, and specific molecular markers.
Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of this compound on cell proliferation.[2]
-
Cell Seeding: Seed cells (e.g., A549, CNE-1) in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treatment: After 24 hours, replace the medium with fresh media containing various concentrations of this compound (e.g., 0-100 mM).
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 4 hours in the dark.
-
Measurement: If using MTT, add DMSO to dissolve formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.[6][12][13]
-
Cell Treatment: Seed cells in culture flasks or plates and treat with this compound (e.g., 0, 20, 50, 100 mM) for a specified duration (e.g., 48 hours).[6]
-
Cell Collection: Collect both floating and adherent cells. Centrifuge at approximately 670 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add Annexin V-FITC (e.g., 1-2 µL) and Propidium Iodide (PI) solution (e.g., 2 µL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X binding buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[6]
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Probe Loading: Wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA at 37°C for 20-30 minutes.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence of the oxidized product, DCF, using a fluorescence microplate reader or flow cytometer.
-
Analysis: Quantify the relative change in ROS levels by comparing the fluorescence intensity of treated cells to untreated controls.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[6][9]
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, CDK1, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound effectively induces apoptosis in a variety of cancer cell lines by inhibiting LDH-A. This leads to a metabolic shift that increases mitochondrial ROS production, triggers the intrinsic apoptotic pathway, and causes cell cycle arrest. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this compound's therapeutic potential, both as a monotherapy and in combination with other treatments like radiotherapy.[6][9][14]
References
- 1. Combination of Metformin, this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Analysis of the Warburg Effect and Lactate Dehydrogenase Inhibition in SK-BR3, MDA-MB-453, DLD-1, and HT-29 Cancer Cells [digitalshowcase.lynchburg.edu]
- 4. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound | 565-73-1 | Apoptosis | MOLNOVA [molnova.com]
- 11. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Oxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oxamate (B1226882), the sodium salt of oxamic acid, is a structural analog of pyruvate (B1213749). It is of significant interest to the scientific community, particularly in the fields of cancer research and metabolic studies, due to its role as a competitive inhibitor of lactate (B86563) dehydrogenase A (LDHA). LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By inhibiting LDHA, sodium oxamate disrupts cancer cell metabolism, leading to reduced proliferation and induction of apoptosis. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its mechanism of action.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value |
| Molecular Formula | C₂H₂NNaO₃[1][2][3][4] |
| Molecular Weight | 111.03 g/mol [3][4][5][6][7] |
| CAS Number | 565-73-1[1][2][3][4][7][8] |
| Appearance | White to off-white crystalline solid/powder.[1][6] |
| Melting Point | 300 °C[1][7][8][9][10] |
| Water Solubility | Varies by source: 10 mg/mL in PBS (pH 7.2)[2][11][12], 25.5 mg/mL in H₂O[13], 50 mg/mL in water[7][9], 75 mg/mL in water.[14] |
| pKa | Data not consistently available. |
| Boiling Point | 306.3 °C at 760 mmHg (Predicted).[1][8] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for the characterization of any compound. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample (powdered)
-
Mortar and pestle (if sample is not already powdered)
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 280°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1 - T2.[3][5][8]
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of water in a flask. This ensures that a saturated solution is formed.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample.
-
Accurately dilute the clear supernatant to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical technique (e.g., UV-Vis spectrophotometry at a predetermined wavelength).
-
Calculate the original concentration of the saturated solution, which represents the water solubility at that temperature.[15][16]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the oxamate functional group.
Materials:
-
This compound
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution gently.
-
If starting with the sodium salt, titrate with the standardized HCl solution. Add the titrant in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve. The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.[1][9][11][17]
Mechanism of Action: Inhibition of Lactate Dehydrogenase A
This compound functions as a competitive inhibitor of Lactate Dehydrogenase A (LDHA). This enzyme catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. In many cancer cells, this pathway is upregulated to meet the high energy demands of rapid proliferation. By inhibiting LDHA, this compound blocks this metabolic route.
Caption: Inhibition of Lactate Dehydrogenase A (LDHA) by this compound.
The workflow of this compound's inhibitory action can be visualized as a series of experimental steps to confirm its efficacy.
Caption: Experimental workflow to evaluate the effects of this compound.
References
- 1. scribd.com [scribd.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westlab.com [westlab.com]
- 6. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rivm.nl [rivm.nl]
- 17. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
The Specificity of Sodium Oxamate for Lactate Dehydrogenase A over Lactate Dehydrogenase B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium oxamate (B1226882), a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH). This enzyme plays a critical role in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. The two primary isoforms of LDH, LDH-A and LDH-B, exhibit distinct tissue distribution and kinetic properties, making the selective inhibition of these isoforms a topic of significant interest in various research fields, particularly in oncology. This technical guide provides an in-depth analysis of the specificity of sodium oxamate for LDH-A over LDH-B, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to Lactate Dehydrogenase Isoforms
Lactate dehydrogenase is a tetrameric enzyme composed of two different subunits, M (encoded by the LDHA gene) and H (encoded by the LDHB gene). These subunits can combine to form five different isoenzymes:
-
LDH-1 (H4): Predominantly found in heart muscle and red blood cells.
-
LDH-2 (H3M1): Found in the reticuloendothelial system.
-
LDH-3 (H2M2): Prevalent in the lungs.
-
LDH-4 (H1M3): Found in the kidneys, placenta, and pancreas.
-
LDH-5 (M4): The primary isoenzyme in the liver and skeletal muscle.
LDH-A (the M subunit) preferentially catalyzes the conversion of pyruvate to lactate, a crucial step in regenerating NAD+ to sustain glycolysis, particularly in anaerobic or highly glycolytic conditions such as those found in many cancer cells (the Warburg effect).[1][2] Conversely, LDH-B (the H subunit) has a higher affinity for lactate and favors its conversion back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[3]
Quantitative Analysis of this compound Specificity
The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The specificity of an inhibitor for one enzyme isoform over another is determined by the ratio of these values.
While many studies utilize this compound as a general LDH inhibitor, some have investigated its differential effects on LDH-A and LDH-B. The following tables summarize the available quantitative data on the inhibition of LDH-A and LDH-B by this compound.
Table 1: Inhibitor Constants (Ki) of this compound for LDH Isoforms
| Isoform | Species | Ki (mM) | Reference |
| LDH-A4 (muscle) | Rabbit | 16.0 | [4] |
| LDH-B4 (heart) | Pig | 6.8 | [4] |
| LDH-A4 | Human | 0.080 | [5] |
| LDH-B4 | Human | 0.060 | [5] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Cell Lines
| Cell Line | Cancer Type | Predominant LDH Isoform | IC50 (mM) at 24h | Reference | | --- | --- | --- | --- | | A549 | Non-Small Cell Lung Cancer | LDH-A | 58.53 ± 4.74 |[6] | | H1975 | Non-Small Cell Lung Cancer | LDH-A | 32.13 ± 2.50 |[6] | | H1395 | Non-Small Cell Lung Cancer | LDH-A | 19.67 ± 1.53 |[6] | | HBE | Normal Lung Epithelial | Mixed | 96.73 ± 7.60 |[6] | | H1299 | Non-Small Cell Lung Cancer | LDH-A | 32.13 ± 2.50 |[7] | | A549 | Non-Small Cell Lung Cancer | LDH-A | 19.67 ± 1.53 |[7] |
Note: IC50 values in cellular assays are influenced by various factors, including cell permeability and intracellular substrate concentrations, and may not directly reflect the Ki at the enzymatic level.
Based on the available enzymatic data, this compound exhibits a slightly higher affinity for human LDH-B4 over LDH-A4.[5] However, in rabbit and pig models, it showed a preference for the heart isoform (LDH-B rich) over the muscle isoform (LDH-A rich).[4] The cellular IC50 values demonstrate a clear cytotoxic effect in cancer cell lines that are highly glycolytic and predominantly express LDH-A.
Experimental Protocols
Spectrophotometric Assay for LDH Activity and Inhibition
This protocol describes a standard method to measure the enzymatic activity of LDH and to determine the inhibitory effect of this compound. The assay is based on the monitoring of the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ (or vice versa).
Materials:
-
Purified LDH-A and LDH-B enzymes
-
Sodium pyruvate solution (substrate)
-
NADH solution (cofactor)
-
This compound solutions of varying concentrations
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of sodium pyruvate, NADH, and this compound in the assay buffer.
-
Assay Mixture Preparation: In a cuvette or well, combine the assay buffer, NADH solution, and the desired concentration of this compound. For the control (uninhibited reaction), add buffer instead of the inhibitor.
-
Enzyme Addition: Add a small, fixed amount of the LDH enzyme solution to the assay mixture. The final volume should be constant across all assays.
-
Initiation of Reaction: Start the reaction by adding the sodium pyruvate solution.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time (typically for 3-5 minutes). The initial linear rate of the reaction (ΔA340/min) is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity (V₀) for each reaction. Plot the enzyme activity (as a percentage of the uninhibited control) against the concentration of this compound to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
To determine the Ki of this compound for LDH-A and LDH-B, a series of enzyme activity assays are performed with varying concentrations of both the substrate (pyruvate) and the inhibitor (this compound).
Procedure:
-
Perform LDH Activity Assays: Following the protocol in 3.1, conduct a series of assays at several fixed concentrations of this compound. For each inhibitor concentration, vary the concentration of the substrate (pyruvate).
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: For each inhibitor concentration, create a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]). This will generate a series of lines.
-
Ki Determination:
-
For competitive inhibition , the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.
-
For non-competitive inhibition , the lines will intersect on the x-axis. The Ki can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk lines versus the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.
-
For uncompetitive inhibition , the lines will be parallel.
-
Signaling Pathways and Regulatory Networks
The expression and activity of LDH-A and LDH-B are tightly regulated by complex signaling networks, particularly in the context of cancer metabolism.
LDH-A Signaling Pathway
LDH-A is a key player in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. Its expression is upregulated by several oncogenic signaling pathways.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the transcription of the LDHA gene.[8][9][10] Additionally, oncogenic pathways such as PI3K/Akt can upregulate c-Myc, which in turn activates LDHA transcription.[11] Post-transcriptionally, the stability of LDHA mRNA is enhanced by the protein kinase A (PKA) and protein kinase C (PKC) signaling pathways.[12] The resulting increase in LDH-A protein fuels the conversion of pyruvate to lactate, sustaining high rates of glycolysis characteristic of the Warburg effect.[1]
LDH-B Signaling Pathway
The regulation of LDH-B is less extensively characterized in the context of cancer metabolism compared to LDH-A. However, studies have shown its involvement in certain cancer types and its regulation by key signaling pathways.
In certain cellular contexts, the mTOR signaling pathway, a central regulator of cell growth and metabolism, has been shown to upregulate LDH-B expression.[13][14][15] This occurs through the activation of the transcription factor STAT3, which directly binds to the promoter of the LDHB gene.[13][14] Increased LDH-B activity facilitates the conversion of lactate to pyruvate, which can then be utilized in the TCA cycle to fuel oxidative phosphorylation.
Experimental Workflow for Investigating LDH Inhibition
The following diagram illustrates a typical workflow for studying the effects of an LDH inhibitor like this compound.
Conclusion
This compound serves as a valuable tool for studying the roles of lactate dehydrogenase in cellular metabolism. While often described as an LDH-A specific inhibitor, the available enzymatic data suggests a more nuanced picture, with some studies indicating a slightly higher affinity for LDH-B. The pronounced cytotoxic effects of this compound on highly glycolytic cancer cells, which predominantly express LDH-A, underscore the critical role of this isoenzyme in tumor cell survival. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting LDH isoforms. Further studies with direct comparative analysis of this compound's affinity for purified human LDH-A and LDH-B are warranted to definitively establish its specificity.
References
- 1. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. tandfonline.com [tandfonline.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. mdpi.com [mdpi.com]
- 10. Figure 3 from HIF1/2α mediates hypoxia-induced LDHA expression in human pancreatic cancer cells | Semantic Scholar [semanticscholar.org]
- 11. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormonal regulation of lactate dehydrogenase-A through activation of protein kinase C pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactate dehydrogenase B is critical for hyperactive mTOR-mediated tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
The Inhibition of Tumor Growth by Sodium Oxamate: An Early Research Retrospective
A Technical Guide for Researchers and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of early research on sodium oxamate (B1226882) and its role in the inhibition of tumor growth. By targeting a key enzyme in cancer metabolism, lactate (B86563) dehydrogenase-A (LDH-A), sodium oxamate has demonstrated significant anti-tumor effects across a variety of cancer models. This document summarizes the core findings, presents quantitative data in a structured format, details key experimental protocols, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action: Targeting Cancer's Metabolic Engine
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This process involves the conversion of glucose to lactate even in the presence of oxygen and is crucial for rapid tumor growth and proliferation.[2] A key enzyme in this pathway is lactate dehydrogenase-A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate.[3] this compound acts as a competitive inhibitor of LDH-A, effectively disrupting this metabolic cycle.[4][5] Inhibition of LDH-A by this compound leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and an increase in reactive oxygen species (ROS), which are toxic to cancer cells.[1][6]
Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound as documented in early research studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Concentration) | Exposure Time (hours) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mM | 24 | [1][6] |
| 32.4 mM | 48 | [1][6] | ||
| 17.8 mM | 72 | [1][6] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mM | 24 | [1][6] |
| 44.5 mM | 48 | [1][6] | ||
| 31.6 mM | 72 | [1][6] | ||
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mM | 24 | [7] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | 24 | [7] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | 24 | [7] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 mM | 24 | [7] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |
| BALB/c nude mice | Colorectal Cancer Xenograft | 500 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth | [4] |
| Xenograft model | Nasopharyngeal Carcinoma | 750 mg/kg (daily for 3 weeks) | Intraperitoneal (i.p.) | Enhanced inhibitory impact when combined with radiation | [1][6] |
Key Experimental Methodologies
The following sections detail the protocols for key experiments cited in the early research on this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., CNE-1, CNE-2, A549, H1299) and normal control cells (e.g., HBE) were seeded in 96-well plates at a density of 2x10^5 cells/well.[4]
-
Treatment: Cells were incubated with varying concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).[1][6]
-
Analysis: Cell proliferation was evaluated using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[4][7] The absorbance is measured, which correlates with the number of viable cells.
-
IC50 Calculation: The concentration of this compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[1][7]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Four-week-old male BALB/c nude mice were used for colorectal cancer xenografts.[4]
-
Tumor Implantation: Human cancer cells were subcutaneously injected into the mice to establish tumors.
-
Treatment Regimen: Once tumors reached a certain volume, mice were treated with this compound. A common regimen was intraperitoneal injection of 500 mg/kg or 750 mg/kg daily.[1][4]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 3 days) using calipers and calculated using the formula: Volume = (length × width^2)/2.[1]
-
Endpoint: The experiment concluded after a predetermined period (e.g., 3-5 weeks), and the tumor growth inhibition was assessed by comparing the tumor volumes in the treated group to a control group.[1]
Signaling Pathways and Mechanisms of Action
This compound's inhibition of LDH-A triggers several downstream signaling pathways that contribute to its anti-tumor effects.
Figure 1: Mechanism of this compound Action.
This compound inhibits the conversion of pyruvate to lactate by LDH-A. This disruption in glycolysis leads to increased mitochondrial ROS generation, which promotes apoptosis.[1] Additionally, the inhibition of LDH-A downregulates the CDK1/cyclin B1 pathway, resulting in G2/M cell cycle arrest and subsequent apoptosis.[1][6]
Figure 2: General Experimental Workflow.
The diagram above outlines the typical workflow for evaluating the anti-tumor effects of this compound, from initial in vitro cell culture experiments to in vivo animal studies.
Conclusion and Future Directions
Early research has established this compound as a potent inhibitor of LDH-A with significant anti-tumor properties. Its ability to disrupt cancer cell metabolism, induce apoptosis, and cause cell cycle arrest highlights its therapeutic potential. Furthermore, studies have shown that this compound can enhance the efficacy of other cancer treatments like radiation therapy.[1][6] While these foundational studies are promising, further research is necessary to fully elucidate its mechanisms of action in different tumor types and to explore its potential in combination with modern immunotherapies and targeted agents. The development of more potent and specific LDH-A inhibitors, inspired by early compounds like this compound, remains a promising avenue in oncology drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Oxamate Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Sodium Oxamate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oxamate (B1226882) is a well-established inhibitor of lactate (B86563) dehydrogenase (LDH), particularly LDH-A, a critical enzyme in the glycolytic pathway.[1][2] By blocking the conversion of pyruvate (B1213749) to lactate, sodium oxamate disrupts the metabolic processes of highly glycolytic cells, such as many cancer cell lines.[3][4] This inhibition leads to a range of cellular effects, including decreased ATP production, increased reactive oxygen species (ROS) generation, cell cycle arrest, and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, metabolism, and key signaling pathways.
I. Mechanism of Action of this compound
This compound competitively inhibits Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[4] This inhibition forces pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, leading to increased mitochondrial ROS production.[5] The disruption in energy metabolism and increased oxidative stress can induce G2/M cell cycle arrest and trigger the mitochondrial pathway of apoptosis.[1][5]
Figure 1: this compound's Mechanism of Action.
II. Experimental Protocols
A. Cell Viability Assay (MTT or CCK-8)
This protocol determines the effect of this compound on cell proliferation.
Materials:
-
This compound (Sigma-Aldrich)
-
Cell Counting Kit-8 (CCK-8) (Dojindo) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[5][7]
-
Prepare a stock solution of this compound in cell culture medium. Note: this compound is poorly soluble in DMSO.[8]
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40, 50, 60, 80, 100 mM) for desired time points (e.g., 12, 24, 48, 72 hours).[5][7]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 3 hours in the dark.[7]
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1][5] Subsequently, remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1][5]
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[5][7]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Figure 2: Cell Viability Assay Workflow.
B. Intracellular LDH Activity Assay
This protocol measures the direct inhibitory effect of this compound on intracellular LDH activity.
Materials:
-
LDH Activity Assay Kit (e.g., Solarbio, Promega)
-
This compound
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24 hours as described in the cell viability protocol.[7]
-
Harvest and lyse the cells according to the manufacturer's protocol for the LDH activity assay kit.[7]
-
Determine the protein concentration of the cell lysates.
-
Perform the LDH activity assay according to the kit's instructions, which typically involves measuring the rate of NADH oxidation.
-
Normalize LDH activity to the total protein concentration for each sample.
C. Analysis of Cellular Metabolism (Seahorse Assay)
This protocol assesses the impact of this compound on glycolysis and mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Cell-Tak
-
Minimal, unbuffered DMEM supplemented with 2 mM glutamine
-
Glucose, Oligomycin (B223565), and 2-Deoxy-D-glucose (2-DG)
Procedure:
-
Coat the Seahorse culture plates with Cell-Tak.
-
Seed 50,000 cells per well and allow them to attach.[7]
-
Treat cells with desired concentrations of this compound for 24 hours.[7]
-
Before the assay, replace the culture medium with minimal, unbuffered DMEM supplemented with glutamine and incubate in a non-CO2 incubator for approximately 25 minutes to establish a basal rate.[7]
-
Sequentially inject glucose (10 mM), oligomycin (2 µM), and 2-DG (10 mM) to measure key parameters of glycolysis.[7]
-
The Seahorse analyzer will measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.
III. Quantitative Data Summary
| Cell Line | Assay | Treatment Duration (h) | IC50 (mM) | Reference |
| A549 (NSCLC) | CCK-8 | 24 | 58.53 ± 4.74 | [7][9] |
| H1299 (NSCLC) | CCK-8 | 24 | 32.13 ± 2.50 | [2] |
| H1975 (NSCLC) | MTT | 24 | 32.13 ± 2.50 | [9] |
| H1395 (NSCLC) | MTT | 24 | 19.67 ± 1.53 | [9] |
| HBE (Normal) | CCK-8 / MTT | 24 | 96.73 ± 7.60 | [7][9] |
| CNE-1 (NPC) | MTT | 24, 48, 72 | 74.6, 32.4, 17.8 | [1] |
| CNE-2 (NPC) | MTT | 24, 48, 72 | 62.3, 44.5, 31.6 | [1] |
| Parameter Measured | Cell Line(s) | Treatment | Observed Effect | Reference |
| LDH Activity | H1299, CNE-1, CNE-2 | 0-100 mM this compound for 24h | Dose-dependent decrease in intracellular LDH activity. | [5][7] |
| Glycolysis (ECAR) | H1299, HBE | 0-100 mM this compound for 24h | Significant inhibition of glycolysis in tumor cells, limited effect on normal cells. | [7] |
| ATP Levels | CNE-1, CNE-2 | 0-100 mM this compound for 24h | Dose-dependent decrease in intracellular ATP levels. | [5] |
| Cell Cycle Distribution | CNE-1, CNE-2 | 0-100 mM this compound for 24h | Dose-dependent G2/M phase arrest. | [1][5] |
| Apoptosis | CNE-1, CNE-2 | 0-100 mM this compound for 48h | Dose-dependent increase in early and late apoptotic cells. | [5] |
| Reactive Oxygen Species (ROS) | CNE-1, CNE-2 | 0-100 mM this compound for 24h | Dose-dependent increase in intracellular ROS levels. | [1][5] |
IV. Further Investigations
-
Western Blotting: To confirm the downregulation of proteins involved in G2/M transition like CDK1 and Cyclin B1.[5]
-
Flow Cytometry for Apoptosis and Cell Cycle: Detailed analysis using Annexin V/PI and PI staining, respectively, can quantify the effects of this compound on cell fate.[5]
-
Measurement of Lactate Production: Directly measure lactate concentration in the cell culture supernatant to confirm the functional inhibition of LDH.[10]
These protocols and data provide a comprehensive framework for researchers to effectively utilize this compound as a tool to study the role of glycolysis in various cellular processes and to explore its potential as an anti-cancer agent.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Effective Concentration of Sodium Oxamate for In Vitro Studies
Introduction
Sodium oxamate (B1226882) is a structural analog of pyruvate (B1213749) and a classical competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly LDH-A.[1][2] This enzyme plays a critical role in anaerobic glycolysis by catalyzing the conversion of pyruvate to lactate, a process essential for regenerating NAD+ to sustain high glycolytic rates.[1][3] Many cancer cells exhibit upregulated aerobic glycolysis, a phenomenon known as the "Warburg effect," making them reliant on LDH-A for proliferation and survival.[2][4] Inhibition of LDH-A by sodium oxamate can disrupt cancer cell metabolism, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest, making it a valuable tool for in vitro cancer research.[5][6]
Mechanism of Action
This compound competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate. This leads to a decrease in lactate production and a reduction in intracellular ATP levels.[6][7] The metabolic shift forces pyruvate into the mitochondria for oxidative phosphorylation, which can increase reactive oxygen species (ROS) production and induce apoptosis.[4][6]
Effective Concentrations in In Vitro Assays
The effective concentration of this compound can vary significantly depending on the cell line, incubation time, and the specific assay being performed. Generally, concentrations are in the millimolar (mM) range.[5][6][8]
Table 1: Summary of Effective this compound Concentrations in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (mM) | Incubation Time | Key Finding (IC50) | Assay Type |
| A549 | Non-Small Cell Lung | 0 - 100 | 24 h | 19.67 ± 1.53 mM[8] | CCK-8 |
| H1299 | Non-Small Cell Lung | 0 - 100 | 24 h | 32.13 ± 2.50 mM[8] | CCK-8 |
| H1975 | Non-Small Cell Lung | Not Specified | 24 h | 32.13 ± 2.50 mM[5] | MTT |
| H1395 | Non-Small Cell Lung | Not Specified | 24 h | 19.67 ± 1.53 mM[5] | MTT |
| CNE-1 | Nasopharyngeal Carcinoma | 0 - 100 | 24 h, 48 h, 72 h | 74.6 mM, 32.4 mM, 17.8 mM[6][9] | MTT |
| CNE-2 | Nasopharyngeal Carcinoma | 0 - 100 | 24 h, 48 h, 72 h | 62.3 mM, 44.5 mM, 31.6 mM[6][9] | MTT |
| T98G | Glioblastoma | 0.003 - 30 | 24 h - 12 days | Dose-dependent proliferation reduction[4] | Cell Counting |
| HBE (Normal) | Bronchial Epithelial | 0 - 100 | 24 h | 96.73 ± 7.60 mM[5][8] | CCK-8 / MTT |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%. Normal (non-cancerous) cells like HBE typically show much lower sensitivity to this compound.[5][8]
Experimental Protocols
Below are generalized protocols for common in vitro assays used to assess the efficacy of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Treatment: Prepare a range of this compound concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM) in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[6][8]
-
Final Incubation: Incubate the plates for 1-4 hours in the dark.[6][8] For MTT, the supernatant must be discarded and 150 µL of DMSO added to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Measure the optical density (absorbance) using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[6][8]
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Intracellular LDH Activity Assay
This assay confirms that this compound is inhibiting its target within the cells.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 50, 100 mM) for 24 hours.[6]
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the manufacturer's protocol for the LDH activity kit to obtain the cell lysate.[6][8]
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the LDH activity.
-
LDH Assay: Perform the LDH activity assay using the cell lysates according to the kit's instructions.[10][11] This typically involves adding the lysate to a reaction mixture containing lactate and NAD+, and measuring the rate of NADH production, often via a colorimetric reaction.[10]
-
Measurement: Read the absorbance kinetically or as an endpoint measurement on a microplate reader at the wavelength specified by the kit (e.g., 490 nm).[10][11]
-
Analysis: Normalize the LDH activity to the total protein concentration for each sample and express the results as a percentage of the untreated control.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. drmillett.com [drmillett.com]
Application Notes and Protocols: Utilizing Sodium Oxamate for Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), to investigate metabolic reprogramming in various biological systems, particularly in cancer research.
Introduction:
Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells often exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate. Sodium oxamate, a structural analog of pyruvate, competitively inhibits LDHA, leading to a reduction in lactate production and a shift in cellular metabolism.[1][2] This makes it a valuable tool for studying the consequences of glycolytic inhibition and for exploring potential therapeutic strategies that target cancer metabolism.[3][4]
Mechanism of Action
This compound specifically targets and inhibits the activity of lactate dehydrogenase (LDH), with a particular preference for the LDHA isoform, which is often overexpressed in cancer cells.[3] By blocking the conversion of pyruvate to lactate, this compound forces a metabolic shift.[1] This inhibition leads to an accumulation of pyruvate, which can then be shunted into the mitochondria for oxidative phosphorylation. The overall effects include a decrease in lactate production, a reduction in glycolysis, and subsequent impacts on cellular processes such as proliferation, apoptosis, and cell cycle progression.[5][6]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies using this compound.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [5][7] |
| 48 | 32.4 | [5][7] | ||
| 72 | 17.8 | [5][7] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [5][7] |
| 48 | 44.5 | [5][7] | ||
| 72 | 31.6 | [5][7] | ||
| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 ± 4.74 | [8] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [8][9] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [8] |
| HBE | Normal Lung Epithelial | 24 | 96.73 ± 7.60 | [8][9] |
| H1299 | Human Lung Cancer | 24 | 32.13 ± 2.50 | [9] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Cancer Type/Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| Female Balb/c nude mice | Nasopharyngeal Carcinoma | 750 mg/kg, once daily | Intraperitoneal (ip) | 3 weeks | Enhanced tumor growth inhibition with irradiation | [5][7] |
| db/db mice | Diabetes | 350-750 mg/kg, once daily | Intraperitoneal (ip) | 12 weeks | Improved glycemic control and insulin (B600854) sensitivity | [10] |
| B-NDG mice | Human Lung Cancer (H1299) | 300 mg/kg, once daily | Intraperitoneal (ip) | 15 days | Delayed tumor growth | [9] |
| Subcutaneous mouse model | Glioblastoma | 300 mg/kg | Intraperitoneal (ip) | 3 weeks | Suppressed tumor growth | [11] |
| Orthotopic mouse model | Glioblastoma | 300 mg/kg | Intraperitoneal (ip) | 3 weeks | Enhanced CAR-T therapy efficacy | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in sterile PBS or culture medium)[2]
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2x10⁵ to 5x10³ cells/well and allow them to adhere overnight.[3][12]
-
Prepare serial dilutions of this compound in complete culture medium. Typical concentrations range from 0 to 100 mM.[5][7]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[5][7]
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.[12] For MTT assays, add the MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 50, 100 mM) for 24 or 48 hours.[8]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis protocol.[5]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][7]
Protocol 4: Lactate Production Assay
This protocol measures the extracellular lactate concentration to confirm the inhibitory effect of this compound on LDH.
Materials:
-
Cancer cell lines
-
24-well or 96-well plates
-
This compound
-
Lactate Colorimetric Assay Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well.[11]
-
Treat the cells with the desired concentrations of this compound for 24 hours.[11]
-
Collect the cell culture supernatant.
-
To measure intracellular lactate, centrifuge the cells and homogenize them in the lactate assay buffer.[11]
-
Perform the lactate assay on the supernatant or cell lysate according to the manufacturer's protocol.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Normalize the lactate levels to the cell number or protein concentration.
Visualizations
Caption: In Vitro Experimental Workflow.
Caption: Cellular Effects of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for kits and reagents. This compound is for research use only and not for human or veterinary use.[2][5]
References
- 1. thomassci.com [thomassci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 8. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 10. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 11. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
Application Notes and Protocols for Seahorse XF Assay with Sodium Oxamate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of sodium oxamate (B1226882), a known inhibitor of lactate (B86563) dehydrogenase A (LDHA). By measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, researchers can elucidate the impact of sodium oxamate on cellular glycolysis and mitochondrial respiration.
This compound competitively inhibits LDHA, a key enzyme in anaerobic glycolysis that converts pyruvate (B1213749) to lactate.[1][2] Inhibition of LDHA by this compound is expected to decrease the rate of glycolysis, leading to a reduction in ECAR.[3] The subsequent redirection of pyruvate into the mitochondria for oxidative phosphorylation may lead to an increase in OCR.[3][4]
Data Presentation
Summary of this compound Effects on Cellular Metabolism
| Cell Line | This compound Concentration | Effect on ECAR | Effect on OCR | Reference |
| CT26 | 40 mM | Decreased | Increased | [3] |
| 4T1 | Not Specified | Decreased | Little to no influence | [5] |
| FaDu | Not Specified | Decreased (in response to DCA, another glycolysis inhibitor) | Increased (in response to DCA) | [6] |
| UT-SCC-5 | Not Specified | Decreased (in response to DCA) | Increased (in response to DCA) | [6] |
| C3H10T1/2 (osteoinduced) | 1 mM | Significantly Reduced | Significantly Increased | [4] |
| Macrophages (silica-exposed) | Not Specified | Decreased | Increased | [7] |
| H1299 | Dose-dependent | Significantly Inhibited | Not Specified | [8] |
IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (mM) | Reference |
| H1299 | 32.13 ± 2.50 | [8] |
| A549 | 19.67 ± 1.53 | [8] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of cellular glycolysis.
Caption: Mechanism of this compound Action.
Experimental Protocols
This protocol is adapted from standard Seahorse XF Glycolysis Stress Test protocols and incorporates this compound treatment to assess its impact on cellular metabolism.[9][10][11][12][13]
Materials
-
Agilent Seahorse XFe96/XFp Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, bicarbonate-free)[10]
-
L-Glutamine
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG)
-
This compound (dissolved in sterile water or Seahorse XF Base Medium)[7]
-
CellTak for non-adherent cells[8]
-
Sterile water
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
For non-adherent cells, coat the microplate with CellTak prior to seeding.[8]
-
Include background correction wells containing medium but no cells.
-
Incubate the cell plate overnight in a 37°C, CO2 incubator.
-
Hydrate the Seahorse XF sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[14]
Day 2: Seahorse XF Glycolysis Stress Test with this compound
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with 2 mM L-glutamine. Adjust the pH to 7.4.[10]
-
Prepare Compounds:
-
This compound: Prepare a stock solution of this compound in the assay medium at a concentration that is 10x the desired final working concentration.
-
Glucose: Prepare a 10x stock solution (e.g., 100 mM for a 10 mM final concentration).[8]
-
Oligomycin: Prepare a 10x stock solution (e.g., 10 µM for a 1 µM final concentration).[8]
-
2-DG: Prepare a 10x stock solution (e.g., 500 mM for a 50 mM final concentration).[8]
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells once with the pre-warmed assay medium.
-
Add the appropriate volume of assay medium to each well. For a typical assay, this is 180 µL.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 30-60 minutes to allow the temperature and pH to equilibrate.[15]
-
-
Sensor Cartridge Preparation:
-
Remove the hydrated sensor cartridge and utility plate from the incubator.
-
Replace the sterile water with 200 µL of pre-warmed Seahorse XF Calibrant in each well of the utility plate.
-
Place the sensor cartridge on the utility plate and incubate at 37°C in a non-CO2 incubator for at least 45-60 minutes.
-
-
Load Sensor Cartridge:
-
Load the injection ports of the sensor cartridge with the prepared compounds. The injection strategy can be varied, but a common approach is:
-
Port A: this compound (to measure its immediate effect on basal glycolysis).
-
Port B: Glucose (to induce glycolysis).
-
Port C: Oligomycin (to inhibit mitochondrial respiration and force maximum glycolysis).
-
Port D: 2-DG (to inhibit glycolysis).
-
-
-
Run the Assay:
-
Start the Seahorse XF Analyzer and load the assay protocol.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with the cell culture plate.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the Seahorse assay with this compound treatment.
Caption: Seahorse Assay Workflow with this compound.
Data Analysis
The Seahorse Wave software can be used to analyze the OCR and ECAR data.[16] Key parameters to assess include:
-
Basal Glycolysis: The initial ECAR measurement before the injection of glucose. The injection of this compound prior to glucose will reveal its effect on basal glycolysis.
-
Glycolysis: The ECAR measurement after the injection of glucose.
-
Glycolytic Capacity: The maximum ECAR reached after the injection of oligomycin.
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate.
By comparing these parameters between control and this compound-treated cells, researchers can quantify the inhibitory effect of this compound on glycolysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of three modifiers of glycolysis on ATP, lactate, hypoxia, and growth in human tumor cell lines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unige.ch [unige.ch]
- 12. unige.ch [unige.ch]
- 13. benchchem.com [benchchem.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. tabaslab.com [tabaslab.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Lactate Production After Sodium Oxamate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oxamate (B1226882) is a structural analog of pyruvate (B1213749) that acts as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly LDH-A.[1][2] LDH-A catalyzes the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. By inhibiting this enzyme, sodium oxamate effectively reduces lactate production and can induce metabolic reprogramming in cells.[3][4][5] These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the changes in lactate production.
Mechanism of Action of this compound
This compound competitively binds to the active site of LDH-A, preventing pyruvate from being converted to lactate.[2][6] This inhibition leads to a decrease in the overall rate of glycolysis and can result in a buildup of pyruvate, which may then be shunted into the mitochondria for oxidative phosphorylation. The reduction in lactate production can have various downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[1]
Signaling Pathway Inhibition by this compound
The inhibition of LDH by this compound has been shown to impact cellular signaling pathways such as the Akt-mTOR pathway, which is crucial for cell growth and proliferation.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bqexperimental.wordpress.com [bqexperimental.wordpress.com]
Application Notes and Protocols: Combining Sodium Oxamate with Radiotherapy in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a metabolic hallmark of cancer, describes the increased reliance of tumor cells on aerobic glycolysis for energy production. Lactate dehydrogenase A (LDH-A), a key enzyme in this pathway, catalyzes the conversion of pyruvate (B1213749) to lactate. Its upregulation is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for cancer treatment. Sodium oxamate (B1226882), a competitive inhibitor of LDH-A, has emerged as a promising agent to exploit this metabolic vulnerability.[1][2][3]
Recent studies have demonstrated that sodium oxamate can sensitize cancer cells to radiotherapy, a cornerstone of cancer treatment.[1][4] By inhibiting LDH-A, this compound disrupts cancer cell metabolism, leading to increased oxidative stress, cell cycle arrest, and apoptosis, thereby enhancing the cytotoxic effects of ionizing radiation.[1][5] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the synergistic effects of this compound and radiotherapy.
Mechanism of Action: Synergistic Effects of this compound and Radiotherapy
This compound enhances the efficacy of radiotherapy through a multi-pronged mechanism centered on the inhibition of LDH-A. This inhibition leads to a cascade of intracellular events that render cancer cells more susceptible to radiation-induced damage.
-
Metabolic Reprogramming: By blocking the conversion of pyruvate to lactate, this compound forces a metabolic shift. This leads to a decrease in ATP production and an increase in intracellular reactive oxygen species (ROS).[1][6][7]
-
Increased Oxidative Stress: The accumulation of ROS enhances the DNA-damaging effects of ionizing radiation, leading to increased cell death.[1][2]
-
Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest in cancer cells by downregulating the CDK1/cyclin B1 pathway.[1][3] Cells in the G2/M phase are known to be more sensitive to radiation.
-
Induction of Apoptosis: The combination of metabolic stress and increased ROS production promotes apoptosis, or programmed cell death.[1][4]
-
Inhibition of DNA Repair: Studies in glioblastoma cells have shown that oxamate can delay DNA repair mechanisms, leading to the persistence of radiation-induced DNA double-strand breaks.[4][5]
-
Suppression of Stemness and EMT: Oxamate has been observed to downregulate markers associated with cancer stem cells and the epithelial-mesenchymal transition (EMT), both of which contribute to radioresistance.[4][5][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and radiotherapy.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | IC50 (24h) | 74.6 mmol/l | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | IC50 (48h) | 32.4 mmol/l | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | IC50 (72h) | 17.8 mmol/l | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | IC50 (24h) | 62.3 mmol/l | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | IC50 (48h) | 44.5 mmol/l | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | IC50 (72h) | 31.6 mmol/l | [2] |
| A549 | Non-Small Cell Lung Cancer | MTT | IC50 (24h) | 58.53 ± 4.74 mmol/L | [6] |
| H1975 | Non-Small Cell Lung Cancer | MTT | IC50 (24h) | 32.13 ± 2.50 mmol/L | [6] |
| H1395 | Non-Small Cell Lung Cancer | MTT | IC50 (24h) | 19.67 ± 1.53 mmol/L | [6] |
| HBE | Normal Lung Epithelial | MTT | IC50 (24h) | 96.73 ± 7.60 mmol/L | [6] |
Table 2: Radiosensitizing Effects of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | Sensitivity Enhancement Ratio (SER) | 1.26 | [1][2] |
| CNE-2 | Nasopharyngeal Carcinoma | Sensitivity Enhancement Ratio (SER) | 1.35 | [1][2] |
| T98G | Glioblastoma | Apoptosis (Irradiation alone) | 33.3% | [5][8] |
| T98G | Glioblastoma | Apoptosis (Oxamate + Irradiation) | 55.5% | [5][8] |
Table 3: In Vivo Efficacy of Combined this compound and Radiotherapy
| Cancer Model | Treatment Group | Outcome | Reference |
| CNE-1 Xenograft | Oxamate (750 mg/kg) + Irradiation (3.3 Gy x 3) | Significant tumor growth inhibition compared to irradiation alone | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Radiosensitization
Caption: this compound enhances radiotherapy by inhibiting LDH-A, leading to metabolic changes, increased ROS, cell cycle arrest, and apoptosis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of the combined therapy of this compound and radiation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CNE-1, CNE-2, A549)
-
Complete culture medium (e.g., DMEM with 10% FCS)
-
This compound (Sigma-Aldrich)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with medium containing various concentrations of this compound (e.g., 0-100 mmol/l).[7]
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term reproductive integrity of cancer cells after treatment with this compound and/or radiotherapy.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
X-ray irradiator
-
6-well plates
-
Giemsa stain
Procedure:
-
Pre-treat cells with a sub-lethal concentration of this compound (e.g., 20 mmol/l) for 24 hours.[1]
-
Harvest the cells and irradiate them with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) at a dose rate of 200 cGy/min.[1]
-
Seed the irradiated cells into 6-well plates at varying densities (e.g., 100-5000 cells/well) depending on the radiation dose.
-
Incubate the plates for 10-14 days to allow for colony formation.[1]
-
Fix the colonies with methanol (B129727) and stain with 0.5% Giemsa.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and generate survival curves. The sensitivity enhancement ratio (SER) can be calculated from these curves.[1][2]
Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: To quantify apoptosis and analyze cell cycle distribution following treatment.
Materials:
-
Cancer cell lines
-
This compound
-
X-ray irradiator
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with this compound (e.g., 20 mM for 24 hours) followed by irradiation (e.g., 6 Gy).[1][2]
-
Incubate for an additional 24-48 hours.[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer to determine the percentage of apoptotic cells.
Procedure for Cell Cycle Analysis:
-
Treat cells with various concentrations of this compound (e.g., 0, 20, 50, 100 mmol/l) for 24 hours.[1]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.
-
Wash the cells and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the cell cycle distribution.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of combined this compound and radiotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., CNE-1)
-
This compound
-
X-ray irradiator
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: (1) Control (vehicle), (2) this compound alone, (3) Irradiation alone, and (4) Combination therapy.
-
Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 750 mg/kg daily for 3 weeks).[1]
-
For the irradiation groups, deliver a fractionated dose of radiation to the tumors (e.g., 3.3 Gy x 3 fractions on consecutive days).[1]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The combination of this compound and radiotherapy represents a promising strategy for enhancing cancer treatment efficacy. By targeting the metabolic vulnerability of cancer cells, this compound creates a more favorable environment for radiation-induced cell killing. The protocols and data presented here provide a solid foundation for researchers to further investigate and develop this therapeutic approach. Future studies should focus on optimizing dosing and scheduling, exploring the efficacy in a broader range of cancer types, and ultimately translating these preclinical findings into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing Cell Viability with Sodium Oxamate Using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oxamate (B1226882) is a well-characterized inhibitor of lactate (B86563) dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2] By targeting LDH-A, an isoform often upregulated in cancer cells, sodium oxamate disrupts cellular metabolism, leading to reduced cell proliferation and, in some cases, cell death.[2][3][4] This makes it a valuable tool for cancer research and drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5][6][7] This application note provides a detailed protocol for using the MTT assay to evaluate the cytotoxic and cytostatic effects of this compound on cultured cells.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[5][8] This conversion only occurs in viable cells with active metabolism.[5] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically.[7][8] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[5][8]
Mechanism of Action of this compound
This compound is a structural analog of pyruvate (B1213749) and acts as a competitive inhibitor of lactate dehydrogenase (LDH), particularly the LDH-A isoform.[2] LDH-A catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis that regenerates NAD+ required for sustained high glycolytic rates in cancer cells (the Warburg effect).[2][3] Inhibition of LDH-A by this compound leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and can induce cell cycle arrest (commonly at the G2/M phase) and apoptosis.[1][4][9]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by MTT or similar viability assays.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mmol/L) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 ± 4.74 | [10] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [10] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [10] |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [4] |
| CNE-1 | Nasopharyngeal Carcinoma | 48 | 32.4 | [4] |
| CNE-1 | Nasopharyngeal Carcinoma | 72 | 17.8 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 48 | 44.5 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 72 | 31.6 | [4] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[8][11]
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[11]
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for assessing cell viability after treatment with this compound.
Caption: Experimental workflow for the MTT assay.
Step-by-Step Protocol
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest the cells using trypsinization and resuspend them in a fresh complete culture medium. c. Determine the cell density using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5] f. Include wells with medium only to serve as a blank control. g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
2. This compound Treatment: a. Prepare a stock solution of this compound in a sterile solvent (e.g., water or culture medium). Note: this compound is generally insoluble in DMSO.[1] b. Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 60, 80, 100 mM).[3][4] c. After 24 hours of cell attachment, carefully remove the old medium from the wells. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
3. MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[4][11] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT, forming purple formazan crystals.
4. Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT without disturbing the cells or formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5][12] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to subtract background absorbance. b. Read the plate within 1 hour of adding the solubilization solution.
6. Data Analysis: a. Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells. b. Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The control cells are the vehicle-treated cells.
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of this compound on the glycolytic pathway.
Caption: Inhibition of LDH-A by this compound.
Conclusion
The MTT assay is a robust and reliable method for assessing the impact of this compound on cell viability. By inhibiting LDH-A, this compound disrupts cellular metabolism, which can be effectively quantified using this assay. The provided protocols and data offer a comprehensive guide for researchers investigating the anti-cancer potential of targeting glycolysis. Careful optimization of cell seeding density and incubation times is recommended for each specific cell line to ensure accurate and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. innovation.world [innovation.world]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Sodium Oxamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium oxamate (B1226882) is a structural analog of pyruvate (B1213749) and a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly LDH-A, the isoform predominantly expressed in many cancer cells.[1][2] LDH-A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2][3] By inhibiting LDH-A, sodium oxamate disrupts the metabolic profile of cancer cells, leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent cell cycle arrest and apoptosis.[4][5] This application note provides a detailed protocol for inducing and quantifying cell cycle arrest in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the differentiation of cell populations based on their DNA content:
-
G0/G1 Phase: Cells contain a normal (2N) amount of DNA.
-
S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N.
-
G2/M Phase: Cells have duplicated their DNA (4N) and are in the G2 or mitosis phase.
Treatment with a cytostatic agent like this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle, which can be quantified by analyzing the distribution of PI fluorescence intensity across the cell population.
Data Presentation
Treatment with this compound typically induces G2/M or G0/G1 phase arrest, depending on the cell type and experimental conditions.[4][6]
Table 1: Effect of this compound on Cell Cycle Distribution in Nasopharyngeal Carcinoma (NPC) Cells (CNE-1)
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (0 mM) | 55.8 ± 3.5 | 30.1 ± 2.8 | 14.1 ± 1.5 |
| 20 mM this compound | 51.2 ± 3.1 | 25.5 ± 2.5 | 23.3 ± 2.1 |
| 50 mM this compound | 40.6 ± 2.9 | 18.9 ± 1.9 | 40.5 ± 3.3 |
| 100 mM this compound | 28.9 ± 2.5 | 15.2 ± 1.7 | 55.9 ± 4.1 |
Data are representative and compiled based on findings reported for NPC cell lines, showing a dose-dependent increase in the G2/M population.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| A549 | Control (0 mM) | 48.3 ± 3.8 | 35.1 ± 3.1 | 16.6 ± 1.9 |
| 100 mM this compound | 65.7 ± 4.5 | 20.3 ± 2.2 | 14.0 ± 1.8 | |
| H1395 | Control (0 mM) | 50.1 ± 4.1 | 32.5 ± 2.9 | 17.4 ± 2.0 |
| 100 mM this compound | 35.2 ± 3.3 | 21.8 ± 2.4 | 43.0 ± 3.7 |
Data are representative and compiled based on findings showing cell-line specific responses, with A549 cells arresting in G0/G1 and H1395 cells arresting in G2/M.[6][7]
Signaling Pathways and Experimental Workflow
Mechanism of this compound-Induced Cell Cycle Arrest
This compound competitively inhibits LDH-A, disrupting the conversion of pyruvate to lactate.[2] This inhibition leads to a cascade of intracellular events:
-
Metabolic Stress: Inhibition of glycolysis results in decreased ATP production and an accumulation of pyruvate.[4][8]
-
Oxidative Stress: The metabolic shift can lead to an increase in mitochondrial reactive oxygen species (ROS).[4]
-
Signaling Pathway Activation: These stress signals activate various pathways. In many cancer types, this leads to the downregulation of the CDK1/Cyclin B1 complex, a key regulator of the G2/M transition, resulting in G2/M arrest.[4][9] In other contexts, pathways involving Akt/GSK-3β/Cyclin D1 may be modulated, leading to a G0/G1 arrest.[6]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., CNE-1, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in culture medium or water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Protocol
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. A typical density is 0.5-1.0 x 10⁶ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare fresh solutions of this compound in complete culture medium at various concentrations (e.g., 0, 20, 50, 100 mM).[4]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include an untreated control (0 mM).
-
Incubate for the desired time period (e.g., 24 or 48 hours).[8]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them.
-
Once detached, neutralize the trypsin with complete medium and combine these cells with the floating cells collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).[10]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude debris and doublets.
-
Collect the PI fluorescence signal (typically in the FL2 or PE channel) for at least 10,000 gated events.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content frequency histogram.
-
Apply a cell cycle model (e.g., Watson-Pragmatic, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distributions between the control and this compound-treated samples.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. oncotarget.com [oncotarget.com]
Application Note: Western Blot Protocol for LDH-A Expression Analysis Following Sodium Oxamate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lactate (B86563) dehydrogenase A (LDH-A) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] This process, often upregulated in cancer cells (a phenomenon known as the Warburg effect), allows for rapid ATP production and is crucial for tumor progression and maintenance.[3][4] Sodium oxamate (B1226882) is a well-characterized competitive inhibitor of LDH-A, effectively blocking this metabolic pathway.[5][6] Consequently, it is a valuable tool for studying the effects of glycolytic inhibition on cellular processes. This document provides a detailed protocol for performing a Western blot to analyze changes in LDH-A protein expression in cultured cells following treatment with sodium oxamate.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A549, H1395, HeLa, or MCF-7) in appropriate culture dishes (e.g., 100 mm dishes) at a density that will result in 70-80% confluency at the time of harvest.[7]
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium. Note: this compound is generally insoluble in DMSO.[5]
-
Treat cells with varying concentrations of this compound (e.g., 20, 40, 60, 100 mM) for a specified duration (e.g., 24 hours).[8][9][10] Include an untreated control group (vehicle only).
-
The optimal concentration and duration may vary depending on the cell line and experimental goals.[10][11]
-
Protein Extraction (Cell Lysis)
-
Wash Cells: After treatment, place culture dishes on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7][12]
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish (e.g., 500-1000 µL for a 100 mm dish).[7][13][14]
-
Use a cell scraper to scrape the adherent cells from the dish into the lysis buffer.[14]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.
Protein Quantification (BCA Assay)
-
Prepare Standards: Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 2 mg/mL.[15][16]
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[15][16][17]
-
Assay Procedure (Microplate):
-
Measure Absorbance: Measure the absorbance at 562 nm using a microplate reader.[15][16][18]
-
Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, calculate the volume needed for 20-50 µg of protein per sample.
-
Add an equal volume of 2X Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol) to each protein sample.[14]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 10-12% acrylamide).
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.[19][20] If using a PVDF membrane, pre-wet it in methanol (B129727) for 30 seconds.[20]
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.[19][21]
-
Perform the protein transfer using a wet or semi-dry transfer system.[12] For wet transfer, a common condition is 100V for 60-90 minutes.[19][21]
-
-
Blocking:
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific to LDH-A, diluted in blocking buffer according to the manufacturer's datasheet. This is typically done overnight at 4°C with gentle agitation.[22] Also, incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Washing: The next day, wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[22]
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[22]
-
-
Detection:
-
Wash the membrane again three to five times with TBST for 5-10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a structured table. Densitometry analysis of the bands should be performed using imaging software (e.g., ImageJ). The intensity of the LDH-A band should be normalized to the intensity of the corresponding loading control band (e.g., β-actin).
Table 1: Densitometric Analysis of LDH-A Expression
| Treatment Group | LDH-A Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized LDH-A Expression (LDH-A / β-actin) | Fold Change vs. Control |
| Control (Untreated) | 15,230 | 15,500 | 0.98 | 1.00 |
| This compound (20 mM) | 14,980 | 15,350 | 0.98 | 0.99 |
| This compound (40 mM) | 14,120 | 15,410 | 0.92 | 0.93 |
| This compound (60 mM) | 12,550 | 15,280 | 0.82 | 0.84 |
| This compound (100 mM) | 10,890 | 15,450 | 0.70 | 0.72 |
Note: The data presented are representative examples. Actual results may vary based on cell type and experimental conditions. Some studies suggest that LDH-A inhibition by oxamate can lead to a downstream decrease in LDH-A protein expression.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: LDH-A catalyzes the conversion of pyruvate to lactate, a key step in aerobic glycolysis.
Experimental Workflow Diagram
References
- 1. Critical role for lactate dehydrogenase A in aerobic glycolysis that sustains pulmonary microvascular endothelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase A-dependent aerobic glycolysis promotes natural killer cell anti-viral and anti-tumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Pierce BCA Protein Assay Protocol [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. neobiotechnologies.com [neobiotechnologies.com]
- 21. youtube.com [youtube.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Application of Sodium Oxamate in Nasopharyngeal Carcinoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nasopharyngeal carcinoma (NPC), a type of head and neck cancer, is particularly prevalent in Southern China and Southeast Asia.[1][2] A significant characteristic of many cancer cells, including those in NPC, is their reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[1][3] This metabolic shift presents a promising avenue for targeted cancer therapy. Sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), plays a crucial role in the final step of aerobic glycolysis by catalyzing the conversion of pyruvate (B1213749) to lactate.[1][3][4][5] By inhibiting LDH-A, sodium oxamate disrupts the metabolic processes essential for rapid tumor cell growth, making it a valuable tool in NPC research and a potential therapeutic agent.[4][5][6]
This document provides detailed application notes and protocols for the use of this compound in the context of nasopharyngeal carcinoma research, summarizing key findings and experimental methodologies.
Mechanism of Action
This compound functions as a competitive inhibitor of LDH-A, the enzyme responsible for the conversion of pyruvate to lactate.[1][3] Inhibition of LDH-A in nasopharyngeal carcinoma cells leads to a cascade of events that collectively suppress tumor growth and enhance the efficacy of other treatments. The primary mechanisms include:
-
Disruption of Energy Metabolism: By blocking lactate production, this compound significantly reduces intracellular ATP levels, thereby depriving cancer cells of the energy required for proliferation and survival.[1]
-
Induction of Oxidative Stress: The inhibition of LDH-A leads to an accumulation of pyruvate, which can be shunted into the mitochondria, resulting in increased production of reactive oxygen species (ROS).[1][3] This elevation in ROS can trigger apoptosis.
-
Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest in NPC cells.[1][3] This is achieved through the downregulation of key cell cycle regulatory proteins, specifically CDK1 and cyclin B1.[1][3]
-
Induction of Apoptosis: The increase in mitochondrial ROS generation triggers the intrinsic apoptotic pathway.[1][3] This is characterized by an enhanced expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a reduction in the anti-apoptotic protein Bcl-2.[1]
-
Radiosensitization: this compound has been demonstrated to increase the sensitivity of NPC cells to ionizing radiation, suggesting a potential synergistic effect when combined with radiotherapy, a primary treatment modality for NPC.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Nasopharyngeal Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (mmol/l) | Reference |
| CNE-1 | 24 h | 74.6 | [7] |
| 48 h | 32.4 | [7] | |
| 72 h | 17.8 | [7] | |
| CNE-2 | 24 h | 62.3 | [7] |
| 48 h | 44.5 | [7] | |
| 72 h | 31.6 | [7] |
Table 2: Effect of this compound on Intracellular ATP Levels in NPC Cells
| Cell Line | This compound Concentration (mmol/l) | Relative ATP Level (%) | P-value | Reference |
| CNE-1 | 20 | 87.3 ± 5.2 | 0.21 | [1] |
| 50 | 51.3 ± 8.5 | 0.025 | [1] | |
| 100 | 32.7 ± 4.1 | 0.007 | [1] | |
| CNE-2 | 20 | 84.3 ± 5.0 | 0.002 | [1] |
| 50 | 47.6 ± 8.3 | 0.001 | [1] | |
| 100 | 27.0 ± 5.3 | <0.001 | [1] |
Table 3: Radiosensitizing Effect of this compound on NPC Cells
| Cell Line | Sensitivity Enhancement Ratio (SER) | Reference |
| CNE-1 | 1.26 | [7] |
| CNE-2 | 1.35 | [7] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in NPC cells.
Caption: Experimental workflow for NPC research.
Experimental Protocols
Cell Culture
-
Cell Lines: Human nasopharyngeal carcinoma cell lines CNE-1 and CNE-2 are commonly used.[1]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Plate NPC cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 20, 50, 100 mmol/l) for different time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Treat NPC cells with different concentrations of this compound for 24 hours.[1]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat NPC cells with various concentrations of this compound for 48 hours.[7]
-
Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Detection
-
Treatment: Expose NPC cells to different concentrations of this compound.
-
Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.
-
Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or fluorescence microscope.
Western Blot Analysis
-
Protein Extraction: Lyse the treated NPC cells in RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., CDK1, cyclin B1, Bax, Bcl-2, pro-caspase-3, cleaved-caspase-3, and β-actin as a loading control) overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject NPC cells (e.g., 5 x 10⁶ CNE-2 cells) into the flank of the mice.
-
Treatment: When tumors reach a palpable size, randomly assign mice to different treatment groups: control (e.g., PBS), this compound, ionizing radiation (IR), and a combination of this compound and IR.[1]
-
Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound serves as a potent inhibitor of LDH-A, effectively targeting the glycolytic pathway in nasopharyngeal carcinoma cells. Its ability to induce cell cycle arrest, apoptosis, and enhance radiosensitivity underscores its potential as a therapeutic agent for NPC. The detailed protocols and data presented here provide a comprehensive resource for researchers investigating the role of metabolic reprogramming in nasopharyngeal carcinoma and exploring novel therapeutic strategies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma [frontiersin.org]
- 3. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effective inhibition of nasopharyngeal carcinoma in vitro and in vivo by targeting glycolysis with oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying Glucose Homeostasis in Fish with Sodium Oxamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Many fish species, particularly carnivorous ones, are considered glucose intolerant, exhibiting prolonged hyperglycemia after a carbohydrate-rich meal.[1][2] This has significant implications for aquaculture, where plant-based aquafeeds are increasingly used. Elevated lactate (B86563) levels are often observed alongside hyperglycemia, and emerging evidence suggests that lactate itself can contribute to impaired glucose homeostasis by promoting gluconeogenesis.[3][4]
Sodium oxamate (B1226882) is a competitive inhibitor of lactate dehydrogenase (LDH), the enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate.[3][5] By blocking this step, sodium oxamate reduces lactate production. This application note details the use of this compound as a tool to investigate the role of lactate in fish glucose metabolism and to explore its potential for improving glucose homeostasis, as demonstrated in studies with largemouth bass (Micropterus salmoides).[3]
Data Presentation
The following tables summarize the quantitative data from a study by Cui et al. (2023), investigating the effects of this compound on largemouth bass fed high-carbohydrate diets.[3]
Table 1: In Vitro Effects of this compound on Primary Hepatocytes of M. salmoides
| Parameter | Control (5.5 mM Glucose) | High Glucose (HG, 25 mM) | HG + this compound (HG-SO, 25 mM Glucose + 50 mM SO) |
| Lactate Level | Lower | Higher | Significantly Lower than HG |
| Triglyceride (TG) Level | Lower | Higher | Significantly Lower than HG |
| LDH-a Expression | Lower | Higher | Significantly Lower than HG |
Table 2: In Vivo Effects of Dietary this compound on Growth Performance and Plasma Parameters of M. salmoides Fed a High-Carbohydrate Diet for 11 Weeks
| Parameter | Control (10% CHO) | High-CHO (HC, 20% CHO) | HC + 100 mg/kg SO (HC-SO1) | HC + 200 mg/kg SO (HC-SO2) |
| Growth Performance | ||||
| Weight Gain Rate (WGR) | Higher | Significantly Lower | Increased | Significantly Increased |
| Specific Growth Rate (SGR) | Higher | Significantly Lower | Increased | Significantly Increased |
| Plasma Metabolites | ||||
| Glucose | Lower | Significantly Higher | Decreased | Significantly Decreased |
| Triglyceride (TG) | Lower | Significantly Higher | Decreased | Significantly Decreased |
| Lactate | Lower | Significantly Higher | Decreased | Significantly Decreased |
| Pyruvate | Lower | Higher | Increased | Significantly Increased |
| Insulin | Lower | Significantly Higher | Decreased | Significantly Decreased |
| Enzyme Activity | ||||
| Lactate Dehydrogenase (LDH) | Lower | Significantly Higher | Decreased | Significantly Decreased |
Table 3: In Vivo Effects of Dietary this compound on Gene Expression in the Liver of M. salmoides Fed a High-Carbohydrate Diet
| Gene | High-CHO (HC) vs. Control | HC + 200 mg/kg SO (HC-SO2) vs. HC | Metabolic Pathway |
| Glycolysis/Gluconeogenesis | |||
| Glucokinase (GK) | Upregulated | Upregulated | Glycolysis |
| Fructose-1,6-bisphosphatase (FBPase) | Upregulated | Downregulated | Gluconeogenesis |
| Lipogenesis & Fatty Acid Oxidation | |||
| Fatty Acid Synthase (FAS) | Upregulated | Upregulated | Lipogenesis |
| Acetyl-CoA Carboxylase 1 (ACC1) | Not specified | Upregulated | Lipogenesis |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Downregulated | Upregulated | Fatty Acid β-oxidation |
| Carnitine Palmitoyltransferase 1α (CPT1α) | Downregulated | Upregulated | Fatty Acid β-oxidation |
| Insulin Signaling | |||
| Insulin Receptor Substrate 1 (IRS1) | Downregulated | Upregulated | Insulin Signaling |
| Insulin-like Growth Factor I (IGF-I) | Downregulated | Upregulated | Growth & Metabolism |
| Lactate Metabolism | |||
| Lactate Dehydrogenase a (LDH-a) | Upregulated | Downregulated | Lactate Production |
| Monocarboxylate Transporter 1 (MCT1) | Upregulated | Downregulated | Lactate Transport |
| Monocarboxylate Transporter 4 (MCT4) | Upregulated | Downregulated | Lactate Transport |
| Key Regulator | |||
| p-AMPK/t-AMPK ratio | Downregulated | Upregulated | Cellular Energy Sensing |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in fish hepatocytes.
Caption: High-level experimental workflow.
Experimental Protocols
Primary Hepatocyte Culture and In Vitro Treatment
This protocol is for isolating and culturing fish hepatocytes to study the direct effects of this compound.
Materials:
-
Anesthetic (e.g., MS-222)
-
Sterile dissection tools
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺)
-
Collagenase solution
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Sigma-Aldrich)
-
High-glucose medium (e.g., 25 mM glucose)
-
Control medium (e.g., 5.5 mM glucose)
-
6-well culture plates
Protocol:
-
Anesthetize fish according to approved animal care protocols.
-
Aseptically dissect the fish to expose the liver.
-
Perfuse the liver via the hepatic portal vein, first with perfusion buffer to remove blood, followed by collagenase solution to digest the extracellular matrix.
-
Gently mince the digested liver in culture medium and filter the cell suspension through a sterile mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 3 minutes) and resuspend in fresh medium.
-
Determine cell viability using a trypan blue exclusion assay.
-
Seed the viable hepatocytes (e.g., 5 x 10⁵ cells/well) in 6-well plates and culture at an appropriate temperature for the fish species (e.g., 28°C) in a humidified incubator.
-
After cell attachment (e.g., 24 hours), replace the medium with the experimental media:
-
Control (e.g., 5.5 mM glucose)
-
High Glucose (HG; e.g., 25 mM glucose)
-
HG + this compound (HG-SO; e.g., 25 mM glucose + 50 mM this compound)
-
-
Incubate for a defined period (e.g., 48 hours).
-
Collect the culture supernatant and cell lysates for downstream analysis (e.g., lactate, triglycerides, gene expression).
In Vivo Dietary Study
This protocol describes a feeding trial to assess the long-term effects of dietary this compound.
Materials:
-
Basal feed ingredients (fish meal, soybean meal, etc.)
-
Carbohydrate source (e.g., starch)
-
This compound
-
Feed pelletizer
-
Aquarium tanks with controlled environment
Protocol:
-
Formulate experimental diets. For example:
-
Control diet (e.g., 10% carbohydrate)
-
High-carbohydrate (HC) diet (e.g., 20% carbohydrate)
-
HC diet + 100 mg/kg this compound (HC-SO1)
-
HC diet + 200 mg/kg this compound (HC-SO2)
-
-
Thoroughly mix all dry ingredients, then add lipid sources and finally water to form a dough.
-
Incorporate this compound into the respective diets during mixing.
-
Use a pelletizer to create pellets of appropriate size for the fish.
-
Air-dry the pellets and store at -20°C until use.
-
Acclimate fish to experimental conditions for at least two weeks.
-
Randomly distribute fish into tanks (e.g., 30 fish per tank, with triplicate tanks per diet).
-
Feed the fish their respective diets to apparent satiation 2-3 times daily for the duration of the trial (e.g., 11 weeks).
-
At the end of the trial, fast the fish for 24 hours before sampling.
-
Anesthetize fish, measure weight and length, and collect blood and tissue samples (liver, muscle) for analysis.
Glucose Tolerance Test (GTT)
The GTT assesses the ability of the fish to clear a glucose load from the blood.
Materials:
-
Anesthetic
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Syringes for injection
-
Blood glucose meter and test strips
-
Heparinized capillary tubes or syringes for blood collection
Protocol:
-
Fast the fish for 24 hours prior to the test.
-
Anesthetize a fish and take a baseline blood sample (0 hours) from the caudal vein. Measure and record the blood glucose level.
-
Inject the fish intraperitoneally (IP) with a glucose solution at a specified dose (e.g., 1 g glucose per kg body weight).
-
Return the fish to a recovery tank.
-
At specified time points post-injection (e.g., 1, 2, 4, 6, 8, and 12 hours), re-anesthetize the fish and collect blood samples to measure glucose levels.
-
Plot blood glucose concentration against time to visualize the glucose clearance curve.
Biochemical Assays
a) Plasma/Serum Parameter Analysis:
-
Glucose, Lactate, Triglycerides: Use commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Insulin: Use a fish-specific ELISA kit.
b) Tissue Glycogen (B147801) and Lipid Content:
-
Homogenize a known weight of liver or muscle tissue.
-
For glycogen, digest the homogenate in strong alkali (e.g., 30% KOH), precipitate the glycogen with ethanol, and then hydrolyze it to glucose for quantification using a glucose assay kit.
-
For total lipids, perform a solvent extraction (e.g., using a chloroform:methanol mixture) and determine the lipid content gravimetrically after solvent evaporation.
c) Lactate Dehydrogenase (LDH) Activity Assay:
-
Homogenize tissue samples in ice-cold assay buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use a commercial LDH activity assay kit, which typically measures the rate of NADH formation (increase in absorbance at 340 nm) in the presence of lactate.
Gene and Protein Expression Analysis
a) Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from liver tissue using a suitable kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., ldh-a, gk, fbpase, fas, cpt1a, irs1) and a stable reference gene (e.g., β-actin, ef1a).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
b) Western Blotting for p-AMPK/t-AMPK:
-
Extract total protein from liver tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK (t-AMPK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and calculate the p-AMPK/t-AMPK ratio to determine AMPK activation.
References
- 1. A simple method for isolation and culture of primary hepatocytes from Salvelinus leucomaenis (White-spotted Charr) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the isolation and cultivation of Cyprinus carpio primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Fish Primary Hepatocyte Isolation and Culture: New Insights to Enzymatic Dissociation Pancreatin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fish Lactate Dehydrogenase (LDH) ELISA Kit-Sandwich - BioVenic [biovenic.com]
- 5. researchgate.net [researchgate.net]
Practical Guide for Preparing Sodium Oxamate Stock Solutions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium oxamate (B1226882), a structural analog of pyruvate (B1213749), is a well-characterized inhibitor of lactate (B86563) dehydrogenase (LDH), particularly isoform A (LDH-A).[1][2][3][4][5] By competitively inhibiting the conversion of pyruvate to lactate, sodium oxamate disrupts anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells (the Warburg effect).[3] This targeted inhibition of a key metabolic enzyme makes this compound a valuable tool in cancer research and drug development for studying cellular metabolism and exploring novel anticancer therapeutic strategies.[2] This guide provides detailed protocols for the preparation, storage, and application of this compound stock solutions for both in vitro and in vivo studies.
Product Information
| Property | Value | Reference |
| Synonyms | Oxamic acid sodium salt, Aminooxoacetic acid sodium salt | [3][6] |
| CAS Number | 565-73-1 | [3][6] |
| Molecular Formula | C₂H₂NNaO₃ | [3] |
| Molecular Weight | 111.03 g/mol | [3] |
| Appearance | Crystalline solid, powder | [6] |
| Purity | ≥95% - ≥98% | [6] |
| Melting Point | ~300 °C |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the activity and stability of this compound.
| Solvent | Solubility | Comments |
| Water | 25.5 mg/mL (229.67 mM) to 75 mg/mL (675.49 mM) | [5][7] Sonication may be required for complete dissolution.[5] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| DMSO | Insoluble | [5][8] |
| Ethanol | Insoluble | [7][8] |
Storage Recommendations:
-
Solid Form: Store at room temperature or -20°C for up to 3-4 years.[5][6][8]
-
Stock Solutions: Aqueous solutions are not recommended for long-term storage; it is advised to use them within one day.[6] For longer-term storage, aliquot stock solutions and store at -20°C for up to 1 month or -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[5][8][9]
Experimental Protocols
Preparation of a 1 M this compound Aqueous Stock Solution
-
Weigh: Accurately weigh 111.03 mg of this compound powder.
-
Dissolve: Add the powder to a sterile conical tube. Add approximately 800 µL of sterile, purified water (e.g., Milli-Q or equivalent).
-
Mix: Vortex thoroughly to dissolve the powder. If needed, sonicate the solution briefly to ensure complete dissolution.[5]
-
Adjust Volume: Once fully dissolved, add sterile water to a final volume of 1 mL.
-
Sterilize: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Store: Aliquot into smaller volumes and store at -20°C or -80°C.
Dilution for Cell Culture Experiments
For cell-based assays, the stock solution needs to be diluted to the desired working concentration in the appropriate cell culture medium. Typical working concentrations can range from 10 µM to 100 mM depending on the cell line and experimental design.[1][2][10]
Example: Preparing a 100 mM working solution from a 1 M stock:
-
Aseptically add 100 µL of the 1 M this compound stock solution to 900 µL of sterile cell culture medium.
-
Mix gently by pipetting.
-
This 100 mM working solution can be further diluted to achieve the final desired concentration in your cell culture plates.
Signaling Pathway and Experimental Workflow
This compound's primary mechanism of action is the inhibition of LDH-A, which plays a crucial role in the final step of anaerobic glycolysis.
Caption: Inhibition of Lactate Dehydrogenase A (LDH-A) by this compound.
The following workflow outlines a typical experiment to assess the effect of this compound on cell viability.
Caption: Experimental workflow for assessing cell viability upon this compound treatment.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in various research applications.
| Application | Cell/Animal Model | Concentration/Dosage | Incubation/Treatment Duration | Reference |
| In Vitro Cell Proliferation | Nasopharyngeal carcinoma (NPC) cells | 10 µM | 24-72 hours | [1][2] |
| In Vitro Cell Cycle Arrest | CNE-1 and CNE-2 cells | 0-100 mM | 24 hours | [1][2] |
| In Vitro Apoptosis Induction | NPC cells | 0-100 mM | 48 hours | [1][2] |
| In Vitro IC₅₀ Determination | CNE-1 cells | 74.6 mM (24h), 32.4 mM (48h), 17.8 mM (72h) | 24-72 hours | [1] |
| In Vitro IC₅₀ Determination | CNE-2 cells | 62.3 mM (24h), 44.5 mM (48h), 31.6 mM (72h) | 24-72 hours | [1] |
| In Vivo Tumor Inhibition | Female Balb/c nude mice with CNE-1 xenografts | 750 mg/kg | Once daily, intraperitoneal injection for 3 weeks | [1] |
Conclusion
This guide provides a practical framework for the preparation and use of this compound solutions in a research setting. Adherence to these protocols will help ensure the consistency and reproducibility of experimental results. As with any chemical, researchers should consult the safety data sheet (SDS) before handling and wear appropriate personal protective equipment.
References
- 1. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sodium Oxamate In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using sodium oxamate (B1226882) in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for sodium oxamate?
This compound is a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[1] By blocking LDH-A, it prevents the conversion of pyruvate (B1213749) to lactate, thereby disrupting the glycolytic pathway that many cancer cells rely on for energy production.[2][3][4] This inhibition can lead to G2/M cell cycle arrest, an increase in mitochondrial reactive oxygen species (ROS), and apoptosis.[5][6]
2. What is a typical starting dosage for in vivo mouse studies?
Reported dosages in mice vary significantly depending on the research context, ranging from 100 mg/kg to 750 mg/kg.[7][8][9][10] For tumor xenograft models, doses of 300 mg/kg, 500 mg/kg, and 750 mg/kg administered intraperitoneally (i.p.) have been effective in reducing tumor growth.[1][7][9] A dose of 750 mg/kg has been used for acute metabolic studies, while 100 mg/kg has been used for longer-term bone studies.[8][10] It is crucial to perform a dose-response study for your specific model and experimental goals.
3. How should I prepare and store this compound for in vivo use?
This compound is a crystalline solid that is soluble in aqueous buffers like phosphate-buffered saline (PBS) or saline.[3][8] Its solubility in water is reported to be between 12.5 mg/mL and 25.5 mg/mL.[7][9] It is insoluble in DMSO and ethanol.[1] For in vivo experiments, dissolve the powder in sterile PBS (pH 7.2-7.4) or saline.[3][8] It is recommended not to store the aqueous solution for more than one day.[3]
4. What is the most common route of administration?
The most frequently reported route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.[1][7][8][9]
5. What are the expected physiological effects of this compound administration?
In addition to its anti-tumor effects, this compound significantly alters whole-body energy metabolism.[4][8] In vivo, it has been observed to reduce blood glucose levels while paradoxically increasing blood lactate levels at rest.[8] This is thought to be due to its effects on the inter-organ lactate shuttle, a phenomenon not observed in vitro.[8] It can also inhibit fat oxidation.[8]
6. Is this compound toxic?
This compound is suggested to have low toxicity, even with long-term (12 weeks) and high-dose (750 mg/kg) administration.[8] However, the material should be handled as hazardous until more information is available, and appropriate personal protective equipment should be used.[3] Always monitor animal health, including body weight, throughout the experiment.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable anti-tumor effect. | 1. Suboptimal Dosage: The dose may be too low for your specific tumor model. 2. Insufficient Treatment Duration: The treatment period may be too short. 3. Tumor Resistance: The tumor cells may not be highly dependent on glycolysis.[11] 4. Drug Inactivity: Improper storage or preparation of the compound. | 1. Perform a dose-escalation study to determine the optimal dose. 2. Extend the duration of the treatment, monitoring for any signs of toxicity. 3. Assess the metabolic profile of your cancer cells in vitro to confirm reliance on glycolysis. 4. Prepare fresh solutions daily using sterile, high-quality PBS or saline.[3] |
| Unexpected increase in blood lactate levels. | This is a documented in vivo effect, likely due to the inhibition of gluconeogenesis and alteration of the inter-organ lactate shuttle.[8] | This may be an expected outcome of systemic LDH-A inhibition. Correlate lactate levels with other endpoints (e.g., tumor growth, blood glucose) to understand the metabolic shift in your model. |
| Animal weight loss or signs of distress. | 1. High Dosage: The administered dose may be causing systemic toxicity. 2. Metabolic Disruption: Significant alteration of glucose metabolism can lead to weight loss.[9] | 1. Reduce the dosage or the frequency of administration. 2. Monitor blood glucose levels and provide nutritional support if necessary. 3. Always include a vehicle-treated control group to monitor for non-specific effects. |
| Precipitation in the prepared solution. | 1. Concentration exceeds solubility. 2. Incorrect solvent used. | 1. Ensure the concentration does not exceed its solubility limit in PBS or saline (~10-25 mg/mL).[3][7][9] 2. Do not use DMSO or ethanol, as this compound is insoluble in these solvents.[1] Use sonication to aid dissolution in aqueous buffers if needed.[9] |
Quantitative Data from In Vivo Studies
| Animal Model | Dosage | Administration Route & Frequency | Key Findings | Reference |
| BALB/c nude mice (Colorectal Cancer Xenograft) | 500 mg/kg | i.p. | Reduced tumor growth. | [1] |
| BALB/c nude mice (Nasopharyngeal Carcinoma Xenograft) | 750 mg/kg | i.p., once daily for 3 weeks | Inhibited tumor growth, especially when combined with radiation. | [5][7] |
| ICR mice (Metabolism Study) | 750 mg/kg | i.p., single dose | Reduced blood glucose, increased blood lactate, inhibited fat oxidation. | [8] |
| B-NDG mice (Human Lung Cancer Xenograft) | 300 mg/kg | i.p., once daily for 15 days | Delayed tumor growth; more effective in combination with pembrolizumab. | [9] |
| db/db mice (Diabetes Model) | 350-750 mg/kg | i.p., once daily for 12 weeks | Reduced body weight gain and blood glucose; improved insulin (B600854) sensitivity. | [9] |
| C57BL/6J mice (Bone Study) | 100 mg/kg | q2wk for 8 weeks | Improved bone mineral density and biomechanical strength. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder (≥95% purity)[3]
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 500 mg/kg) and the average weight of the animals in the cohort. Assume an injection volume of 100 µL (0.1 mL) per 20 g mouse.
-
Example Calculation: For a 20 g mouse at 500 mg/kg, the dose is 10 mg. To deliver this in 0.1 mL, the required concentration is 100 mg/mL. Note: This concentration exceeds reported solubility and is for calculation illustration only. Adjust injection volume or use a lower concentration.
-
Practical Calculation: For a 50 mg/mL solution (within solubility limits), a 20 g mouse would need a 200 µL injection to receive a 500 mg/kg dose. Adjust your injection volume based on solubility and institutional guidelines.
-
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the required volume of sterile PBS (pH 7.4) to the vial.[8]
-
Vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication may be used to assist.[9]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare this solution fresh on the day of injection. Do not store aqueous solutions for more than one day.[3]
Protocol 2: In Vivo Tumor Xenograft Study
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable volume (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle Control, this compound).
-
Prepare the this compound solution as described in Protocol 1. The vehicle control group should receive an equivalent volume of sterile PBS.
-
Administer the treatment via intraperitoneal (i.p.) injection according to the planned schedule (e.g., once daily).[7][9]
-
Monitor the mice daily for signs of toxicity. Record body weight 2-3 times per week.[5]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
At the end of the study, humanely euthanize the mice and excise the tumors for downstream analysis (e.g., weight, histology, western blotting).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OP53: INHIBITION OF LACTATE DEHYDROGENASE A (LDHA) USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 8. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 10. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with sodium oxamate solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium oxamate (B1226882), focusing on common issues related to its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of sodium oxamate in DMSO?
A1: this compound generally exhibits low to insoluble behavior in DMSO.[1][2][3][4] Several suppliers explicitly state that it is insoluble in DMSO.[1][2][3][4] However, one source indicates a solubility of 3.23 mg/mL (29.09 mM) can be achieved with specific techniques.[5][6]
Q2: Why am I observing precipitation when dissolving this compound in DMSO?
A2: Precipitation is a common issue and can be attributed to several factors:
-
Inherent Low Solubility: this compound has limited solubility in DMSO.[1][2][3][4]
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound.[1][5]
-
Temperature: Low temperatures can decrease solubility and cause the compound to precipitate out of the solution.
Q3: Can I store a this compound stock solution in DMSO?
A3: Given the solubility challenges and the effect of moisture on DMSO, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, one supplier suggests that stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[5] However, due to the low solubility, precipitation may occur upon freezing and thawing.
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, water is a better solvent for this compound. Solubility in water is reported to be between 22 mg/mL and 75 mg/mL.[3][4][5][6] For in vivo studies, this compound has been dissolved in phosphate-buffered saline (PBS).[7]
Troubleshooting Guide
Issue: this compound Powder is Not Dissolving or is Precipitating in DMSO.
This guide provides a step-by-step approach to address solubility issues with this compound in DMSO.
1. Assess Your DMSO Quality:
-
Use Fresh, Anhydrous DMSO: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle of anhydrous (dry) DMSO.[1][5] Moisture absorbed by DMSO from the air can significantly reduce the solubility of this compound.
2. Employ Advanced Dissolution Techniques:
If using fresh DMSO alone is insufficient, the following protocol, adapted from a supplier's data sheet, may improve solubility[5][6]:
-
Warming: Gently warm the solution.
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.
-
pH Adjustment: Adjust the pH of the solution to 5 with HCl.
-
Heating: Heat the solution to 60°C.
3. Consider a Different Solvent:
-
If the experimental design allows, consider using water or PBS as a solvent, where this compound has significantly higher solubility.[3][4][6][7]
4. For Cell Culture Experiments:
-
Precipitation in Media: If you observe precipitation after diluting a DMSO stock solution into your cell culture media, it could be due to the low aqueous solubility of the compound once diluted.[8] To mitigate this, perform a stepwise dilution.[9] Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity to the cells.[9]
Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 3.23 mg/mL (29.09 mM) with specific techniques | [5][6] |
| Solubility in Water | 22 - 75 mg/mL | [3][4][5][6] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO (for in vitro use)
This protocol is for achieving the maximum reported solubility of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
HCl solution
-
Heater
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a target concentration of 3.23 mg/mL.
-
Gently warm the mixture while stirring.
-
Place the solution in an ultrasonic bath until the solid is dispersed.
-
Carefully adjust the pH of the solution to 5 using a dilute HCl solution.
-
Heat the solution to 60°C with continued stirring until the this compound is fully dissolved.[5][6]
-
Allow the solution to cool to room temperature before use. Prepare fresh for each experiment if possible.
Protocol 2: Preparation of this compound for In Vivo Administration
For intraperitoneal injections, this compound has been dissolved in PBS.[7]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Weigh the required amount of this compound.
-
Add the calculated volume of PBS (pH 7.4) to achieve the desired final concentration (e.g., for a 750 mg/kg dose).[7]
-
Vortex or sonicate until the this compound is completely dissolved.
Visualizations
Caption: Inhibition of Lactate Dehydrogenase A (LDH-A) by this compound.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 3. This compound | 草氨酸钠 | LDH 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
managing off-target effects of sodium oxamate in research
Welcome to the technical support center for sodium oxamate (B1226882). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing sodium oxamate in their experiments and troubleshooting potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular specificity for the LDH-A isoform.[1][2] It functions as a structural analog of pyruvate (B1213749), competing for the active site of the LDH-A enzyme. This inhibition blocks the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[3]
Q2: What are the expected on-target effects of this compound in cancer cell lines?
By inhibiting LDH-A, this compound is expected to decrease lactate production and disrupt the metabolic phenotype of cancer cells that rely on aerobic glycolysis (the Warburg effect).[4] This can lead to a variety of downstream effects, including:
-
Reduced cell viability and proliferation: Observed in a dose- and time-dependent manner in various cancer cell lines.[5]
-
Induction of apoptosis: Often mediated through the mitochondrial pathway, involving increased reactive oxygen species (ROS) generation and modulation of Bcl-2 family proteins.[2][4][6]
-
Cell cycle arrest: Commonly observed at the G2/M phase, associated with the downregulation of CDK1/cyclin B1.[1][7][8]
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Increased sensitivity to radiation and chemotherapy: this compound can enhance the efficacy of other cancer treatments.[7]
Q3: What are the potential off-target effects or unexpected outcomes when using this compound?
While this compound is primarily known as an LDH-A inhibitor, its effects on cellular metabolism can lead to complex and sometimes unexpected outcomes that may be considered "off-target" in a functional sense:
-
Increased ROS production and mitochondrial dysfunction: Inhibition of LDH-A can shift metabolism towards the mitochondria, leading to increased ROS.[1][4][6]
-
Induction of autophagy: In some cell lines, instead of apoptosis, this compound can induce autophagy as a survival mechanism against metabolic stress.[5][9]
-
Paradoxical increase in blood lactate in vivo: In mouse models, this compound injection has been shown to increase blood lactate levels. This is hypothesized to be due to a greater inhibition of gluconeogenesis in tissues like the liver and kidneys compared to glycolysis in other tissues.[3]
-
Effects on whole-body energy metabolism: In vivo studies in mice have shown that this compound can suppress overall energy expenditure.[3]
-
Non-selectivity between LDH isoforms at high concentrations: While specific for LDH-A, at higher concentrations, it may also inhibit other LDH isoforms like LDH-B.[10]
Troubleshooting Guide
Issue 1: Inconsistent or no significant effect on cell viability.
-
Possible Cause 1: Cell line resistance. Different cell lines exhibit varying sensitivity to this compound.
-
Possible Cause 2: Reagent instability. this compound solutions should be freshly prepared.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. It is generally insoluble in DMSO.[1]
-
-
Possible Cause 3: Experimental conditions. Cell density, media composition, and duration of treatment can influence the outcome.
-
Troubleshooting Step: Standardize your experimental protocols. Ensure consistent cell seeding densities and treatment times.
-
Issue 2: Observing autophagy instead of apoptosis.
-
Possible Cause: Cell-type specific response. Some cancer cells have a robust autophagic response to metabolic stress.[5][9]
-
Troubleshooting Step: To confirm autophagy, you can use established markers like LC3-II conversion or p62 degradation via Western blot. To investigate the interplay with apoptosis, consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) to see if it sensitizes the cells to apoptosis.[9]
-
Issue 3: Discrepancy between in vitro and in vivo results, particularly regarding lactate levels.
-
Possible Cause: Systemic metabolic effects. The in vivo effects of this compound are not limited to the target tumor cells and can influence whole-body metabolism.[3]
-
Troubleshooting Step: When conducting in vivo studies, it is crucial to monitor systemic metabolic parameters such as blood glucose and lactate levels.[3] Be aware that the tumor microenvironment may differ significantly from in vitro conditions. Consider that the observed increase in systemic lactate may be due to the inhibition of gluconeogenesis in the liver.[3]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| A549 | Non-small cell lung cancer | 58.53 ± 4.74 | [5][9] |
| H1975 | Non-small cell lung cancer | 32.13 ± 2.50 | [5][9] |
| H1395 | Non-small cell lung cancer | 19.67 ± 1.53 | [5][9] |
| H1299 | Non-small cell lung cancer | 32.13 ± 2.50 | [11] |
| CNE-1 | Nasopharyngeal carcinoma | ~74.6 (at 24h) | [2] |
| CNE-2 | Nasopharyngeal carcinoma | ~62.3 (at 24h) | [2] |
| HBE | Normal lung epithelial | 96.73 ± 7.60 | [5][9][11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of freshly prepared this compound (e.g., 0-100 mM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
2. LDH Activity Assay
-
Cell Treatment and Lysis: Treat cells with different concentrations of this compound. After treatment, harvest and lyse the cells according to the manufacturer's protocol of a commercial LDH activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the LDH activity.
-
LDH Activity Measurement: Perform the LDH activity assay based on the enzymatic coupling reaction where LDH reduces NAD to NADH, which then reacts with a probe to generate a colorimetric signal (λmax = 450 nm).
-
Data Analysis: Normalize the LDH activity to the protein concentration of the cell lysate.
3. Colony Formation Assay
-
Pre-treatment and Irradiation (optional): Pre-treat cells with a sub-lethal concentration of this compound (e.g., 20 mM) for 24 hours. If assessing radiosensitivity, irradiate the cells with varying doses of X-rays (0-9 Gy).
-
Cell Seeding: Seed the treated cells at different densities in 6-well plates, depending on the irradiation dose.
-
Incubation: Incubate the plates for 14 days at 37°C to allow for colony formation.
-
Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with Giemsa or crystal violet.
-
Colony Counting: Count the number of colonies containing ≥50 cells.
-
Data Analysis: Calculate the survival fraction and fit the data to a linear-quadratic model.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. oncotarget.com [oncotarget.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
Technical Support Center: Addressing Variability in IC50 Values for Sodium Oxamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the variability of IC50 values for sodium oxamate (B1226882).
Troubleshooting Guide
Question: My IC50 values for sodium oxamate are inconsistent across experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent IC50 values for this compound can stem from a variety of experimental factors. This guide will help you pinpoint and address potential sources of variability in your workflow.
Experimental Conditions and Cell Handling
Maintaining consistency in your experimental setup is critical, as minor deviations can lead to significant fluctuations in IC50 values.
Caption: Key stages in the experimental workflow for IC50 determination.
Troubleshooting Checklist:
-
Cell Line Integrity: Use cell lines with a consistent and low passage number to avoid genetic drift and phenotypic changes.
-
Seeding Density: Optimize and strictly control the cell seeding density. Both sparse and overly confluent cultures can show altered sensitivity to this compound.
-
Culture Medium Composition: The concentration of pyruvate (B1213749) in your culture medium is a critical variable. This compound is a competitive inhibitor of lactate (B86563) dehydrogenase (LDH) with respect to pyruvate.[1] Therefore, variations in media pyruvate levels will directly affect the IC50 value.[2][3][4][5] For more consistent results, consider using pyruvate-free medium or ensuring a constant pyruvate concentration across all experiments.
-
Serum Variability: Different lots of serum can have varying concentrations of metabolites, including pyruvate, which can influence results. Use a single lot of serum for a set of experiments or consider using serum-free medium if appropriate for your cell line.
-
This compound Preparation: Always prepare fresh solutions of this compound for each experiment. Aqueous solutions of this compound are not recommended to be stored for more than one day.[6] The compound is supplied as a crystalline solid and can be dissolved in aqueous buffers like PBS.[6]
-
Incubation Time: The duration of cell exposure to this compound will impact the IC50 value.[7][8][9] Standardize the incubation time across all experiments.
Assay Selection and Execution
The type of assay used to measure cell viability or metabolic activity can significantly affect the observed IC50.
-
Metabolic Assays (e.g., MTT, CCK-8): These assays measure metabolic activity, which can be directly influenced by this compound's inhibition of LDH, and may not always correlate with cell death.[10][11]
-
Assay Timing: Ensure that the timing of reagent addition and measurement is consistent and optimized for your specific assay and cell line.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound IC50 values different from those in published literature?
A1: Discrepancies between your IC50 values and those reported in the literature are common and often due to variations in experimental protocols. The following table summarizes reported IC50 values for this compound in different cancer cell lines, highlighting the range of effective concentrations.
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (mmol/L) |
| A549 | Non-Small Cell Lung | MTT | 24 | 58.53 ± 4.74[12] |
| H1975 | Non-Small Cell Lung | MTT | 24 | 32.13 ± 2.50[12] |
| H1395 | Non-Small Cell Lung | MTT | 24 | 19.67 ± 1.53[12] |
| H1299 | Non-Small Cell Lung | CCK-8 | 24 | 32.13 ± 2.50[13] |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | 48 | 32.4[7][8] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | 48 | 44.5[7][8] |
Q2: How does the mechanism of action of this compound influence IC50 measurements?
A2: this compound specifically inhibits lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[1][14][15][16] This mechanism has important implications for IC50 determination.
Caption: Simplified overview of glycolysis and LDH-A inhibition by this compound.
-
Competitive Inhibition: As a competitive inhibitor of LDH-A, the effectiveness of this compound is dependent on the cellular concentration of pyruvate.[1] Higher pyruvate levels will necessitate higher concentrations of this compound to achieve the same degree of inhibition, leading to a higher IC50 value.
-
Metabolic Phenotype: The reliance of a cancer cell line on glycolysis (the Warburg effect) will determine its sensitivity to this compound. Cells that are highly glycolytic are generally more susceptible to LDH-A inhibition.[17][18][19]
Q3: What are the essential experimental details to report for this compound IC50 values to ensure reproducibility?
A3: To ensure that your findings are reproducible and can be compared with other studies, it is crucial to provide comprehensive experimental details, including:
-
Cell Line Information: Specify the cell line, its source, and the passage number used.
-
Culture Conditions: Detail the complete composition of the culture medium, including the basal medium, serum concentration and type, and any additional supplements like pyruvate.
-
Detailed Protocol:
-
Cell seeding density.
-
The range of this compound concentrations used and the duration of the treatment.
-
The specific type of viability or metabolic assay performed (e.g., MTT, CCK-8), including the manufacturer.
-
The data analysis methodology, specifying the software and the curve-fitting model used for IC50 calculation.[20]
-
Experimental Protocols
MTT Assay for IC50 Determination of this compound
This is a generalized protocol that may require optimization for your specific cell line and experimental conditions.[21][22]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a previously optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a fresh stock solution of this compound in a suitable aqueous solvent (e.g., sterile PBS or water).
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include appropriate controls, such as a vehicle control (medium with the solvent alone) and a no-cell control (medium only).
-
Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[23]
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) to calculate the IC50 value.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate fuels mitochondrial respiration and proliferation of breast cancer cells: effect of monocarboxylate transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pyruvate on primary metabolism and product quality for a high-density perfusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. adooq.com [adooq.com]
- 16. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 19. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. benchchem.com [benchchem.com]
Navigating the translational gap: A technical guide for sodium oxamate research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the common challenges encountered when translating in vitro findings of the lactate (B86563) dehydrogenase A (LDH-A) inhibitor, sodium oxamate (B1226882), to in vivo experimental models. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, this guide aims to enhance the reproducibility and reliability of sodium oxamate research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential explanations and actionable solutions.
Q1: Why are the anti-tumor effects of this compound observed in our cell cultures not as potent in our animal models?
A: This is a common challenge that can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: this compound has been noted for its weak potency and poor cellular uptake in some contexts.[1] Its pharmacokinetic profile in vivo, including absorption, distribution, metabolism, and excretion, can significantly differ from the direct and sustained exposure in cell culture. One study suggested that the effects of oxamate may diminish within a couple of hours in vivo, hinting at its metabolic clearance.[2]
-
Tumor Microenvironment (TME): The complex TME in vivo can influence drug efficacy. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells are absent in standard 2D cell cultures.
-
Metabolic Reprogramming: Cancer cells in vivo can adapt to LDH-A inhibition by shifting their metabolic pathways, for example, towards mitochondrial respiration, thus circumventing the effects of glycolysis inhibition.[3]
Troubleshooting Steps:
-
Optimize Dosing and Administration: In vivo studies have often utilized high doses of this compound (e.g., 300-750 mg/kg) administered intraperitoneally.[2][4][5][6] Consider adjusting the dose and frequency of administration based on your specific animal model and tumor type.
-
Combination Therapies: The efficacy of this compound can be significantly enhanced when used in combination with other treatments. Synergistic effects have been observed with radiation therapy, immunotherapy (e.g., anti-PD-1), and other metabolic inhibitors.[4][7][8][9][10]
-
Evaluate the TME: Analyze the TME of your in vivo model to understand potential resistance mechanisms. This could involve assessing the degree of hypoxia, the presence of immune-suppressive cells, and the expression of other metabolic enzymes.
Q2: We observe an unexpected increase in blood lactate levels in our mice treated with this compound, contradicting our in vitro data showing reduced lactate production. Why is this happening?
A: This paradoxical observation is a key example of the in vitro-in vivo disconnect. The primary reason is the interorgan lactate shuttle , a physiological process that is not recapitulated in cell culture.[2]
-
In Vitro: In a controlled cell culture environment, inhibiting LDH-A with this compound directly leads to a decrease in lactate secretion into the medium.[11]
-
In Vivo: The net blood lactate level is a balance of lactate production and clearance by various organs. This compound may inhibit gluconeogenesis (the conversion of lactate back to glucose, primarily in the liver) to a greater extent than it inhibits glycolysis in lactate-producing tissues (like muscle during exercise).[2] This differential effect can lead to a net accumulation of lactate in the bloodstream.
Troubleshooting and Experimental Considerations:
-
Measure Lactate in Tumor vs. Blood: Differentiate between systemic lactate levels and lactate concentrations within the tumor microenvironment. This can provide a more accurate picture of the drug's effect at the target site.
-
Analyze Metabolic Flux: Employ techniques like stable isotope tracing to map the flow of metabolites in vivo and understand how this compound alters systemic metabolism.
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Consider the Animal's Physiological State: Factors like exercise or fasting can significantly impact lactate dynamics.[2] Standardize these conditions in your experimental design.
Q3: What is the recommended formulation and administration route for in vivo studies with this compound?
A: this compound is typically administered via intraperitoneal (i.p.) injection.[2][4][5][6]
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Formulation: It is soluble in aqueous solutions. A common method is to dissolve this compound in phosphate-buffered saline (PBS) at a neutral pH.[2] Another option is to suspend it in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[5] Always ensure the solution is freshly prepared for optimal results.[5]
-
Dosage: Effective doses in mouse models have ranged from 300 mg/kg to 750 mg/kg daily.[2][4][5][6][9] The optimal dose will depend on the specific animal model and the intended therapeutic combination.
Q4: Are there concerns about the toxicity of this compound in vivo?
A: Several studies suggest that this compound has very low toxicity, even at high doses and with long-term administration.[2]
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Studies in mice have shown little to no significant impact on body weight even with daily administration of high doses (e.g., 750 mg/kg) for several weeks.[4][8]
-
One study specifically noted that among several glycolytic inhibitors, only this compound showed no significant toxicity in vitro.[12]
-
Despite its low toxicity, it is always crucial to monitor animal health throughout the study, including body weight, behavior, and any signs of distress.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies to aid in experimental design.
Table 1: In Vitro Concentrations of this compound
| Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| CNE-1, CNE-2 (Nasopharyngeal Carcinoma) | Cell Proliferation | 10 µM - 100 mM | 24 - 72 hours | Dose- and time-dependent inhibition of cell growth.[5] |
| CNE-1, CNE-2 | Apoptosis Assay | 0 - 100 mM | 48 hours | Dose-dependent increase in apoptosis.[5] |
| CNE-1, CNE-2 | Cell Cycle Analysis | 0 - 100 mM | 24 hours | G2/M phase arrest.[4][5] |
| H1299, A549 (Non-small cell lung cancer) | Cell Viability | 1 - 100 mM | 24 hours | IC50 of 32.13 mM and 19.67 mM, respectively.[13] |
| HBE (Normal bronchial epithelial) | Cell Viability | 1 - 100 mM | 24 hours | IC50 of 96.73 mM, indicating low cytotoxicity to normal cells.[13] |
| HTZ-349, U87 (Glioma) | LDH Activity | 5 - 75 mM | 24 hours | Significant reduction in LDH activity.[11] |
| M. salmoides hepatocytes | Lactate Production | 50 mM | 48 hours | Significantly lower lactate levels compared to high-glucose control.[14] |
Table 2: In Vivo Dosages of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Duration | Key Findings |
| Nude mice | Colorectal Cancer Xenograft | 500 mg/kg | i.p. | - | - | Reduced tumor growth.[6] |
| Nude mice | Nasopharyngeal Carcinoma Xenograft | 750 mg/kg | i.p. | Daily | 3 weeks | Delayed tumor growth, enhanced radiosensitivity.[4][5][8] |
| ICR mice | - (Metabolism study) | 750 mg/kg | i.p. | Single dose | - | Suppressed whole-body energy metabolism, elevated blood lactate.[2] |
| B-NDG mice | Human Lung Cancer Xenograft | 300 mg/kg | i.p. | Daily | 15 days | Delayed tumor growth, enhanced efficacy of anti-PD-1 therapy.[13] |
| Nude mice | Glioblastoma Xenograft | 300 mg/kg | i.p. | - | 3 weeks | Enhanced anti-tumor effect of CAR-T therapy.[9] |
Key Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
2. In Vivo Tumor Xenograft Model
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Prepare this compound solution (e.g., dissolved in PBS).
-
Administer this compound via intraperitoneal injection at the desired dose and schedule.
-
Measure tumor volume (e.g., using calipers with the formula: Volume = 0.5 x length x width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizing the Challenges and Mechanisms
Diagram 1: The In Vitro vs. In Vivo Dichotomy of this compound's Effect on Lactate
Caption: Discrepancy in lactate levels between in vitro and in vivo models.
Diagram 2: Troubleshooting Workflow for Poor In Vivo Efficacy of this compound
Caption: A decision-making workflow for addressing suboptimal in vivo results.
Diagram 3: Signaling Pathway of this compound in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 14. journals.physiology.org [journals.physiology.org]
optimizing incubation time for sodium oxamate treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sodium oxamate (B1226882) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for sodium oxamate?
This compound is a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly targeting LDH-A.[1][2][3] LDH-A is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate (B1213749) to lactate. By inhibiting LDH-A, this compound disrupts the Warburg effect, a metabolic characteristic of many cancer cells that rely on glycolysis for energy production even in the presence of oxygen.[4][5] This inhibition leads to a decrease in ATP production, an increase in mitochondrial reactive oxygen species (ROS), and can induce cell cycle arrest and apoptosis.[2][6]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound are highly cell-type dependent. Based on published studies, a common starting point for in vitro experiments is a concentration range of 20-100 mM with an incubation time of 24 to 72 hours.[2][6][7][8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
This compound is typically soluble in aqueous solutions like water or cell culture media.[9] It is recommended to prepare fresh solutions for each experiment. For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[1] Stock solutions can be stored at -80°C for up to one year; however, it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[1] Note that this compound is generally insoluble in DMSO.[1]
Q4: What are the expected downstream effects of this compound treatment?
Treatment with this compound can lead to several downstream cellular effects, including:
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Decreased Lactate Production: As a direct consequence of LDH-A inhibition.[10][11]
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Reduced ATP Levels: Due to the disruption of glycolysis.[2][3]
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Increased Reactive Oxygen Species (ROS): Inhibition of LDH can lead to mitochondrial stress and increased ROS production.[2]
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Cell Cycle Arrest: Many studies report a G2/M phase arrest.[2][6]
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Induction of Apoptosis: Triggered by cellular stress and mitochondrial pathways.[2][6][12]
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Autophagy: In some cell lines, autophagy may be induced as a survival mechanism.[13]
Troubleshooting Guide
Issue 1: I am not observing a significant effect of this compound on my cells.
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Sub-optimal Concentration or Incubation Time: The IC50 value for this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10-100 mM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cells.[2][6]
-
Cellular Metabolic Profile: Cells that are less reliant on glycolysis (i.e., primarily use oxidative phosphorylation) may be less sensitive to LDH inhibition. Consider assessing the metabolic profile of your cells.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
Issue 2: I am observing high levels of cell death even at low concentrations.
-
High Cellular Dependence on Glycolysis: Your cells may be highly dependent on glycolysis for survival, making them particularly sensitive to LDH inhibition. Try using a lower concentration range and shorter incubation times.
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Off-Target Effects: While this compound is a known LDH inhibitor, high concentrations may have off-target effects. Corroborate your findings by measuring LDH activity and lactate production to confirm on-target engagement.
Issue 3: My results are inconsistent between experiments.
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Inconsistent Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence metabolic state and drug sensitivity.
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Variability in Reagent Preparation: Prepare fresh this compound solutions for each experiment to avoid degradation. If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles.
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Fluctuations in Incubation Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) as these can affect cell growth and metabolism.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration via Cell Viability Assay (MTT)
This protocol outlines a method to determine the optimal incubation time and concentration of this compound for your cell line of interest.
Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence at the final time point. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Cell Treatment: Remove the existing media from the cells and replace it with media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[2][6]
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MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[2][6]
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the this compound concentration for each time point to determine the IC50 values.
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Activity
This protocol provides a method to confirm the inhibitory effect of this compound on intracellular LDH activity.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with varying concentrations of this compound for the desired incubation time.
-
Cell Lysis: Harvest and lyse the cells to release intracellular components, including LDH.
-
LDH Activity Assay: Use a commercially available LDH activity assay kit. These kits typically measure the rate of NADH production or consumption, which is proportional to LDH activity.[2][7][8]
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Protein Quantification: Measure the total protein concentration of the cell lysates to normalize the LDH activity.
-
Data Analysis: Express LDH activity as a percentage of the activity in untreated control cells.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [2][12] |
| 48 | 32.4 | [2][12] | ||
| 72 | 17.8 | [2][12] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [2][12] |
| 48 | 44.5 | [2][12] | ||
| 72 | 31.6 | [2][12] | ||
| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 | [6][13] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 | [6][13] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 | [6][13] |
| HBE | Normal Lung Epithelial | 24 | 96.73 | [6][13] |
| H1299 | Non-Small Cell Lung Cancer | 24 | 32.13 | [9] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 9. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 10. OP53: INHIBITION OF LACTATE DEHYDROGENASE A (LDHA) USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oncotarget.com [oncotarget.com]
dealing with sodium oxamate degradation in media
Welcome to the technical support center for sodium oxamate (B1226882). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of sodium oxamate in experimental settings, with a focus on addressing potential issues related to its degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a specific action against the LDH-A isoform.[1][2] By inhibiting LDH-A, this compound blocks the conversion of pyruvate (B1213749) to lactate, a critical step in anaerobic glycolysis.[3][4] This disruption of glycolysis leads to reduced ATP production, an increase in mitochondrial reactive oxygen species (ROS), and can induce G2/M cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: How should I store this compound powder?
A2: this compound powder is stable for extended periods. For long-term storage, it is recommended to keep it at -20°C for up to 3 years.[1][5] It can also be stored at room temperature for at least 4 years.[3]
Q3: Can I prepare a stock solution of this compound and store it?
A3: Yes, but with caution. Aqueous solutions of this compound are not recommended to be stored for more than one day.[3] For longer-term storage, it is advisable to prepare stock solutions in a suitable solvent and store them at -80°C for up to one year or at -20°C for up to one month.[5] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in water and aqueous buffers like PBS.[3][5] It is insoluble in DMSO.[1][2] The solubility in water is approximately 25.5 mg/mL, and in PBS (pH 7.2), it is about 10 mg/mL.[3][5]
Q5: Why is it recommended to use freshly prepared this compound solutions for experiments?
A5: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment because of its limited stability in aqueous environments. While the exact degradation products and kinetics in cell culture media are not extensively documented in readily available literature, the consistent advice from suppliers to avoid storing aqueous solutions for more than a day suggests that the compound's integrity and potency can be compromised over time.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in cell-based assays. | Degradation of this compound in the prepared media. | Always prepare a fresh solution of this compound in your cell culture medium or an appropriate aqueous buffer immediately before adding it to your cells. Avoid using solutions that have been stored, even for a short period, at room temperature or 4°C. |
| Suboptimal concentration of this compound for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between different cell types. | |
| Precipitation observed in the media after adding this compound. | The concentration of this compound exceeds its solubility limit in the media. | Ensure the final concentration of this compound does not exceed its solubility in your specific cell culture medium. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] If you need to use a higher concentration, consider preparing a more concentrated stock in water and then diluting it in the media, ensuring the final concentration remains below the solubility limit. |
| No effect observed in the experiment. | Complete degradation of this compound. | Prepare a fresh stock solution from the powder. If you have been storing a stock solution, it may have degraded. |
| The cell line is resistant to the effects of LDH-A inhibition. | Consider using a different cell line or a positive control to ensure your experimental setup is working correctly. |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid (Powder) | Room Temperature | ≥ 4 years | [3] |
| Crystalline Solid (Powder) | -20°C | 3 years | [1][5] |
| Aqueous Solution | Not Recommended for Storage | Use within one day | [3] |
| Stock Solution in Solvent | -80°C | 1 year | [1][5] |
| Stock Solution in Solvent | -20°C | 1 month | [6] |
Solubility of this compound
| Solvent | Solubility | Reference |
| H₂O | ~25.5 mg/mL | [5] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| DMSO | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
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Calculate the required amount: Determine the mass of this compound powder needed to achieve the desired final concentration in your cell culture medium.
-
Dissolve the powder: On the day of the experiment, weigh the calculated amount of this compound powder.
-
Use a sterile solvent: Dissolve the powder in a small volume of sterile, tissue culture-grade water or PBS (pH 7.2).
-
Sterile filter: Pass the solution through a 0.22 µm sterile filter to ensure sterility.
-
Dilute in media: Add the filtered this compound solution to your pre-warmed cell culture medium to reach the final desired concentration.
-
Immediate use: Use the media containing this compound immediately for your experiment. Do not store it.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of freshly prepared this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
This compound's Impact on Glycolysis and Apoptosis
Caption: this compound inhibits LDH-A, leading to reduced lactate and ATP production, and increased ROS, ultimately inducing apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the effect of this compound on cell viability.
Troubleshooting Logic for this compound Experiments
References
Technical Support Center: Enhancing Sodium Oxamate Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of sodium oxamate (B1226882) to target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sodium oxamate?
This compound is a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), a key enzyme in the glycolytic pathway.[1][2] By inhibiting LDH-A, this compound blocks the conversion of pyruvate (B1213749) to lactate, which is a critical step for cancer cells that heavily rely on aerobic glycolysis (the Warburg effect) for energy production.[1][2] This inhibition leads to a decrease in ATP production, an increase in mitochondrial reactive oxygen species (ROS), and can induce G2/M cell cycle arrest and apoptosis.[1][3]
Q2: What are the main challenges in delivering this compound to target cells?
The primary challenge in delivering this compound is its poor cell permeability.[4] This can limit its intracellular concentration and, consequently, its therapeutic efficacy.
Q3: What are the advantages of using nanoparticle or liposomal formulations for this compound delivery?
Encapsulating this compound in nanoparticles or liposomes can help overcome its poor cell permeability, leading to several advantages:
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Enhanced Cellular Uptake: Nanoparticles can be taken up by cells more efficiently than the free drug through processes like endocytosis.[4]
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Improved Stability: Encapsulation can protect this compound from degradation in the physiological environment.[5][6]
-
Targeted Delivery: Nanoparticles can be surface-modified with ligands to specifically target receptors overexpressed on cancer cells, increasing drug concentration at the tumor site and reducing off-target effects.
-
Controlled Release: Formulations can be designed for sustained or triggered release of this compound in response to specific stimuli in the tumor microenvironment, such as pH or enzymes.[7]
Troubleshooting Guides
Low Drug Loading/Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | This compound is sparingly soluble in common organic solvents like DMSO and insoluble in ethanol.[3] Consider using a co-solvent system or alternative nanoparticle preparation methods that do not rely on organic solvents, if possible. For liposomes prepared by thin-film hydration, ensure the drug is added during the hydration step with the aqueous phase.[8] |
| Suboptimal lipid or polymer composition. | The choice of lipids or polymers can significantly impact drug encapsulation. Experiment with different lipid compositions (e.g., varying cholesterol content) or polymer types to find a formulation with better affinity for this compound. |
| Incorrect pH of the hydration buffer. | The charge of both the drug and the lipid/polymer can influence encapsulation. Optimize the pH of the hydration buffer to maximize electrostatic interactions or minimize repulsion between the drug and the carrier. |
Unfavorable Particle Size or Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of organic solvent. | Ensure complete evaporation of the organic solvent during the thin-film formation step, as residual solvent can lead to larger and more heterogeneous particles. Using a rotary evaporator followed by high vacuum is recommended.[9][10] |
| Inadequate energy input during hydration or sizing. | Vigorous shaking or vortexing is necessary during the hydration of the lipid film.[9] For size reduction, optimize sonication or extrusion parameters (e.g., number of passes, membrane pore size).[10] |
| Aggregation of nanoparticles. | The zeta potential of the nanoparticles can predict their stability in suspension. A zeta potential above +30 mV or below -30 mV generally indicates good stability.[11] If aggregation is an issue, consider modifying the surface charge by using charged lipids or polymers. |
Low In Vitro/In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient cellular uptake of the formulation. | Characterize the cellular uptake of your formulation using techniques like flow cytometry or fluorescence microscopy with a fluorescently labeled carrier. If uptake is low, consider modifying the surface of the nanoparticles with cell-penetrating peptides or targeting ligands. |
| Premature release of the drug from the carrier. | Perform in vitro drug release studies under conditions that mimic the physiological environment to assess the stability of your formulation. If the drug is released too quickly, you may need to adjust the lipid or polymer composition to create a more stable carrier.[6] |
| Inadequate dosing or administration route in vivo. | The dosage and route of administration can significantly impact the therapeutic outcome. For in vivo studies with mice, intraperitoneal injections of this compound have been used at doses ranging from 300 to 750 mg/kg.[12][13] Optimize the dosing regimen and administration route based on preclinical studies. |
Data Presentation
Table 1: Physicochemical Properties of this compound Delivery Systems
| Formulation Type | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Niosomes | 87.98 | -7.44 | Not Reported | Not Reported | [14] |
| PEGylated Nanoparticles (SN22-TOx) | 70-85 | Not Reported | 16-17 | 90-95 | [1] |
| Chitosan Nanocarrier (Doxorubicin) | 247 | +31.2 | Not Reported | Not Reported | [11] |
| HA-MIL-125@DOX | ~200 | Negative | High | Not Reported | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
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Lipid Film Formation:
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Dissolve the desired lipids (e.g., a mixture of a phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[9]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[8]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Prepare an aqueous solution (e.g., phosphate-buffered saline, PBS) containing the desired concentration of this compound.
-
Add the this compound solution to the flask containing the dry lipid film. The temperature of the hydration medium should be above the phase transition temperature of the lipids.[9]
-
Hydrate the lipid film by vigorous vortexing or shaking until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs).[8]
-
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]
-
-
Purification:
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Remove the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
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Protocol 2: In Vitro Assessment of Cellular Viability (MTT/CCK-8 Assay)
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Cell Seeding:
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Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
Assay:
-
After the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: LDH-A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and testing this compound delivery systems.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. protocols.io [protocols.io]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LDH Inhibitors: Sodium Oxamate vs. GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism research, lactate (B86563) dehydrogenase (LDH) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. By catalyzing the interconversion of pyruvate (B1213749) and lactate, LDH ensures the regeneration of NAD+, which is essential for sustained glycolysis. Inhibition of LDH disrupts this metabolic cycle, leading to reduced ATP production, increased oxidative stress, and ultimately, cancer cell death.
This guide provides an objective comparison of two prominent LDH inhibitors: sodium oxamate (B1226882), a classical competitive inhibitor, and GSK2837808A, a potent and selective modern inhibitor. We present a summary of their performance based on experimental data, detailed experimental protocols for their evaluation, and visual diagrams to elucidate their mechanisms and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of sodium oxamate and GSK2837808A, providing a clear comparison of their potency and selectivity. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparison of Inhibitory Potency (IC50)
| Inhibitor | Target | IC50 | Notes |
| This compound | LDHA | mmol/L range (e.g., 19.67 - 58.53 mmol/L in NSCLC cell lines)[1] | Lower potency, requiring high concentrations for inhibition. |
| LDHB | 33.8 µmol/L (recombinant human LDHB)[2] | Also inhibits LDHB. | |
| GSK2837808A | hLDHA | 1.9 nmol/L - 2.6 nmol/L[3] | High potency, effective at nanomolar concentrations. |
| hLDHB | 14 nmol/L - 43 nmol/L[3] | Selective for LDHA over LDHB. |
Table 2: Comparison of Cellular Effects and Selectivity
| Feature | This compound | GSK2837808A |
| Mechanism of Action | Competitive inhibitor of LDH, structural analog of pyruvate.[4] | Potent and selective, NADH-competitive inhibitor of LDHA. |
| Selectivity | Primarily targets LDHA, but also inhibits other LDH isoforms.[2][5][6] | Highly selective for LDHA over LDHB.[3] |
| Cellular Effects | Induces G2/M cell cycle arrest, promotes apoptosis through mitochondrial ROS generation, reduces lactate production.[1][2] | Profoundly inhibits lactate production, induces apoptosis, increases oxygen consumption at lower concentrations.[3] |
| In Vivo Efficacy | Has shown anti-tumor effects in preclinical models, often at high doses. | Demonstrated tumor growth inhibition in in vivo models. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of LDH inhibitors. Below are methodologies for key assays used to characterize and compare this compound and GSK2837808A.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol describes a colorimetric assay to measure LDH activity in cell lysates, which can be adapted to assess the inhibitory effects of compounds like this compound and GSK2837808A.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
LDH assay buffer (e.g., 200 mM TRIS-HCl, pH 8.0)
-
Substrate solution (e.g., 50 mM Lithium Lactate)
-
Cofactor solution (e.g., 1.3 mg/mL NAD+)
-
Colorimetric reagent mixture (e.g., containing INT and PMS)
-
Stop solution (e.g., 1M acetic acid)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound, GSK2837808A, or vehicle control for the desired duration.
-
Wash cells with cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing LDH.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
Prepare a reaction mixture containing LDH assay buffer, substrate solution, and cofactor solution.
-
Add the reaction mixture to each well containing the cell lysate.
-
Add the colorimetric reagent mixture to initiate the color development.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30 minutes).
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the sample readings.
-
Normalize the LDH activity to the protein concentration of the lysate.
-
Calculate the percentage of LDH inhibition for each inhibitor concentration compared to the vehicle control.
-
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability and proliferation, which is essential for evaluating the cytotoxic effects of LDH inhibitors.
Materials:
-
96-well cell culture plate
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound or GSK2837808A. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a noticeable color change occurs.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: LDH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OP53: INHIBITION OF LACTATE DEHYDROGENASE A (LDHA) USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Modulators: Sodium Oxamate and Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," presents a promising frontier for therapeutic intervention. This guide provides a comprehensive comparison of two key metabolic modulators, sodium oxamate (B1226882) and dichloroacetate (B87207) (DCA), which target distinct nodes in cancer cell metabolism. By examining their mechanisms of action, effects on cellular processes, and available experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Mechanism of Action: A Tale of Two Pathways
Sodium oxamate and dichloroacetate exert their effects by targeting critical enzymes in cellular metabolism, leading to a rerouting of metabolic pathways and ultimately impacting cancer cell survival and proliferation.
This compound acts as a competitive inhibitor of Lactate (B86563) Dehydrogenase (LDH) , particularly LDH-A, the enzyme responsible for the conversion of pyruvate (B1213749) to lactate.[1][2] By blocking this final step of glycolysis, this compound prevents the regeneration of NAD+ required for sustained high glycolytic rates and leads to an accumulation of pyruvate.[3] This inhibition of lactate production can also alter the tumor microenvironment.[3]
Dichloroacetate (DCA) , on the other hand, inhibits Pyruvate Dehydrogenase Kinase (PDK) .[4] PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. By inhibiting PDK, DCA effectively activates PDH, facilitating the conversion of pyruvate to acetyl-CoA and promoting its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][4][6] This shifts the cell's metabolism from glycolysis towards glucose oxidation.[5][4]
A study has suggested that both this compound and dichloroacetate are not entirely specific and may inhibit other enzymes in glycolysis and oxidative phosphorylation, which could contribute to their overall effects.[7]
Comparative Efficacy: Insights from Experimental Data
While direct head-to-head comparative studies in peer-reviewed literature are limited, a patent application for the combined use of DCA and oxamate in cancer treatment suggests their synergistic potential.[8] The rationale is that the dual inhibition of both PDK and LDH is more effective at switching cancer cells from aerobic glycolysis to oxidative metabolism than inhibiting either enzyme alone.[8] The patent claims that the combined use of oxamate and DCA more effectively inhibits cancer growth than either agent administered individually.[8]
One study that investigated a panel of glycolytic inhibitors, including both DCA and this compound, in osteoprogenitor cells found that of the inhibitors tested, only this compound did not exhibit toxicity in undifferentiated or osteoinduced cells in vitro.[9] Another study on melanoma cells also utilized both DCA and oxamate to block lactate generation.[10]
The following tables summarize key quantitative data on the effects of this compound and dichloroacetate from various studies.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | IC50 (24h) | 74.6 mM | - | [8] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | IC50 (24h) | 62.3 mM | - | [8] |
| H1299 | Human Lung Cancer | CCK-8 | IC50 | 32.13 ± 2.50 mmol/L | - | [11] |
| A549 | Human Lung Cancer | CCK-8 | IC50 | 19.67 ± 1.53 mmol/L | - | [11] |
| HTZ-349 | Glioblastoma | LDH Activity Assay | Inhibition | 25, 50, 75 mM | Significant reduction | [12] |
| U87 | Glioblastoma | LDH Activity Assay | Inhibition | 25, 50, 75 mM | Significant reduction | [12] |
Table 2: In Vitro Effects of Dichloroacetate on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation |
| Various Breast Cancer Cell Lines | Breast Cancer | Cell Viability | Inhibition | 1-5 mM | Marked decrease in viability | [6] |
| 13762 MAT | Rat Mammary Adenocarcinoma | Proliferation | Inhibition | Not specified | Correlated with reversal of glycolytic phenotype | [13] |
| Sorafenib-resistant HCC cells | Hepatocellular Carcinoma | Apoptosis | Sensitization | Not specified | Markedly sensitized cells to sorafenib | [14] |
Table 3: In Vivo Effects of this compound and Dichloroacetate
| Compound | Animal Model | Cancer Type | Administration | Dosage | Outcome | Citation |
| This compound | Nude mice with CNE-1 xenografts | Nasopharyngeal Carcinoma | Intraperitoneal injection | 750 mg/kg/day | Delayed tumor growth | [15] |
| Dichloroacetate | Female Fischer 344 rats with 13762 MAT cells | Mammary Adenocarcinoma | Orally in drinking water | 0.2 g/l and 1 g/l | Reduced lung metastases | [13] |
| DCA + Oxamate | Wild-type C57B1/6 mice with HNSCC | Head and Neck Squamous Cell Carcinoma | Not specified | DCA (6 mg/mouse) + Oxamate (2.2 mg/mouse) | More effective tumor growth inhibition and survival compared to individual treatments | [8] |
Signaling Pathways and Cellular Effects
Both this compound and dichloroacetate modulate key signaling pathways and induce significant cellular changes, primarily centered around metabolism, cell cycle, and apoptosis.
This compound has been shown to:
-
Induce G2/M cell cycle arrest by downregulating the CDK1/cyclin B1 pathway.[2]
-
Promote apoptosis through the enhancement of mitochondrial reactive oxygen species (ROS) generation.[2]
-
Inhibit the Akt-mTOR signaling pathway, a key regulator of cell growth and proliferation.[16]
Dichloroacetate has been demonstrated to:
-
Increase the production of mitochondrial ROS, which can trigger apoptosis.[4][17]
-
Reverse the suppression of mitochondrial-dependent apoptosis.[18]
-
Modulate the ROS-JNK signaling pathway to enhance the antitumor effect of other chemotherapeutic agents.[10]
-
Activate the IL-12–IFN-γ pathway, suggesting an immunomodulatory role.[9]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and dichloroacetate.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.[1][4][19]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[19]
-
Treat the cells with various concentrations of this compound or dichloroacetate for the desired time period.[19]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1][19]
-
Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[1][19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][4]
Apoptosis Assay (Annexin V Staining)
Principle: This assay utilizes Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][20] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[5]
Protocol:
-
Induce apoptosis in cells by treating with this compound or dichloroacetate.
-
Resuspend the cells in 1X binding buffer.[6]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[5]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[5]
Lactate Production Assay
Principle: Lactate concentration in the cell culture medium can be measured using a colorimetric or fluorometric assay based on the oxidation of lactate by lactate dehydrogenase, which is coupled to the production of a detectable signal.
Protocol:
-
Culture cells to the desired confluency and treat them with this compound or dichloroacetate.
-
Collect the cell culture medium at specified time points.
-
Deproteinate the samples, for instance, by perchloric acid precipitation followed by neutralization.[13]
-
Use a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction where lactate is oxidized, leading to the generation of a product that can be measured colorimetrically (e.g., at 340 nm by measuring NADH production) or fluorometrically.[13]
Pyruvate Dehydrogenase (PDH) Activity Assay
Principle: PDH activity can be determined by measuring the rate of NAD+ reduction to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA.[21]
Protocol:
-
Prepare cell or tissue lysates. To preserve the phosphorylation state of PDH, it is recommended to include a phosphatase inhibitor like sodium fluoride (B91410) (NaF) in the lysis buffer.[21]
-
Use an immunocapture-based microplate assay where a specific antibody captures the PDH complex.[21]
-
Add the reaction mixture containing pyruvate and NAD+.
-
Monitor the increase in absorbance at 450 nm, which corresponds to the production of a colored product coupled to NADH generation.[21]
Glucose Uptake Assay
Principle: Glucose uptake can be measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters.[22][23] The intracellular fluorescence is proportional to the amount of glucose taken up.
Protocol:
-
Seed cells in a multi-well plate and culture overnight.[22]
-
Starve the cells of glucose by incubating them in a glucose-free medium.
-
Treat the cells with the test compounds (this compound or dichloroacetate).
-
Add the fluorescent glucose analog to the medium and incubate for a specific period.[22]
-
Wash the cells to remove the extracellular fluorescent analog.[22]
-
Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[22][23]
Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[11][24][25]
Protocol:
-
Prepare protein lysates from cells treated with this compound or dichloroacetate.[13][16]
-
Determine the protein concentration of the lysates.[13]
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., LDH-A, PDK, Akt, mTOR).[11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
Visualizing the Mechanisms
The following diagrams illustrate the targeted metabolic pathways and the proposed synergistic action of this compound and dichloroacetate.
Conclusion
This compound and dichloroacetate represent two distinct yet complementary strategies for targeting the metabolic vulnerabilities of cancer cells. This compound's inhibition of LDH directly curtails the end-product of glycolysis, while dichloroacetate's activation of PDH promotes a metabolic switch to oxidative phosphorylation. The available data, particularly the prospect of their synergistic use, underscores the potential of a multi-pronged approach to disrupting cancer metabolism. This guide provides a foundational understanding of these two compounds, supported by experimental data and protocols, to aid researchers in the design and execution of future studies aimed at developing novel metabolic therapies for cancer.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers Publishing Partnerships | Comparison Between Dichloroacetate and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency [frontierspartnerships.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20150315131A1 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment - Google Patents [patents.google.com]
- 9. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. addgene.org [addgene.org]
- 17. researchhub.com [researchhub.com]
- 18. kumc.edu [kumc.edu]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. abcam.cn [abcam.cn]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
A Comparative Guide to Validating the LDH-A Inhibitory Activity of Sodium Oxamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium oxamate (B1226882) and other lactate (B86563) dehydrogenase A (LDH-A) inhibitors, supported by experimental data. It is designed to assist researchers in selecting the appropriate inhibitor for their studies and in designing experiments to validate LDH-A inhibitory activity.
Introduction to LDH-A Inhibition
Lactate dehydrogenase A (LDH-A) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to increased lactate production.[3][4] This metabolic reprogramming is crucial for tumor progression, making LDH-A an attractive target for cancer therapy.[3][5] Inhibition of LDH-A can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[6][7] Sodium oxamate is a well-known inhibitor of LDH-A, acting as a structural analog of pyruvate.[8] This guide compares the inhibitory activity of this compound with other notable LDH-A inhibitors, NHI-2 and FX11.
Quantitative Comparison of LDH-A Inhibitors
The following table summarizes the inhibitory concentrations of this compound, NHI-2, and FX11 against various cancer cell lines and the LDH-A enzyme directly. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target | Cancer Type | IC50/EC50/Ki | Incubation Time | Reference |
| This compound | A549 cells | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L (IC50) | 24 h | [6] |
| H1975 cells | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L (IC50) | 24 h | [6] | |
| H1395 cells | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L (IC50) | 24 h | [6] | |
| B78-D14 cells | Melanoma | ~50 mmol/L (EC50) | 48 h | [9] | |
| NHI-2 | LDHA enzyme | - | 14.7 µM (IC50) | - | [10] |
| LDHB enzyme | - | 55.8 µM (IC50) | - | [10] | |
| B78-D14 cells | Melanoma | ~32 µM (EC50) | 48 h | [8][9] | |
| FX11 | LDHA enzyme | - | 8 µM (Ki) | - | [10] |
| HeLa cells | Cervical Cancer | 23.3 µM (IC50) | - | [10] |
Signaling Pathway and Experimental Workflow
To understand the context of LDH-A inhibition, it is crucial to visualize its role in cellular metabolism and the general workflow for validating its inhibitors.
Detailed Experimental Protocols
In Vitro LDH-A Enzyme Inhibition Assay
This assay directly measures the effect of an inhibitor on the enzymatic activity of purified LDH-A.
Materials:
-
Purified human LDH-A enzyme
-
Sodium Pyruvate
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water for this compound).
-
Prepare working solutions of LDH-A, pyruvate, and NADH in the assay buffer.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the LDH-A enzyme solution.
-
Include a control group with no inhibitor.
-
Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NADH and pyruvate solution to each well.[12]
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH-A activity.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LDH-A activity.
-
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of LDH-A inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Test inhibitor (e.g., this compound)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]
-
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[13]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 or EC50 value.
-
Intracellular LDH Activity Assay
This assay measures the LDH activity within the cells after treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture plates
-
Test inhibitor
-
Cell lysis buffer
-
LDH activity assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the cells with the inhibitor as described in the cell viability assay.
-
-
Cell Lysis:
-
After incubation, harvest and lyse the cells to release the intracellular contents, including LDH.[14]
-
-
LDH Activity Measurement:
-
Measure the LDH activity in the cell lysates using a commercial LDH activity assay kit, following the manufacturer's instructions.[15] This typically involves a coupled enzymatic reaction that produces a colored or fluorescent product.
-
-
Data Analysis:
-
Normalize the LDH activity to the total protein concentration of the cell lysate.
-
Compare the LDH activity in inhibitor-treated cells to that in control cells.
-
Conclusion
This compound is a widely used and effective inhibitor of LDH-A, serving as a valuable tool in cancer metabolism research. However, newer inhibitors like NHI-2 and FX11 offer higher potency and, in the case of NHI-2, selectivity for LDH-A over the LDH-B isoform.[8][10] The choice of inhibitor will depend on the specific experimental goals, such as the desired potency and the need for isoform selectivity. The provided protocols offer a standardized approach to validate the activity of these inhibitors, enabling researchers to generate reliable and comparable data.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. LDHA lactate dehydrogenase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 4. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of lactate dehydrogenase inhibitors (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium Oxamate and FX11 in Metabolic Studies
In the landscape of metabolic research, particularly in the context of oncology, the inhibition of lactate (B86563) dehydrogenase A (LDHA) has emerged as a promising therapeutic strategy. LDHA is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of pyruvate (B1213749) to lactate, a hallmark of the Warburg effect in cancer cells. This guide provides a detailed comparative analysis of two prominent LDHA inhibitors, sodium oxamate (B1226882) and FX11, for researchers, scientists, and drug development professionals.
At a Glance: Sodium Oxamate vs. FX11
| Feature | This compound | FX11 |
| Primary Target | Lactate Dehydrogenase A (LDHA) | Lactate Dehydrogenase A (LDHA) |
| Mechanism of Action | Pyruvate analog, competitive inhibitor with respect to pyruvate.[1] | NADH competitor, reversible and competitive inhibitor with respect to NADH.[2] |
| Inhibitory Constant (Ki) for LDHA | Not widely reported | 8 µM[2][3] |
| Cellular Effects | Reduces lactate production, decreases ATP levels, induces reactive oxygen species (ROS), promotes apoptosis, and can induce cell cycle arrest.[4][5][6] | Reduces ATP levels, induces oxidative stress and ROS production, leads to cell death, and activates AMP kinase.[2][3] |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and FX11 across various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | [7] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | [7] | |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [6] | |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [6] | |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | [6] | |
| FX11 | HeLa | Cervical Cancer | 23.3 µM | [2] |
| BxPc-3 | Pancreatic Cancer | 49.27 µM | [3][8] | |
| MIA PaCa-2 | Pancreatic Cancer | 60.54 µM | [3] |
Delving into the Mechanisms and Cellular Consequences
This compound, as a structural analog of pyruvate, directly competes with pyruvate for the active site of LDHA.[1] This competitive inhibition hinders the conversion of pyruvate to lactate.[1] In contrast, FX11 acts as a competitive inhibitor with respect to the cofactor NADH, preventing the regeneration of NAD+ required for sustained glycolysis.[2]
Both inhibitors ultimately lead to a disruption of glycolytic flux, resulting in several key cellular consequences:
-
Reduced Lactate Production: Inhibition of LDHA by both compounds leads to a significant decrease in the production and secretion of lactate.[1][9]
-
ATP Depletion: By disrupting glycolysis, a primary source of ATP in many cancer cells, both this compound and FX11 cause a reduction in cellular ATP levels.[3][5]
-
Increased Oxidative Stress: The metabolic shift induced by LDHA inhibition often leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[3][5]
-
Induction of Apoptosis: The culmination of metabolic stress, ATP depletion, and increased ROS triggers programmed cell death in cancer cells.[4][5]
Visualizing the Molecular and Experimental Landscape
To better understand the biological context and experimental approaches, the following diagrams illustrate the signaling pathway affected by these inhibitors and a typical workflow for their comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Cascade: A Comparative Guide to the Effects of Sodium Oxamate on Glycolysis
For researchers, scientists, and drug development professionals, understanding the precise downstream consequences of inhibiting glycolysis is paramount. Sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), serves as a critical tool in dissecting this fundamental metabolic pathway. This guide provides an objective comparison of sodium oxamate's performance against other glycolytic inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound primarily functions by blocking the conversion of pyruvate (B1213749) to lactate, a crucial step in anaerobic glycolysis. This inhibition triggers a cascade of downstream effects, significantly impacting cellular metabolism, signaling, and survival. This guide will delve into these effects, offering a quantitative comparison and detailed methodologies for their assessment.
Quantitative Comparison of Glycolysis Inhibitors
The efficacy of this compound and its alternatives can be quantified by examining their impact on key cellular processes. The following tables summarize the inhibitory concentrations and downstream effects of various glycolysis inhibitors across different cancer cell lines.
Table 1: Comparative IC50 Values of Glycolysis Inhibitors
| Inhibitor | Target | Cell Line | Cancer Type | IC50 | Incubation Time (h) | Reference |
| This compound | LDH-A | A549 | Non-Small Cell Lung | 58.53 ± 4.74 mM | 24 | [1] |
| H1975 | Non-Small Cell Lung | 32.13 ± 2.50 mM | 24 | [1] | ||
| H1395 | Non-Small Cell Lung | 19.67 ± 1.53 mM | 24 | [1] | ||
| H1299 | Non-Small Cell Lung | 32.13 ± 2.50 mM | 24 | |||
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mM | 24 | |||
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mM | 24 | [2] | ||
| NHI-1 | LDH | Breast and Ovarian Cancer Cell Lines | Breast/Ovarian | Varies by cell line | Not Specified | [3] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Breast and Ovarian Cancer Cell Lines | Breast/Ovarian | Varies by cell line | Not Specified | [3] |
| Dichloroacetate (DCA) | PDHK1 | Breast and Ovarian Cancer Cell Lines | Breast/Ovarian | Varies by cell line | Not Specified | [4] |
Table 2: Downstream Effects of this compound on Cellular Metabolism
| Cell Line | Parameter | Treatment Concentration (mM) | Incubation Time (h) | Observed Effect | Reference |
| CNE-1 | ATP Levels | 20, 50, 100 | 24 | Reduced to 87.3%, 51.3%, and 32.7% of control | [5] |
| CNE-2 | ATP Levels | 20, 50, 100 | 24 | Reduced to 84.3%, 47.6%, and 27.0% of control | [5] |
| CNE-1 | ROS Production | 20, 50, 100 | 24 | 1.3, 2.4, and 3.1-fold increase vs. control | |
| CNE-2 | ROS Production | 20, 50, 100 | 24 | 1.5 to 3.3-fold increase vs. control | |
| HTZ-349 & U87 | Lactate Levels | 10-75 | 24 | Dose-dependent reduction | [6] |
| UW402 | Oxidative Phosphorylation | Not Specified | 24 | Significant increase in basal respiration, ATP production, and maximal respiration | [7] |
Table 3: Impact of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (mM) | Incubation Time (h) | Percentage of Cells in G2/M Phase (Treated vs. Control) | Reference |
| CNE-1 | 0, 20, 50, 100 | 24 | 18.8% vs. 26.9%, 35.4%, 43.6% | [5] |
| CNE-2 | 0, 20, 50, 100 | 24 | 13.0% vs. 19.7%, 21.5%, 26.1% | [5] |
| H1395 | 0, 20, 50, 100 | 24 | 12.74% vs. 16.55%, 19.09%, 26.20% | [1] |
| A549 | 0, 20, 50, 100 | 24 | G0/G1 Arrest: 51.88% vs. 58.50%, 67.79%, 78.24% | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of glycolysis by this compound instigates a shift in cellular signaling, primarily impacting pathways sensitive to cellular energy status and oxidative stress.
The following diagrams illustrate the typical workflows for key experiments used to assess the downstream effects of this compound.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
Lactate Dehydrogenase (LDH) Activity Assay
This assay quantifies the activity of LDH in cell lysates, providing a direct measure of the inhibitory effect of this compound.
Materials:
-
96-well plate
-
Cell lysis buffer
-
LDH activity assay kit (commercial kits often contain assay buffer, substrate, and cofactor)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Sample Preparation:
-
For intracellular LDH activity, wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Procedure:
-
Prepare the reaction mixture according to the manufacturer's instructions, typically containing a lactate substrate and NAD+.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader. The change in absorbance is proportional to the LDH activity.
Cellular ATP Level Measurement
This assay determines the intracellular ATP concentration, reflecting the impact of glycolysis inhibition on cellular energy production.
Materials:
-
96-well opaque white plate
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque white plate and treat with this compound as described for the LDH assay.
-
ATP Extraction: Lyse the cells using the lysis reagent provided in the ATP assay kit.
-
Assay Procedure:
-
Add the ATP detection reagent (containing luciferase and luciferin) to each well.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate luminometer. The light intensity is directly proportional to the ATP concentration.
Reactive Oxygen Species (ROS) Detection using DCFDA
This assay measures the levels of intracellular ROS, which are often elevated as a consequence of metabolic stress induced by glycolysis inhibition.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium without phenol (B47542) red
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound.
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
After incubation, wash the cells again with PBS.
-
Immediately analyze the cells using a flow cytometer (excitation at ~488 nm, emission at ~525 nm) or visualize them under a fluorescence microscope.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), which can be altered by metabolic inhibitors like this compound.
Materials:
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest and Fixation:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Western Blot Analysis of Signaling Pathways (e.g., Akt/mTOR)
This technique is used to assess changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer on ice.
-
Quantify the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system. The band intensity reflects the protein level.
-
By providing a framework of quantitative data and detailed methodologies, this guide aims to empower researchers to effectively utilize this compound and other glycolytic inhibitors in their studies, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oncotarget.com [oncotarget.com]
- 4. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Oxamate: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anti-tumor effects of sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), across a spectrum of cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism. The data presented herein summarizes key findings on the cytotoxic and apoptotic effects of sodium oxamate, offering a cross-validated perspective on its efficacy.
Abstract
This compound exerts its anti-tumor effects by inhibiting LDH-A, a pivotal enzyme in aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells (the Warburg effect). This inhibition leads to a reduction in ATP production, an increase in reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest in various cancer cell types. This guide collates and compares the quantitative effects of this compound on cell viability, apoptosis, and key molecular markers across cervical, breast, glioblastoma, lung, nasopharyngeal, and ovarian cancer cell lines. Detailed experimental protocols and visual representations of the underlying signaling pathways are provided to facilitate a deeper understanding of its mechanism of action.
Quantitative Comparison of this compound's Anti-Tumor Effects
The efficacy of this compound varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values and the extent of induced apoptosis.
| Cell Line | Cancer Type | IC50 (24h) | Key Findings |
| HeLa | Cervical Cancer | Not explicitly stated, but LDH-A activity significantly decreased with 40 and 60 mM treatment.[1] | Inhibition of LDH-A initiates apoptosis.[1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but LDH-A activity significantly decreased with 40 and 60 mM treatment.[1] | Suppression of LDH can reduce cancer cell survival through apoptosis.[1][2] |
| T98G | Glioblastoma | Dose-dependent decrease in Sirt1 expression up to 30 mM.[3] | Enhances radiosensitivity, delays DNA repair, and increases apoptosis.[2][3] Induces cellular senescence.[3] |
| MDA-MB-231 | Breast Cancer | Treated with 30 mM for 8 days. | Suppresses stem cell and EMT markers.[3] |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | Undergoes autophagy as a protective mechanism against apoptosis.[4][5] Induces G0/G1 arrest.[4] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | Inhibited viability in a dose- and time-dependent manner.[4][5] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | Increased apoptosis and G2/M arrest.[4] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mmol/L | Suppressed cell proliferation in a dose- and time-dependent manner.[6] Induces G2/M arrest and apoptosis.[6][7] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mmol/L | Suppressed cell proliferation in a dose- and time-dependent manner.[6] Induces G2/M arrest and apoptosis.[6][7] |
| SKOV3 | Ovarian Cancer | Not explicitly stated, but tested at 50 nM. | Enhances the suppressive effects of PARP inhibitors.[8] |
| A2780 | Ovarian Cancer | Not explicitly stated, but tested at 50 nM. | Enhances the suppressive effects of PARP inhibitors.[8] |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | IC50 for LLC/R9 (low-metastatic) was 35.8% lower than for LLC (high-metastatic).[9] | Sensitivity to oxamate is higher in the low-metastatic variant.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's anti-tumor effects.
Cell Viability Assays (MTT and CCK-8)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[4]
-
The culture medium is replaced with fresh media containing various concentrations of this compound (e.g., 0-100 mmol/L).[4]
-
Cells are incubated for specified time points (e.g., 24, 48, 72 hours).[4]
-
For MTT assay, 20 µl of MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours in the dark. The resulting formazan (B1609692) crystals are dissolved in 150 µl of DMSO.[4] For CCK-8 assay, 10 µl of CCK-8 solution is added and incubated for 3 hours.[10]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, not specified for MTT in the provided text). Cell viability is calculated as a percentage of the untreated control cells.[10]
-
Apoptosis Assay (Annexin V/PI Double Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Protocol:
-
Cells are treated with different concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[4][7]
-
Both adherent and floating cells are collected.
-
Cells are washed with ice-cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protocol:
-
Cells are treated with this compound, harvested, and lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved-caspase-3, CDK1, Cyclin B1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound targeting LDH-A.
Caption: Workflow for assessing this compound's effects.
Conclusion
This compound demonstrates significant anti-tumor activity across a variety of cancer cell lines, primarily by targeting the metabolic vulnerability of aerobic glycolysis. The data indicates that its effectiveness can be cell-type dependent, with some cell lines undergoing apoptosis while others exhibit a protective autophagic response. Furthermore, this compound shows potential as a radiosensitizer and in combination therapies. The provided data and protocols offer a valuable resource for the continued investigation and potential clinical application of LDH-A inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 10. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
A Comparative Analysis of Sodium Oxamate and Galloflavin as Lactate Dehydrogenase (LDH) Inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
Lactate (B86563) dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, has emerged as a compelling target in cancer therapy due to the reliance of many tumor cells on this metabolic pathway, a phenomenon known as the Warburg effect.[1] This guide provides a comprehensive comparative study of two prominent LDH inhibitors: sodium oxamate (B1226882) and galloflavin (B583258). By examining their mechanisms of action, inhibitory efficacy, and cellular effects, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in cancer metabolism.
Mechanism of Action: A Tale of Two Inhibitors
Sodium oxamate and galloflavin employ distinct strategies to inhibit LDH activity. This compound acts as a specific inhibitor of the LDH-A isoform.[2][3] It functions as a competitive inhibitor with respect to pyruvate (B1213749), binding to the enzyme's active site and preventing the conversion of pyruvate to lactate.[3][4]
In contrast, galloflavin demonstrates a broader inhibitory profile, targeting both LDH-A and LDH-B isoforms.[1][5] Its mechanism is non-competitive with respect to both the substrate (pyruvate) and the cofactor (NADH), indicating that it binds to the free enzyme at a site distinct from the active site.[5][6][7] This binding is facilitated by hydrogen bonds and leads to the inhibition of both LDH isoforms.[6]
Potency and Efficacy: A Quantitative Comparison
The inhibitory potency of this compound and galloflavin has been evaluated in numerous studies, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics.
Table 1: Inhibitory Potency of this compound and Galloflavin
| Inhibitor | Target(s) | Ki | IC50 | Notes | Reference(s) |
| This compound | LDH-A | 136.3 µM | 17.8 - 74.6 mmol/l (in various cancer cell lines at different time points) | Competitive inhibitor of LDH-A.[3] IC50 values are highly variable depending on the cell line and incubation time.[8][9][10] | [2][3][8][9][10] |
| Galloflavin | LDH-A, LDH-B | LDH-A: 5.46 µMLDH-B: 15.06 - 15.1 µM | 25 - 43 µM (in endometrial cancer cell lines after 72h) | Non-competitive inhibitor of both LDH-A and LDH-B.[5][11][12] | [5][11][12][13][14] |
Table 2: Cellular IC50 Values for this compound in Various Cancer Cell Lines (24h treatment unless otherwise specified)
| Cell Line | Cancer Type | IC50 (mmol/L) | Reference(s) |
| H1299 | Non-small cell lung cancer | 32.13 ± 2.50 | [10][15] |
| A549 | Non-small cell lung cancer | 19.67 ± 1.53 | [10][15] |
| HBE | Normal lung bronchial epithelial | 96.73 ± 7.60 | [10][15] |
| CNE-1 | Nasopharyngeal carcinoma | 74.6 (24h), 32.4 (48h), 17.8 (72h) | [8] |
| CNE-2 | Nasopharyngeal carcinoma | 62.3 (24h), 44.5 (48h), 31.6 (72h) | [8] |
| H1975 | Non-small cell lung cancer | 32.13 ± 2.50 | [16] |
| H1395 | Non-small cell lung cancer | 19.67 ± 1.53 | [16] |
Table 3: Cellular IC50 Values for Galloflavin in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| ECC-1 | Endometrial Cancer | 25 | [14] |
| Ishikawa | Endometrial Cancer | 43 | [14] |
Cellular Consequences of LDH Inhibition
The inhibition of LDH by both this compound and galloflavin triggers a cascade of cellular events that contribute to their anti-tumor activity.
This compound:
-
Induces G2/M cell cycle arrest : This is achieved by downregulating the CDK1/cyclin B1 pathway.[2][8]
-
Promotes apoptosis : This occurs through the enhancement of mitochondrial reactive oxygen species (ROS) generation.[2][8]
-
Reduces ATP production : By inhibiting glycolysis, oxamate decreases intracellular ATP levels.[8][17]
-
Increases radiosensitivity : Oxamate has been shown to increase the sensitivity of cancer cells to ionizing radiation.[8][18]
Galloflavin:
-
Blocks aerobic glycolysis : This leads to a reduction in lactate production and a decrease in cellular ATP levels.[5][6]
-
Induces apoptosis : Galloflavin triggers programmed cell death in various cancer cell lines.[5][6]
-
Downregulates c-Myc : In some cancer cells, galloflavin can lead to a reduction in the expression of the c-Myc oncogene.[14][19]
-
Inhibits RNA synthesis : Some studies suggest that galloflavin may have off-target effects, including the inhibition of RNA synthesis.[20]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating LDH inhibitors.
Caption: Mechanism of LDH inhibition by this compound and galloflavin.
Caption: Typical experimental workflow for evaluating LDH inhibitors.
Experimental Protocols
1. In Vitro LDH Activity Inhibition Assay
This protocol describes a common method to measure the enzymatic activity of LDH in the presence of an inhibitor by monitoring the oxidation of NADH.[7][13]
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (this compound or galloflavin) in a suitable solvent (e.g., water for this compound, DMSO for galloflavin).
-
Prepare serial dilutions of the inhibitor in the assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Prepare a reaction mix containing assay buffer, human LDH-A or LDH-B enzyme (e.g., 0.015 U/mL), and NADH (e.g., 150 µM).
-
-
Assay Procedure:
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding pyruvate (e.g., 1 mM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (CCK-8 or MTT)
This protocol outlines a method to assess the effect of LDH inhibitors on the viability of cultured cancer cells.[2][15]
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (CCK-8 example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Conclusion
Both this compound and galloflavin are effective inhibitors of LDH with demonstrated anti-cancer properties. This compound offers specificity for the LDH-A isoform, which is often upregulated in tumors. Galloflavin provides broader inhibition of both LDH-A and LDH-B. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired therapeutic strategy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting LDH in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
G2/M Cell Cycle Arrest: A Comparative Analysis of Sodium Oxamate and Other Lactate Dehydrogenase A (LDH-A) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming G2/M Cell Cycle Arrest Induced by Sodium Oxamate (B1226882) with Comparative Insights into Alternative LDH-A Inhibitors.
Sodium oxamate, a well-established inhibitor of lactate (B86563) dehydrogenase A (LDH-A), has been demonstrated to induce G2/M cell cycle arrest in various cancer cell lines, positioning it as a compound of interest in oncology research.[1][2][3] This guide provides a comprehensive overview of the experimental evidence supporting this effect, detailed protocols for its confirmation, and a comparative analysis with other LDH-A inhibitors that modulate the cell cycle.
This compound Induces G2/M Phase Arrest by Downregulating the CDK1/Cyclin B1 Pathway
This compound treatment has been shown to cause a dose-dependent increase in the population of cancer cells in the G2/M phase of the cell cycle.[2][4] This arrest is primarily mediated by the downregulation of the Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1 complex, a key regulator of the G2/M transition.[3] The inhibition of LDH-A by this compound disrupts cellular metabolism, leading to this cell cycle checkpoint activation.
Quantitative Analysis of this compound-Induced G2/M Arrest
The following table summarizes the quantitative data from a study on nasopharyngeal carcinoma (NPC) cells (CNE-1 and CNE-2) treated with this compound for 24 hours.
| Cell Line | This compound Concentration (mmol/L) | Percentage of Cells in G2/M Phase (%) |
| CNE-1 | 0 (Control) | 18.8 ± 2.1 |
| 20 | 26.9 ± 1.6 | |
| 50 | 35.4 ± 2.3 | |
| 100 | 43.6 ± 3.6 | |
| CNE-2 | 0 (Control) | 13.0 ± 3.2 |
| 20 | 19.7 ± 2.7 | |
| 50 | 21.5 ± 2.3 | |
| 100 | 26.1 ± 1.1 | |
| Data from Zhai, X., et al. (2013).[2][4] |
Comparative Analysis with Other LDH-A Inhibitors
While this compound is a potent inducer of G2/M arrest, other LDH-A inhibitors exhibit different effects on the cell cycle, providing valuable tools for dissecting cellular metabolic pathways.
Quercetin: Another Inducer of G2/M Arrest
Quercetin, a natural flavonoid and also an inhibitor of LDH-A, has been shown to induce G2/M cell cycle arrest in cholangiocarcinoma (CCA) cells.[1][5][6]
| Cell Line | Quercetin Concentration (µM) | Percentage of Cells in G2/M Phase (%) |
| RMCCA-1 | 0 (Control) | ~15 |
| 50 | ~25 | |
| 100 | ~35 | |
| HuCCT-1 | 0 (Control) | ~18 |
| 50 | ~28 | |
| 100 | ~40 | |
| Approximate values derived from graphical data in Thongsom, S., et al. (2023).[1][5][6] |
Contrasting Effects of Other LDH-A Inhibitors
In contrast to this compound and quercetin, other LDH-A inhibitors, such as GNE-140 and lonidamine , have been reported to induce cell cycle arrest at the G0/G1 phase. This highlights the diverse downstream effects that can be triggered by targeting LDH-A, likely dependent on the specific inhibitor and cellular context.
Experimental Protocols
To confirm the G2/M cell cycle arrest induced by this compound, two key experimental techniques are essential: Flow Cytometry for cell cycle analysis and Western Blotting for protein expression analysis of key cell cycle regulators.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the percentage of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound (e.g., 0, 20, 50, 100 mmol/L) for 24 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for CDK1 and Cyclin B1
Objective: To determine the protein expression levels of CDK1 and Cyclin B1.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDK1, anti-Cyclin B1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of CDK1 and Cyclin B1.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Flavonoids Quercetin and Kaempferol Targeting G2/M Cell Cycle-Related Genes and Synergize with Smac Mimetic LCL-161 to Induce Necroptosis in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effects of Sodium Oxamate Through Caspase Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium oxamate's performance in inducing apoptosis via caspase activation against other alternatives, supported by experimental data and detailed protocols.
Sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), has emerged as a promising agent in cancer therapy due to its ability to induce apoptosis in cancer cells. By blocking the conversion of pyruvate (B1213749) to lactate, this compound disrupts the metabolic hallmark of many cancer cells known as the Warburg effect. This metabolic stress leads to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases.[1][2][3][4][5] This guide delves into the experimental validation of these pro-apoptotic effects, offering a comparative analysis with other apoptosis-inducing agents and providing detailed methodologies for key experiments.
Comparative Analysis of Pro-Apoptotic Effects
This compound induces apoptosis across various cancer cell lines by inhibiting LDH-A.[6][7] This inhibition leads to a cascade of cellular events, including G2/M cell cycle arrest and the induction of apoptosis through the mitochondrial pathway.[1][3][6] Key markers of this process include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the cleavage and activation of caspase-3.[1][3][4][7]
| Compound | Mechanism of Action | Target Pathway | Key Apoptotic Markers | Cell Lines Tested |
| This compound | LDH-A inhibitor | Intrinsic Apoptosis | Increased Bax/Bcl-2 ratio, Cleaved Caspase-3, Cleaved PARP[1][3][4][8] | Nasopharyngeal carcinoma (CNE-1, CNE-2)[1][3][4], Medulloblastoma (Res256, UW402)[8], HeLa, MCF-7[2], Glioblastoma (T98G)[9], Non-small cell lung cancer (H1395)[10] |
| FX11 | LDH-A inhibitor | Intrinsic Apoptosis | Similar to this compound | Various cancer cell lines[2] |
| GSK2837808A | LDH-A inhibitor | Intrinsic Apoptosis | Similar to this compound | Various cancer cell lines[2] |
| Vitamin E Succinate | Antioxidant with anti-tumor activity | Induces apoptosis | Not specified | Cancer cells[1] |
| Bromelain | Proteolytic enzyme | Induces apoptosis | Not specified | Not specified[1] |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for validating the pro-apoptotic effects of any compound. Below are detailed protocols for key assays used to assess apoptosis and caspase activation.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells (e.g., CNE-1, CNE-2) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 50, 100 mM) for different time points (e.g., 24, 48, 72 hours).[1][11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified period (e.g., 48 hours).[3][4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bax, Bcl-2, pro-caspase-3, and cleaved caspase-3 overnight at 4°C.[3][4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase.
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate (25-100 µg total protein) to each well.[12]
-
Substrate Addition: Add the caspase-3 substrate, DEVD-pNA (200 µM final concentration), to each well.[12][13]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[12][13]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[12][13]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for the colorimetric caspase-3 activity assay.
Caption: Logical relationship of this compound to other apoptosis inducers.
References
- 1. This compound | 565-73-1 | Apoptosis | MOLNOVA [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells | MDPI [mdpi.com]
- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. creative-bioarray.com [creative-bioarray.com]
The Metabolic Shift: A Comparative Guide to Sodium Oxamate Treatment in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of cells treated with sodium oxamate (B1226882) versus untreated or alternative-control cells. The information herein is supported by experimental data from peer-reviewed studies and is intended to inform research and development in cellular metabolism and drug discovery.
Introduction to Sodium Oxamate
This compound is a structural analog of pyruvate (B1213749) and a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular preference for the LDH-A isoform.[1] LDH-A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2] This process, often upregulated in cancer cells in a phenomenon known as the "Warburg effect," allows for rapid ATP production even in the presence of oxygen.[3] By inhibiting LDH-A, this compound effectively disrupts this glycolytic pathway, leading to a cascade of metabolic and cellular consequences.
Mechanism of Action: A Visual Pathway
The primary mechanism of this compound is the competitive inhibition of lactate dehydrogenase (LDH). This enzymatic blockade prevents the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. The accumulation of pyruvate and the depletion of the cellular NAD+ pool force a metabolic reprogramming within the cell.
Caption: Inhibition of LDH by this compound.
Comparative Metabolic Profiles
Treatment with this compound induces significant alterations in the metabolic landscape of cells. The most prominent changes are a decrease in glycolytic activity and a potential compensatory shift towards oxidative phosphorylation.
Quantitative Metabolic Data Summary
The following table summarizes the typical quantitative changes observed in cells treated with this compound compared to untreated controls. The exact values can vary depending on the cell line, concentration of this compound, and duration of treatment.
| Metabolic Parameter | Control Cells (Untreated) | This compound-Treated Cells | Fold Change (Approximate) | Reference Cell Lines |
| LDH Activity | High | Significantly Reduced | ↓ 50-90% | HeLa, MCF-7, Glioma cells[2] |
| Extracellular Lactate | High | Significantly Reduced | ↓ 40-80% | Medulloblastoma, Glioma cells |
| ATP Production (Glycolysis) | High | Reduced | ↓ 20-60% | Various cancer cell lines[2][4] |
| Oxygen Consumption Rate (OCR) | Baseline | Increased | ↑ 20-50% | Medulloblastoma, C3H10T1/2[5][6] |
| Extracellular Acidification Rate (ECAR) | High | Reduced | ↓ 30-70% | MIAPaCa2, Medulloblastoma[6][7] |
| Intracellular Pyruvate | Baseline | Increased | ↑ 30-100% | Medulloblastoma cells |
| Reactive Oxygen Species (ROS) | Baseline | Increased | ↑ 50-200% | Various cancer cell lines[2][4] |
Downstream Cellular Effects
The metabolic reprogramming induced by this compound triggers several downstream cellular events, which are summarized in the table below.
| Cellular Effect | Observation in this compound-Treated Cells | Common Experimental Evidence |
| Cell Proliferation | Inhibition of cell growth and proliferation.[1][6] | MTT assay, CCK-8 assay, cell counting. |
| Cell Cycle | Arrest typically at the G2/M phase.[1] | Flow cytometry with propidium (B1200493) iodide staining. |
| Apoptosis | Induction of programmed cell death.[2][8] | Annexin V/PI staining, caspase activity assays. |
| Autophagy | Can be induced as a survival or death mechanism depending on the cellular context.[4][8] | LC3B conversion, p62 degradation assays. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the metabolic effects of this compound.
Experimental Workflow: From Treatment to Analysis
Caption: A typical workflow for studying oxamate's effects.
Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Metabolic Profiling (Seahorse XF Glycolysis Stress Test)
-
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in real-time to assess glycolysis and mitochondrial respiration, respectively.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with inhibitors: glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
Calibrate the instrument and then replace the calibration plate with the cell plate.
-
The instrument will sequentially inject the inhibitors and measure the changes in ECAR and OCR to determine basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Lactate Dehydrogenase (LDH) Activity Assay
-
Principle: This assay measures the enzymatic activity of LDH by monitoring the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
-
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells to release intracellular LDH.
-
Prepare a reaction mixture containing lactate and NAD+.
-
Add the cell lysate to the reaction mixture and immediately measure the absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the LDH activity in the sample.
-
Extracellular Lactate Measurement
-
Principle: The concentration of lactate in the cell culture medium is measured using a colorimetric or fluorometric assay. These assays typically involve an enzymatic reaction where lactate is oxidized to produce a colored or fluorescent product.
-
Protocol:
-
Culture cells and treat with this compound.
-
Collect the cell culture supernatant at desired time points.
-
If necessary, deproteinize the samples.
-
Use a commercial lactate assay kit according to the manufacturer's instructions. This usually involves adding a reaction mix to the supernatant and incubating.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration by comparing the readings to a standard curve.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Treat the cells with RNase A to prevent staining of RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
This compound serves as a potent tool for investigating the metabolic vulnerabilities of cells, particularly those exhibiting a high glycolytic rate. Its inhibitory action on lactate dehydrogenase provides a clear and well-characterized mechanism for disrupting the Warburg effect. The resulting metabolic shift, characterized by decreased glycolysis and lactate production, and often a compensatory increase in oxidative phosphorylation, leads to significant downstream effects on cell proliferation, cell cycle progression, and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these metabolic and cellular changes, thereby facilitating the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Sodium Oxamate on Mitochondrial ROS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of sodium oxamate's effect on mitochondrial reactive oxygen species (ROS) generation, offering a comparative perspective against other well-known modulators of mitochondrial ROS. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document serves as a valuable resource for researchers investigating cellular metabolism, oxidative stress, and their implications in drug development.
Introduction to Sodium Oxamate (B1226882) and Mitochondrial ROS
This compound is a structural analog of pyruvate (B1213749) and a well-established inhibitor of lactate (B86563) dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[1][2] By blocking the conversion of pyruvate to lactate, this compound forces cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), to rely more on mitochondrial oxidative phosphorylation. This metabolic shift can lead to an increase in mitochondrial reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). While essential for normal cell signaling, excessive mitochondrial ROS can induce oxidative stress, leading to cellular damage and apoptosis, making LDH-A a potential target for cancer therapy.[1][3]
Comparative Analysis of Mitochondrial ROS Modulators
This section compares the effects of this compound on mitochondrial ROS generation with other compounds, including alternative LDH-A inhibitors and classical inhibitors of the mitochondrial electron transport chain (ETC).
Key Findings:
-
This compound and other LDH-A inhibitors (Gossypol, FX11) primarily increase mitochondrial ROS by redirecting pyruvate into the mitochondria, thereby increasing the substrate load on the electron transport chain.
-
Rotenone (B1679576) , an inhibitor of Complex I of the ETC, directly interferes with electron flow, causing a backup of electrons and subsequent leakage to form superoxide.[4]
-
Antimycin A , an inhibitor of Complex III, blocks the Q-cycle, leading to the accumulation of ubisemiquinone, a radical intermediate that readily donates electrons to molecular oxygen to form superoxide.[5]
Quantitative Data Summary:
The following table summarizes quantitative data on the induction of mitochondrial ROS by this compound and its comparators. It is important to note that direct comparative studies are limited, and thus, data is compiled from various sources. Experimental conditions such as cell type, compound concentration, and incubation time can significantly influence the results.
| Compound | Target | Cell Line | Concentration | Fold Increase in Mitochondrial ROS (relative to control) | Reference |
| This compound | LDH-A | CNE-1 | 20 mmol/l | 1.3 | [3] |
| CNE-1 | 50 mmol/l | 2.4 | [3] | ||
| CNE-1 | 100 mmol/l | 3.1 | [3] | ||
| CNE-2 | 20 mmol/l | 1.5 | [3] | ||
| CNE-2 | 50 mmol/l | 2.8 | [3] | ||
| CNE-2 | 100 mmol/l | 3.3 | [3] | ||
| Gossypol | LDH-A | Yarrowia lipolytica mitochondria | 250 µM | Significant increase | [6] |
| FX11 | LDH-A | P493 | Not specified | Increased ROS production | |
| Rotenone | ETC Complex I | SH-SY5Y | 0.4 µM | Significant increase | [7] |
| Antimycin A | ETC Complex III | Vagal Nociceptors | 10 µM | Significant increase | [8] |
Signaling Pathways and Mechanisms of Action
The generation of mitochondrial ROS is intricately linked to cellular metabolism and the function of the electron transport chain. The following diagrams illustrate the proposed mechanisms by which this compound and its comparators induce mitochondrial ROS.
Figure 1. Mechanism of this compound-Induced Mitochondrial ROS.
Figure 2. Sites of ROS Production by ETC Inhibitors.
Experimental Protocols
Accurate measurement of mitochondrial ROS is crucial for validating the effects of compounds like this compound. Below are detailed protocols for two widely used methods.
Measurement of Mitochondrial Superoxide with MitoSOX™ Red
This protocol is adapted for the detection of superoxide in the mitochondria of live cells.[9][10]
Materials:
-
MitoSOX™ Red reagent (5 mM stock in DMSO)
-
Live cells in culture (adherent or suspension)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer, pre-warmed to 37°C
-
Fluorescence microscope or flow cytometer with appropriate filters (Excitation/Emission: ~510/580 nm)
Procedure:
-
Prepare Working Solution:
-
Thaw the 5 mM MitoSOX™ Red stock solution at room temperature.
-
Dilute the stock solution in pre-warmed HBSS to a final concentration of 5 µM. Prepare this solution fresh and protect it from light.
-
-
Cell Staining (Adherent Cells):
-
Grow cells on coverslips or in an appropriate imaging dish.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the 5 µM MitoSOX™ Red working solution to cover the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
-
Cell Staining (Suspension Cells):
-
Harvest cells by centrifugation (300-400 x g for 5 minutes).
-
Resuspend the cell pellet in the 5 µM MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate for 10-30 minutes at 37°C with gentle agitation, protected from light.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cells by resuspending the pellet in warm buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final cell pellet in fresh warm buffer.
-
-
Analysis:
-
Immediately analyze the stained cells by fluorescence microscopy or flow cytometry.
-
Figure 3. Experimental Workflow for MitoSOX™ Red Staining.
Measurement of Hydrogen Peroxide with Amplex® Red
This protocol is suitable for detecting H₂O₂ released from isolated mitochondria or cells.[11][12]
Materials:
-
Amplex® Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP)
-
Isolated mitochondria or cell suspension
-
Reaction buffer (e.g., Krebs-Ringer phosphate (B84403) glucose buffer)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
Fluorescence microplate reader (Excitation/Emission: ~530-560/590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 1X reaction buffer.
-
Prepare a working solution of HRP in the 1X reaction buffer.
-
Prepare a fresh working solution of Amplex® Red in the 1X reaction buffer.
-
Prepare a standard curve of H₂O₂ in the 1X reaction buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
50 µL of sample (isolated mitochondria or cell suspension) or H₂O₂ standard.
-
50 µL of a reaction mixture containing Amplex® Red and HRP in 1X reaction buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a no-H₂O₂ control from all readings.
-
Generate a standard curve from the H₂O₂ standards and determine the H₂O₂ concentration in the samples.
-
Figure 4. Experimental Workflow for Amplex® Red Assay.
Conclusion
This compound effectively induces mitochondrial ROS generation by inhibiting LDH-A and shunting pyruvate into the mitochondria. This mechanism of action is distinct from classical ETC inhibitors like rotenone and antimycin A, which directly impede electron flow. While quantitative comparisons are challenging due to variations in experimental setups across studies, the available data consistently demonstrates that LDH-A inhibition is a viable strategy for increasing mitochondrial ROS. For researchers in drug development, targeting LDH-A with compounds like this compound presents a promising avenue for inducing oxidative stress and apoptosis in cancer cells. The experimental protocols provided herein offer robust methods for validating the efficacy of such compounds in modulating mitochondrial ROS.
References
- 1. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial mitochondrial reactive oxygen species induction by lung epithelial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol Inhibits Electron Transport and Stimulates ROS Generation in Yarrowia lipolytica Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
A Comparative Guide to Sodium Oxamate for the Inhibition of Tumor Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium oxamate's performance in inhibiting tumor migration with other alternative inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their anti-cancer studies.
Executive Summary
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this process is tumor cell migration. Sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDHA), has emerged as a promising agent for targeting the metabolic reprogramming that fuels cancer cell motility. By blocking the conversion of pyruvate (B1213749) to lactate, this compound disrupts the glycolytic pathway, leading to reduced energy production, increased oxidative stress, and subsequent inhibition of tumor cell migration and invasion. This guide compares the efficacy of this compound with other classes of migration inhibitors, providing a comprehensive overview of their mechanisms and performance based on available pre-clinical data.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the quantitative data on the inhibitory effects of this compound and other representative compounds on tumor cell migration.
| Inhibitor Class | Compound | Cancer Cell Line(s) | Assay Type | Key Findings | Reference(s) |
| Glycolysis Inhibitor | This compound | HTZ-349, U87 (Glioma) | Wound Healing & Boyden Chamber | Significant reduction in migration at 25 mM and 50 mM concentrations after 24 hours.[1] | [1] |
| Medulloblastoma (Res256) | Live Cell Imaging | Concentration-dependent decrease in cell migration.[2] | [2] | ||
| Esophageal Cancer (KYSE150, EC7) | Wound Healing | Impaired TNF-α-dependent tumor cell migration.[3] | [3] | ||
| ROCK Inhibitors | RKI-18 | MDA-MB-231 (Breast Cancer) | Migration Assay | Concentration-dependent inhibition of migration starting at 3 µM.[2] | [2] |
| Y-27632 | TE-10 (Esophageal Cancer) | Wound Healing | Significant reduction in collective cell migration at 5 µM.[4] | [4] | |
| DJ4 | A549 (Lung Cancer) | Wound Healing | More effective inhibition of migration at 2.5 µM and 5.0 µM than Y-27632 at 30 µM.[5] | [5] | |
| MMP Inhibitors | Marimastat | MDA-MB-231 (Breast Cancer) | 3D Co-culture Migration | Significant reduction in migration distance at 30 µM.[6] | [6] |
| BB-94 | Capan1, AsPC1 (Pancreatic Cancer) | Invasion Chamber | Impeded cell invasion in vitro at 48-400 ng/mL.[3] | [3] | |
| Cytoskeletal Inhibitors | Blebbistatin, Latrunculin A, Nocodazole | MDA-MB-231 (Breast Cancer) | 3D Spheroid Invasion | Failure to generate extensive protrusions and reduced collagen displacement.[7] | [7] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of LDHA, which has several downstream consequences that collectively impair tumor cell migration.
Caption: Mechanism of this compound in Inhibiting Tumor Migration.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position to ensure subsequent images are taken at the same location.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time relative to the initial wound area.
Caption: Workflow of a typical wound healing assay.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic ability of cancer cells to migrate through a porous membrane towards a chemoattractant.
Protocol:
-
Rehydration of Inserts: Rehydrate the porous membrane of the Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the culture plate.
-
Cell Seeding: Prepare a single-cell suspension in serum-free medium and seed the cells into the upper chamber of the Transwell insert.
-
Treatment: Add this compound or other inhibitors to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for significant migration without cell division (typically 12-48 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope and count the number of migrated cells per field of view.
Caption: Workflow of a typical Transwell migration assay.
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to study tumor cell invasion into an extracellular matrix (ECM).
Protocol:
-
Spheroid Formation: Generate tumor spheroids by seeding cells in ultra-low attachment plates.
-
ECM Embedding: Embed the formed spheroids into a gel of extracellular matrix components (e.g., Matrigel® or collagen).
-
Treatment: Add culture medium containing this compound or other inhibitors on top of the ECM gel.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2 and monitor spheroid invasion into the surrounding matrix over several days using a microscope.
-
Data Analysis: Quantify the area of invasion or the distance of cell migration from the spheroid boundary at different time points.
Caption: Workflow of a typical 3D spheroid invasion assay.
Conclusion
This compound effectively inhibits tumor cell migration by targeting a key metabolic enzyme, LDHA. This mechanism offers a distinct advantage by disrupting the energy supply required for cell motility. The presented data indicates that while this compound is effective at millimolar concentrations, other inhibitors targeting specific signaling pathways, such as ROCK inhibitors, can achieve similar effects at micromolar or even nanomolar concentrations. The choice of inhibitor will ultimately depend on the specific research question, the cancer model under investigation, and the desired therapeutic strategy. This guide provides a foundational comparison to aid in the selection of appropriate tools for studying and targeting tumor migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Matrix Metalloproteinase Inhibition on Pancreatic Cancer Invasion and Metastasis: An Additive Strategy for Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Oxamate: A Guide for Laboratory Professionals
For researchers and scientists handling sodium oxamate (B1226882), a lactate (B86563) dehydrogenase (LDH) inhibitor, proper disposal is paramount to ensure laboratory safety and environmental protection.[1] While safety data sheets (SDS) present some conflicting classifications, a conservative approach to disposal is recommended. This guide provides a comprehensive overview of the necessary procedures, personal protective equipment (PPE), and regulatory considerations for the safe disposal of sodium oxamate.
Hazard Classification and Disposal Overview
The classification of this compound varies across suppliers. Some sources classify it as a non-hazardous substance according to the Globally Harmonized System (GHS), while others identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3][4] One safety data sheet also considers it a hazardous substance under OSHA 29 CFR 1910.1200.[5] Given these discrepancies, it is crucial to treat this compound as a potentially hazardous chemical and manage its disposal accordingly.
Disposal recommendations range from discarding small quantities with household waste to disposing of the contents and container at an approved waste disposal plant.[2][4] Therefore, consulting local environmental regulations and the specific SDS provided by the chemical supplier is essential to determine the appropriate disposal route.
Quantitative Safety Data Summary
To provide a clear comparison of the varying safety information, the following table summarizes the key classifications and ratings found in different safety data sheets.
| Parameter | Cayman Chemical[2] | DC Fine Chemicals[3] | DC Chemicals[4] | Szabo-Scandic[5] |
| GHS Classification | Not Classified | Not Classified as Hazardous | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | Considered a Hazardous Substance (OSHA) |
| Signal Word | None | None | No data available | Not specified |
| Hazard Statements | None | None | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | Not specified |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Not specified | Not specified | Not specified |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Not specified | Not specified | Not specified |
| Water Hazard Class | 1 (Slightly hazardous) | Not specified | Not specified | Not specified |
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for the disposal of this compound, taking into account the more stringent safety classifications.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
In cases of potential dust generation, a dust respirator is recommended.[5]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and securely sealed container.[5] Suitable containers include glass or plastic.[5]
-
Do not mix this compound waste with other chemicals, especially strong oxidizing agents or highly alkaline or acidic materials, to prevent exothermic reactions.[3][6]
3. Spill Management: In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
4. Final Disposal:
-
Dispose of the waste container through an approved waste disposal plant or in accordance with local, state, and federal environmental regulations.[4][6]
-
Avoid releasing this compound into the environment, as it can be toxic to aquatic life.[4] Do not allow the product to enter sewers or surface and ground water.[2]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Sodium oxamate
Essential Safety and Handling Guide for Sodium Oxamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound.
This compound should be handled with care, treating it as a potentially hazardous substance. While some safety data sheets (SDS) classify it as not hazardous, others recommend exercising standard precautions for handling chemical compounds in a laboratory setting.[1][2] It is crucial to avoid generating and breathing dust.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Protective gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and employ proper glove removal technique.[5] |
| Protective clothing | A lab coat or overalls should be worn to prevent skin contact.[3][6] | |
| Respiratory Protection | Dust respirator | Recommended when handling the powder, especially in situations where dust generation is likely.[3] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[4]
-
Keep away from oxidizing agents.[3]
Handling and Use:
-
Always handle this compound in a well-ventilated area.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid creating dust.[3] Use techniques that minimize aerosolization of the powder.
-
Do not eat, drink, or smoke in the handling area.[3]
-
After handling, wash hands thoroughly with soap and water.[3]
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
For small quantities, some sources suggest disposal with household waste may be permissible, but it is imperative to consult with your institution's environmental health and safety office and local waste management authority for specific guidance.[1]
-
Contaminated containers should be disposed of according to official regulations.[1] Do not reuse empty containers.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3][7] Seek medical attention if irritation persists.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with soap and plenty of water.[5] Seek medical attention if irritation develops.[3]
-
Inhalation: If dust is inhaled, move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek medical attention if discomfort continues.[3]
-
Ingestion: Rinse the mouth with water.[8] Do not induce vomiting. Seek medical advice.[3]
Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a dust respirator.[3]
-
Clean up spills immediately.[3]
-
Use dry clean-up procedures; avoid generating dust.[3]
-
Sweep or vacuum the spilled material into a clean, labeled container for disposal.[3]
-
Flush the area with water after the solid material has been removed.[3]
-
-
Major Spills:
Visual Workflow Guides
The following diagrams illustrate the procedural flows for handling this compound and responding to emergencies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. This compound|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
